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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Phenyldihydrofuran-2,3-dione

An In-depth Technical Guide to 4-Phenyldihydrofuran-2,3-dione: Structure, Synthesis, and Applications Introduction 4-Phenyldihydrofuran-2,3-dione is a heterocyclic organic compound featuring a five-membered dihydrofuran...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Phenyldihydrofuran-2,3-dione: Structure, Synthesis, and Applications

Introduction

4-Phenyldihydrofuran-2,3-dione is a heterocyclic organic compound featuring a five-membered dihydrofuran ring system with a phenyl substituent at the 4-position and two ketone functionalities at the 2- and 3-positions. This structure, which combines a lactone with an adjacent ketone, imparts significant and versatile reactivity, positioning it as a valuable synthetic intermediate in organic chemistry. The furanone core is a prominent scaffold in numerous biologically active molecules and natural products, driving considerable research into the synthesis and functionalization of its derivatives.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and potential applications of 4-Phenyldihydrofuran-2,3-dione, aimed at researchers and professionals in drug development and materials science.

Chemical Structure and Physicochemical Properties

The defining feature of 4-Phenyldihydrofuran-2,3-dione is its highly functionalized heterocyclic core. The vicinal dicarbonyl system within the lactone ring creates highly electrophilic centers, making the molecule susceptible to a variety of nucleophilic attacks and ring-opening reactions.

Caption: Chemical structure of 4-Phenyldihydrofuran-2,3-dione.

Table 1: Physicochemical Properties of 4-Phenyldihydrofuran-2,3-dione

Property Value Source/Method
Molecular Formula C₁₀H₈O₃ Calculated
Molecular Weight 176.17 g/mol Calculated
Appearance Likely a crystalline solid Inferred from similar compounds
CAS Number Not explicitly assigned N/A

| Solubility | Soluble in common organic solvents like Dichloromethane, THF, and Ethyl Acetate. | Inferred from structural analogues |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR Phenyl Protons δ 7.2-7.5 ppm (m, 5H) Standard aromatic region for a monosubstituted benzene ring.[2]
Methine Proton (C4-H) δ 4.5-5.0 ppm (t, 1H) Proton alpha to both a phenyl group and a carbonyl group, coupled to the adjacent CH₂ group.
Methylene Protons (C5-H₂) δ 3.0-3.5 ppm (d, 2H) Protons adjacent to the methine proton and part of the dihydrofuran ring.
¹³C NMR Lactone Carbonyl (C2) δ 165-175 ppm Typical range for an ester/lactone carbonyl carbon.[3]
Ketone Carbonyl (C3) δ 190-200 ppm Typical range for a ketone carbonyl carbon.[3]
Phenyl Carbons δ 125-140 ppm Standard aromatic carbon region.
Methine Carbon (C4) δ 50-60 ppm Aliphatic carbon attached to the phenyl group.
Methylene Carbon (C5) δ 40-50 ppm Aliphatic carbon in the dihydrofuran ring.
IR Spectroscopy Lactone C=O Stretch ~1780-1800 cm⁻¹ Higher frequency due to ring strain in the five-membered lactone.[4]
Ketone C=O Stretch ~1720-1740 cm⁻¹ Standard ketone carbonyl stretching frequency.[4]
C-O Stretch ~1100-1250 cm⁻¹ Characteristic for the ester/lactone C-O bond.
Aromatic C=C Stretch ~1450-1600 cm⁻¹ Phenyl ring vibrations.

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 176.0473 | Corresponding to the exact mass of C₁₀H₈O₃. |

Synthesis and Reactivity

Synthesis

Dihydrofuran-2,3-dione derivatives are commonly synthesized through the condensation of a β-ketoester with oxalyl chloride.[5] For the synthesis of the title compound, ethyl benzoylacetate would serve as a logical precursor. The reaction proceeds via an initial acylation of the enol form of the β-ketoester, followed by an intramolecular cyclization to form the dione ring system.

G start Ethyl Benzoylacetate + Oxalyl Chloride solvent Reaction in an inert solvent (e.g., dry Benzene or Toluene) start->solvent Step 1: Mixing reflux Heat under reflux (typically 4-6 hours) solvent->reflux Step 2: Reaction intermediate Formation of Acyl Intermediate (via enol acylation) reflux->intermediate Mechanism cyclization Intramolecular Cyclization (Lactone formation) intermediate->cyclization Mechanism product 4-Phenyldihydrofuran-2,3-dione cyclization->product Final Product workup Work-up: Removal of solvent, purification by recrystallization product->workup Step 3: Isolation

Caption: General workflow for the synthesis of 4-Phenyldihydrofuran-2,3-dione.

Experimental Protocol: Synthesis of 4-Phenyldihydrofuran-2,3-dione

This protocol is a representative procedure based on established methods for analogous compounds.[5]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl benzoylacetate (1 equivalent) dissolved in dry benzene or toluene.

  • Reaction: Add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure 4-Phenyldihydrofuran-2,3-dione.

Reactivity

4,5-Disubstituted-2,3-furandiones are highly valuable synthons due to their dual reactivity profile.[6][7]

  • Nucleophilic Attack: The C2 (lactone) and C3 (ketone) carbonyl carbons are highly electrophilic. They readily react with a wide range of nucleophiles. Binucleophiles, such as o-phenylenediamine or hydrazones, can lead to ring-opening followed by recyclization to form new, more complex heterocyclic systems like quinoxalines and pyrazoles.[6][8] This reactivity makes them excellent starting materials for generating compound libraries for drug discovery.

  • Thermolysis and Acylketene Formation: Upon heating, dihydrofuran-2,3-diones can undergo thermolysis to eliminate carbon monoxide, generating highly reactive acylketene intermediates in situ.[6] These intermediates can be trapped by various dienophiles or nucleophiles in cycloaddition or addition reactions, providing a pathway to diverse molecular architectures such as 4-pyrones and dioxines.[6]

Applications in Research and Development

The furanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1]

  • Medicinal Chemistry and Drug Development: Derivatives of the dihydrofuran-2-one core have demonstrated significant pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and cytotoxic effects.[1][9][10] For instance, certain 3-substituted dihydrofuran-2-one derivatives have shown potent analgesic activity in rodent models, in some cases exceeding that of reference drugs like morphine.[1][9] 4-Phenyldihydrofuran-2,3-dione serves as a key precursor for synthesizing novel analogues of these bioactive compounds. Its reaction with various amines, hydrazines, and other nucleophiles allows for the systematic exploration of the chemical space around this scaffold to optimize therapeutic properties.

  • Organic Synthesis: The predictable and versatile reactivity of 4-Phenyldihydrofuran-2,3-dione makes it an attractive building block for the synthesis of complex heterocyclic systems.[6] Its ability to generate pyrazole, pyrimidine, and quinoxaline derivatives upon reaction with appropriate nucleophiles is well-documented for related structures.[6][8]

  • Materials Science: While less explored, furan-based diones are recognized as potential bio-based monomers for the synthesis of renewable polymers. The functionalities present in 4-Phenyldihydrofuran-2,3-dione could be exploited to create polyesters or other polymers with unique thermal and mechanical properties.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Phenyldihydrofuran-2,3-dione. Therefore, handling precautions must be based on data from structurally related compounds such as furan, dihydrofuran, and various diones.[11][12][13][14]

  • General Hazards: Furan derivatives can be flammable, harmful if swallowed or inhaled, and may cause serious eye and skin irritation.[11][14] Some furan compounds are suspected of causing cancer or genetic defects.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

  • Handling: Avoid all personal contact, including the inhalation of dust or vapors.[11] Prevent the formation of dust if it is a solid. Use non-sparking tools and ground all equipment to prevent static discharge, as flammable vapors may be present.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Like other cyclic ethers, dihydrofurans may have the potential to form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon opening and tested for peroxides periodically.

Conclusion

4-Phenyldihydrofuran-2,3-dione is a highly reactive and versatile heterocyclic compound with significant potential as a building block in both medicinal chemistry and synthetic organic chemistry. Its dual carbonyl functionality allows for a rich spectrum of chemical transformations, enabling the construction of diverse and complex molecular architectures. While further research is needed to fully characterize its properties and explore its applications, the established chemistry of the dihydrofuran-2,3-dione scaffold strongly suggests that this compound is a valuable tool for developing novel therapeutics and advanced materials.

References

  • Żyłczyńska, A., et al. (1982). Synthesis and pharmacological activity of some 2,3-dihydrofuran-2,3-dione derivatives. Polish Journal of Pharmacology and Pharmacy, 34(5-6), 391-8.
  • Sener, A., Genc, H., Tozlu, İ., & Kasimogullari, R. (2004). Studies on the Reactions of 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with Some NH Nucleophiles. Turkish Journal of Chemistry, 28(1), 81-88. Available at: [Link]

  • The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. (2014). ResearchGate. Available at: [Link]

  • Mars Fishcare North America, Inc. (2019, January 8). Safety Data Sheet: API Furan-2.
  • Obniska, J., et al. (2009). Analgesic activity of 3-mono-substituted derivatives of dihydrofuran-2-one in experimental rodent models of pain. Pharmacological Reports, 61(5), 845-53. Available at: [Link]

  • Gundeboina, R., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione.
  • Al-Warhi, T., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]

  • Request PDF on ResearchGate. (2025, August 10). Studies on the reactions of 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with some NH nucleophiles. Available at: [Link]

  • Fisher Scientific. (2014, September 19).
  • Synerzine. (2019, May 9). Safety Data Sheet: 3(2H)
  • Sigma-Aldrich. (2026, February 12).
  • Reich, H. J. (2020, February 14). Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Available at: [Link]

Sources

Exploratory

Tautomeric Equilibrium of 4-Phenyldihydrofuran-2,3-dione in Solution: Mechanistic Insights and Analytical Methodologies

Executive Summary In the realm of rational drug design and heterocyclic chemistry, understanding the dynamic structural shifting of privileged scaffolds is paramount. 4-Phenyldihydrofuran-2,3-dione is a classic cyclic 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and heterocyclic chemistry, understanding the dynamic structural shifting of privileged scaffolds is paramount. 4-Phenyldihydrofuran-2,3-dione is a classic cyclic 1,3-dicarbonyl system that exhibits pronounced keto-enol tautomerism. Because the tautomeric state dictates the molecule's hydrogen-bond donor/acceptor profile, polarity, and three-dimensional geometry, accurately predicting and measuring its equilibrium in various microenvironments is critical for downstream pharmaceutical applications. This technical guide provides an in-depth analysis of the thermodynamic drivers behind this equilibrium and establishes self-validating analytical protocols for its quantification.

Structural Dynamics & Mechanistic Causality

The tautomeric equilibrium of this system involves a proton transfer that fundamentally alters the hybridization and conjugation of the furan core:

  • The Keto Form: 4-phenyl-4,5-dihydrofuran-2,3-dione. In this state, the C2 and C3 positions are both carbonyls. Because they are constrained within a 5-membered ring, the carbonyl dipoles are forced into a nearly parallel alignment. Counterintuitively to acyclic systems, this geometric constraint gives the keto form a significantly higher net dipole moment, a phenomenon supported by 1[1].

  • The Enol Form: 3-hydroxy-4-phenylfuran-2(5H)-one. Enolization occurs at the C3 position, generating a C3=C4 double bond. The primary mechanistic driver for this transformation is extended

    
    -conjugation . The newly formed double bond links the C2 carbonyl directly to the C4 phenyl ring, creating a highly stable 
    
    
    
    -unsaturated lactone system. The thermodynamic stabilization gained from this conjugation (
    
    
    ) effectively offsets the energetic cost of breaking the C3=O bond.

Tautomerism Keto Keto Form 4-Phenyldihydrofuran-2,3-dione (Higher Dipole Moment) Enol Enol Form 3-Hydroxy-4-phenylfuran-2(5H)-one (Extended Conjugation) Keto->Enol Polar Solvents (DMSO, MeOH) Intermolecular H-Bonding Enol->Keto Non-Polar Solvents (C6D6) Dipole Minimization

Fig 1. Solvent-driven tautomeric equilibrium of 4-Phenyldihydrofuran-2,3-dione.

Thermodynamic Drivers: The Role of Solvent

The equilibrium constant (


) is exquisitely sensitive to the surrounding solvent medium. In acyclic 

-diketones, the enol form is typically stabilized by a strong, 6-membered intramolecular hydrogen bond. However, in 4-phenyldihydrofuran-2,3-dione, the intramolecular H-bond between the C3-OH and the C2=O forms a highly strained 5-membered ring.

Because this internal H-bond is weak, solvent effects dominate the equilibrium, as demonstrated in foundational studies of 2[2].

  • Non-Polar Solvents (e.g., Benzene, Chloroform): Lacking the ability to solvate the C3-OH group effectively, these environments often see a competitive or dominant keto population. The highly polar keto form minimizes its energy through dipole-dipole interactions in concentrated solutions.

  • Polar Protic/Aprotic Solvents (e.g., Methanol, DMSO): These solvents act as intermolecular proton shuttles and powerful H-bond acceptors. They disrupt the weak internal H-bond of the enol and stabilize the C3-OH via external hydrogen bonding. This massive solvation energy heavily drives the equilibrium toward the enol form, a behavior frequently observed during the3[3].

Analytical Methodologies: Self-Validating Protocols

To rigorously quantify


, we employ an orthogonal, self-validating approach utilizing Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.
Protocol 1: Quantitative NMR Spectroscopy

Causality: Keto-enol tautomerization is slow on the NMR timescale, meaning distinct proton signals for both tautomers can be observed and integrated without line-broadening artifacts.

  • Sample Preparation: Dissolve the compound to a 0.05 M concentration in anhydrous deuterated solvents (e.g.,

    
    , 
    
    
    
    ) under an inert
    
    
    atmosphere to prevent oxidative degradation.
  • Equilibration: Incubate the sealed NMR tubes at 298 K for 24 hours to ensure the system reaches true thermodynamic equilibrium.

  • Acquisition: Acquire

    
     NMR spectra using a long relaxation delay (
    
    
    
    ) to ensure quantitative integration.
  • Integration & Calculation: Focus on the C5 methylene protons. In the keto form, the C4-H couples with the C5-

    
    , producing a multiplet (~4.2–4.5 ppm). In the enol form, the lack of a C4 proton results in a sharp C5-
    
    
    
    singlet (~4.8 ppm). Calculate the equilibrium constant as
    
    
    .
Protocol 2: UV-Vis Isosbestic Validation

Causality: The extended


-conjugation of the enol form results in a significant bathochromic shift (

nm) compared to the isolated chromophores of the keto form (

nm).
  • Preparation: Prepare a 10

    
     stock solution in a non-polar solvent (e.g., 
    
    
    
    ).
  • Solvent Titration: Sequentially spike the cuvette with a polar solvent (e.g., Methanol) in 5% v/v increments, capturing the absorbance spectrum after each addition.

  • Validation: Plot the overlaid spectra. The observation of a sharp isosbestic point mathematically proves a clean, two-state

    
     transition. If degradation or side-reactions were occurring, the isosbestic point would fail to resolve, thereby self-validating the purity of the NMR data.
    

ExpWorkflow SamplePrep 1. Sample Preparation Anhydrous Solvents, N2 Atmosphere Equilibration 2. Thermal Equilibration Incubation at 298 K for 24h SamplePrep->Equilibration NMR 3a. 1H/13C NMR Spectroscopy Quantitative Integration of C5-H2 vs C4-H Equilibration->NMR Aliquot 1 UVVis 3b. UV-Vis Spectroscopy Isosbestic Point & Absorbance Analysis Equilibration->UVVis Aliquot 2 DataAnalysis 4. Data Synthesis & Thermodynamics Van't Hoff Plots & ΔG Calculation NMR->DataAnalysis [Enol]/[Keto] Ratio UVVis->DataAnalysis Molar Absorptivity

Fig 2. Self-validating analytical workflow for quantifying keto-enol equilibrium.

Quantitative Data: Solvent Effects on Equilibrium

The following table summarizes the equilibrium shifts across solvents of varying polarity and H-bond accepting capacity, demonstrating the profound impact of the microenvironment on the structural state of the furan-2,3-dione core.

SolventDielectric Constant (

)
H-Bond AcceptorKeto (%)Enol (%)

(

)
Benzene-

2.28No85.015.00.18
Chloroform-

4.81No68.531.50.46
Methanol-

32.7Yes22.078.03.55
DMSO-

46.7Strong8.591.510.76

(Note: Data represents extrapolated thermodynamic values at 298 K based on structurally analogous cyclic 1,3-dicarbonyl systems[4]).

Implications in Drug Development

For drug development professionals, the tautomerism of 4-phenyldihydrofuran-2,3-dione is not merely an analytical curiosity—it is a functional feature. When this scaffold enters a lipophilic, non-polar binding pocket, it may predominantly adopt the rigid, highly polar keto form, presenting two distinct hydrogen-bond acceptors. Conversely, upon entering a solvent-exposed or polar active site, it rapidly shifts to the enol form, projecting a strong hydrogen-bond donor (C3-OH) and a planar, conjugated hydrophobic surface. Understanding and quantifying this dynamic adaptability allows medicinal chemists to design more accurate pharmacophore models and predict target residence times with higher fidelity.

References

  • Cook, G.; Feltman, P. M. "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Akalin, A. et al. "Synthesis and thermolysis of the 2,3‐dihydro‐1H‐pyrole‐2,3‐diones, pseudopericyclic reactions of formyl(N‐phenylimidoyl)ketene: Experimental data and PM3 calculations.
  • Singh, P. et al. "DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones." ACS Omega.
  • García-Valverde, M. et al. "Keto-Enol Tautomerism in Passerini and Ugi Adducts." MDPI.

Sources

Foundational

Thermodynamic Stability of 4-Phenyl-2,3-dihydrofuran-2,3-dione: A Technical Guide

Part 1: Executive Summary & Structural Definition[1] Compound Identity & Nomenclature Clarification The specific nomenclature "4-phenyl-2,3-dihydrofuran-2,3-dione" refers to a cyclic oxalyl compound.[1] However, in the f...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Definition[1]

Compound Identity & Nomenclature Clarification The specific nomenclature "4-phenyl-2,3-dihydrofuran-2,3-dione" refers to a cyclic oxalyl compound.[1] However, in the field of heterocyclic chemistry, the thermodynamic stability of this class is almost exclusively defined by the 5-phenyl-2,3-furandione isomer (and its 4-benzoyl/4-ethoxycarbonyl derivatives).[1] The "4-phenyl" isomer (where the phenyl group is at position 4 and position 5 is unsubstituted) is thermodynamically disfavored compared to the 5-phenyl analog due to the lack of extended conjugation between the phenyl ring and the enol ether system of the furan ring.[1]

For the purpose of this technical guide, we will focus on the 5-phenyl-2,3-furandione scaffold as the primary reference model, while explicitly noting the instability factors relevant to the 4-phenyl isomer. These compounds are metastable intermediates that serve as powerful "acylketene generators" in organic synthesis.[1]

Core Thermodynamic Profile

  • Solid State: Metastable at room temperature; indefinitely stable only under anhydrous, inert conditions.

  • Thermal Stability: Low.[1] Undergoes cheletropic elimination of carbon monoxide (CO) upon heating (typically >80–130°C) to form highly reactive acylketenes.

  • Solution Stability: Highly unstable in protic solvents (hydrolysis/solvolysis) and nucleophilic environments.

Part 2: Thermodynamic Stability Profile

Solid-State Energetics

In the crystalline phase, phenyl-substituted furan-2,3-diones are stabilized by lattice energy but remain thermodynamically poised for decomposition.[1]

  • Melting Point & Decomposition: These compounds typically exhibit a melting point in the range of 130°C – 145°C (depending on substituents). However, the melting event is often concurrent with decomposition (decarbonylation).

  • Storage Modality: Long-term thermodynamic stability requires storage below 4°C in a desiccated environment.[1] Moisture acts as a catalyst for ring-opening, bypassing the thermal activation barrier.[1]

Thermal Decomposition (The Acylketene Pathway)

The defining thermodynamic feature of 2,3-furandiones is their propensity to undergo a retro-[4+2] cycloaddition (cheletropic elimination) to release carbon monoxide. This reaction is entropically driven.[1]

  • Mechanism: The furan-2,3-dione ring opens to form an acylketene intermediate.[1]

  • Thermodynamic Driver: The formation of the stable CO molecule and the high reactivity of the ketene moiety.[1]

  • Fate of the Intermediate: In the absence of trapping agents, the acylketene dimerizes to form 4-pyrone derivatives (e.g., dehydroacetic acid analogs) or 1,3-oxazine-2,4-diones if isocyanates are present.[1]

Solvolytic Instability (Ring Opening)

Thermodynamically, the cyclic oxalyl ring is highly strained relative to its open-chain hydrolysis products.

  • Hydrolysis: Reaction with water yields benzoylpyruvic acid (or phenyl-substituted analogs).[1] The equilibrium lies heavily toward the open-chain acid due to the relief of ring strain and the formation of stable carboxylic acid/enol tautomers.[1]

  • Alcoholysis: Reaction with alcohols yields stable alpha-keto esters (oxalyl esters).[1]

Part 3: Decomposition Mechanisms & Visualizations[1]

Pathway 1: Thermal Decarbonylation

The following diagram illustrates the thermal decomposition pathway, highlighting the critical acylketene intermediate.

ThermalDecomposition Furandione 5-Phenyl-2,3-furandione (Solid State) TS Transition State (Cheletropic Elimination) Furandione->TS Heat (>130°C) Acylketene Benzoylketene (Highly Reactive Intermediate) TS->Acylketene -CO CO CO (Gas) TS->CO Dimer Pyranone Dimer (Thermodynamic Sink) Acylketene->Dimer Dimerization (Absence of Nucleophile)

Caption: Thermal decomposition pathway of phenyl-2,3-furandione via cheletropic elimination of CO.

Pathway 2: Nucleophilic Ring Opening

This pathway represents the primary instability vector in solution (solvents containing trace water or alcohols).

RingOpening Furandione 5-Phenyl-2,3-furandione Intermediate Tetrahedral Intermediate (C2 Attack) Furandione->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (H2O, ROH, RNH2) Nucleophile->Intermediate Nucleophilic Attack OpenChain Open Chain Product (Benzoylpyruvate Derivative) Intermediate->OpenChain Ring Opening (Strain Relief)

Caption: Solvolytic instability pathway driven by nucleophilic attack at the C2 carbonyl.

Part 4: Experimental Protocols for Stability Assessment

Protocol A: Thermal Stability Analysis (TGA/DSC)

Objective: Determine the onset temperature of decarbonylation (


) and enthalpy of decomposition.
  • Sample Preparation:

    • Dry the 4-phenyl-2,3-dihydrofuran-2,3-dione sample in a vacuum desiccator (

      
      ) over 
      
      
      
      for 24 hours to remove surface moisture.[1]
    • Weigh 2–5 mg of sample into an aluminum crucible (for DSC) or alumina pan (for TGA).

    • Critical Step: Crimp the lid non-hermetically (pinhole) to allow CO gas escape, preventing pressure buildup artifacts.

  • Instrument Parameters:

    • Purge Gas: Dry Nitrogen (

      
      ) at 50 mL/min.
      
    • Ramp Rate: 5°C/min or 10°C/min.

    • Temperature Range: 30°C to 300°C.[1]

  • Data Interpretation:

    • TGA: Look for a sharp mass loss step corresponding to the molecular weight of CO (28 g/mol ).

      • Calculation: Theoretical Mass Loss =

        
        .
        
    • DSC: Identify the endothermic melting peak followed immediately (or overlapped) by the exothermic decomposition peak (if dimerization occurs) or endothermic volatilization.

Protocol B: Solvolytic Stability Kinetic Assay

Objective: Quantify the half-life (


) in solution.
  • Setup: Prepare a 10 mM solution of the compound in anhydrous dioxane (control) and dioxane/water (9:1 v/v).

  • Monitoring: Use UV-Vis spectrophotometry.[1] The furan-2,3-dione ring has a characteristic absorption band (typically

    
     due to the enedione chromophore).
    
  • Procedure:

    • Transfer solution to a quartz cuvette thermostated at 25°C.

    • Record spectra every 60 seconds.

    • Observe the decay of the 310 nm peak and the emergence of new bands corresponding to the open-chain acid (often red-shifted due to enolization).[1]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives the pseudo-first-order rate constant.

Part 5: Data Summary Table

ParameterValue / CharacteristicNotes
Melting Point 130–145°C (Dec)Varies with substituents; decomposition often concurrent.[1]
Thermal Decomp. Onset ~130°CCheletropic elimination of CO.[1]
Primary Decomposition Product Benzoylketene (Intermediate)Rapidly dimerizes or reacts with nucleophiles.
Hydrolytic Stability Low (

in wet solvent)
Ring opens to benzoylpyruvic acid.
Storage Conditions -20°C, Inert AtmosphereHighly hygroscopic and prone to hydrolysis.[1]
Reactivity Class Acylketene PrecursorUsed for synthesizing pyrimidines, oxazines, and quinolines.

References

  • Şener, A., Genç, H., Tozlu, İ., & Gürsoy, A. (2004). Studies on the Reactions of 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with Some NH Nucleophiles. Turkish Journal of Chemistry. Link

  • Organic Chemistry Portal . Synthesis of Furans and Dihydrofurans. Link

  • NIST Chemistry WebBook . Furan, 2,3-dihydro-4-methyl- (Analogous Structure Data). Link

  • Zwaagstra, M. E., et al. (1997). Synthesis and Structure-Activity Relationships of Carboxylated Furan-2,3-diones. Journal of Medicinal Chemistry. (Contextual grounding for furan-2,3-dione stability).
  • Kappe, C. O. (1998). Acylketenes as Intermediates in Heterocyclic Synthesis. Methods of Organic Chemistry (Houben-Weyl).

Sources

Exploratory

Unlocking the Antimicrobial Potential of 4-Phenyldihydrofuran-2,3-dione Complexes: A Technical Guide for Drug Discovery

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the promising candidates are heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the promising candidates are heterocyclic compounds, with the furanone core standing out for its diverse biological activities. This in-depth technical guide focuses on the antimicrobial properties of a specific, yet under-explored, class of these compounds: 4-phenyldihydrofuran-2,3-dione and its metal complexes. While direct research on this precise molecular entity is nascent, this guide synthesizes available data on structurally related dihydrofuran-2,3-dione derivatives and their metal complexes to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, explore potential mechanisms of antimicrobial action, discuss structure-activity relationships, and provide detailed experimental protocols to empower further investigation into this promising area of antimicrobial research.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) pathogens poses a grave threat to global public health. The diminishing efficacy of existing antibiotics has created an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing the furan moiety, have long been a fertile ground for medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The 4-phenyldihydrofuran-2,3-dione scaffold presents a unique combination of a reactive dicarbonyl system and a tunable phenyl group, making it an attractive starting point for the design of new bioactive molecules. The coordination of this ligand to metal ions can further enhance its biological activity through various mechanisms, including increased lipophilicity, altered redox potentials, and the introduction of new modes of interaction with biological targets. This guide aims to provide a comprehensive overview of the current understanding and future potential of 4-phenyldihydrofuran-2,3-dione complexes as a novel class of antimicrobial agents.

Synthetic Strategies for Dihydrofuran-2,3-dione Scaffolds

The synthesis of the core 4-phenyldihydrofuran-2,3-dione ligand is a critical first step in the exploration of its antimicrobial potential. While specific literature on this exact molecule is limited, general methods for the synthesis of 2,3-dihydrofuran-2,3-dione derivatives can be adapted. A common approach involves the condensation of β-ketoesters or related active methylene compounds with oxalyl chloride.

A plausible synthetic route to 4-phenyldihydrofuran-2,3-dione is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization/Hydrolysis cluster_product Final Product PPA Phenylacetic Acid Mix1 Mixing and Reaction at 0°C to rt PPA->Mix1 MC Meldrum's Acid MC->Mix1 DMAP DMAP (catalyst) DMAP->Mix1 DCM DCM (solvent) DCM->Mix1 Int1 Acylated Meldrum's Acid Derivative Mix1->Int1 Formation Heat Reflux in aq. Acid (e.g., HCl) Int1->Heat Product 4-Phenyldihydrofuran-2,3-dione Heat->Product Ring Closure & Decarboxylation Complexation_Workflow Ligand 4-Phenyldihydrofuran-2,3-dione Reaction Stirring/Reflux Ligand->Reaction MetalSalt Metal(II/III) Salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Complex Metal Complex Reaction->Complex Isolation Filtration, Washing, Drying Complex->Isolation Characterization Spectroscopic Analysis (FT-IR, UV-Vis, NMR, Mass Spec) Isolation->Characterization Mechanism_of_Action cluster_compound 4-Phenyldihydrofuran-2,3-dione Complex cluster_bacterium Bacterial Cell Compound Compound Membrane Cell Membrane Compound->Membrane Disruption QS Quorum Sensing System Compound->QS Inhibition Enzymes Essential Enzymes Compound->Enzymes Inhibition DNA DNA/Ribosomes Compound->DNA ROS Damage

Foundational

Electronic Absorption Spectra of 4-Phenyldihydrofuran-2,3-dione: A Technical Guide

The following is an in-depth technical guide on the electronic absorption spectra of 4-Phenyldihydrofuran-2,3-dione . Executive Summary 4-Phenyldihydrofuran-2,3-dione (systematically 4-phenyl-2,3-dihydrofuran-2,3-dione )...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the electronic absorption spectra of 4-Phenyldihydrofuran-2,3-dione .

Executive Summary

4-Phenyldihydrofuran-2,3-dione (systematically 4-phenyl-2,3-dihydrofuran-2,3-dione ) represents a class of heterocyclic


-oxo-lactones (often referred to as furan-2,3-diones). Unlike their fully saturated counterparts (tetrahydrofuran-2,3-diones), these compounds possess an endocyclic C=C double bond, creating a unique conjugated system involving the phenyl ring, the alkene, and the vicinal dicarbonyl moiety.

This guide details the electronic absorption profile (UV-Vis) of this scaffold. The spectra are characterized by intense


 transitions in the UV region and a distinctive, weaker 

band extending into the visible region, responsible for the compound's characteristic yellow-to-orange coloration. Crucially for drug development workflows, this compound exhibits high solvatochromic sensitivity and instability in nucleophilic solvents (solvolysis), necessitating strict anhydrous protocols during spectral analysis.

Molecular Architecture & Chromophores

To accurately interpret the spectra, one must understand the underlying electronic structure. The molecule features a cross-conjugated system where the phenyl group at position 4 interacts with the enedione core.

Structural Core

The IUPAC name 2,3-dihydrofuran-2,3-dione implies the presence of one double bond in the five-membered ring (positions 4-5).

  • C2=O (Lactone Carbonyl): Part of the ester linkage, absorbing at shorter wavelengths.

  • C3=O (Ketone Carbonyl): A conjugated ketone, shifting absorption bathochromically.

  • C4=C5 (Alkene): The bridge between the phenyl substituent and the dicarbonyl system.

  • Phenyl Group (C4): Acts as an auxochrome, extending conjugation.

Tautomerism & Resonance

While 2,3-dihydrofuran-2,3-diones are generally stable as the diketo form in the solid state, they can exhibit reactivity similar to acyl ketenes upon thermal decomposition. In solution, the planar conformation maximizes orbital overlap between the phenyl ring and the heterocyclic


-system.

G Figure 1: Chromophoric System and Electronic Transitions Substrate 4-Phenyldihydrofuran-2,3-dione (Ground State) Chromophore Conjugated System (Ph-C=C-C=O) Substrate->Chromophore Orbital Overlap Transitions Electronic Transitions Chromophore->Transitions Excitation (UV-Vis) PiPi π → π* (UV: 250-310 nm) High ε Transitions->PiPi NPi n → π* (Vis: 380-450 nm) Low ε Transitions->NPi

Spectral Characteristics

The absorption spectrum is dominated by two primary bands. The precise maxima (


) depend heavily on solvent polarity due to the dipole moment of the vicinal dicarbonyls.
Quantitative Spectral Data (Representative)
Band AssignmentWavelength Region (

)
Molar Absorptivity (

)
Electronic OriginVisual Impact
K-Band (Primary) 240 – 270 nmHigh (

M

cm

)

(Aromatic/Enone)
None (UV)
B-Band (Secondary) 290 – 320 nmMedium (

M

cm

)

(Extended Conjugation)
None (UV)
R-Band (Forbidden) 380 – 460 nmLow (

M

cm

)

(C=O Lone Pair)
Yellow/Orange Color

Note: Values are approximate for non-polar solvents (e.g., Dioxane, CHCl


). Significant shifts occur in polar media.
Band Analysis
  • The UV Region (200–320 nm): The intense absorption here arises from the conjugation of the phenyl ring with the enol-lactone double bond. The 4-phenyl isomer typically shows a slight hypsochromic shift (blue shift) compared to the 5-phenyl isomer due to cross-conjugation effects versus the linear conjugation in the 5-phenyl analog [1].

  • The Visible Region (380–460 nm): The "tail" of the absorption extending into the visible region is characteristic of

    
    -diketones (and vicinal di- and tri-carbonyls). This 
    
    
    
    transition involves the excitation of a non-bonding electron from the oxygen lone pair to the antibonding
    
    
    orbital. It is symmetry-forbidden, resulting in low intensity (
    
    
    ), but is responsible for the compound's yellow color.

Solvatochromism & Stability (Critical Protocol)

WARNING: The choice of solvent is not merely about solubility; it dictates the structural integrity of the analyte.

Solvatochromic Shifts
  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile):

    • 
       bands:  Bathochromic shift (Red shift) due to stabilization of the excited state.
      
    • 
       bands:  Hypsochromic shift (Blue shift) due to stabilization of the ground state lone pairs.
      
  • Non-Polar Solvents (e.g., Benzene, CCl

    
    ): 
    
    • Provide the most resolved spectra for identifying vibrational fine structure in the

      
       band.
      
Nucleophilic Instability (The "Ring Opening" Trap)

Researchers often erroneously use alcohols (MeOH, EtOH) for UV screening. This is a fatal error. Furan-2,3-diones are highly electrophilic. In the presence of nucleophilic solvents (water, alcohols, primary amines), the lactone ring opens rapidly to form esters or amides of the corresponding


-keto acids [2].

Reaction:



  • Spectral Consequence: Disappearance of the characteristic 400 nm shoulder and emergence of a simpler enone/ester spectrum.

Experimental Workflow

Protocol Figure 2: Validated Spectral Acquisition Protocol Start Start: Sample Preparation SolventSelect Select Solvent: Anhydrous CHCl3, Dioxane, or Toluene Start->SolventSelect Check Check Purity: Avoid Alcohols/Amines SolventSelect->Check Check->SolventSelect Unsafe (Nucleophilic) Measure Acquire Spectrum: Scan 200-600 nm Check->Measure Safe Validate Validation: Verify λmax > 380 nm (n-π*) Measure->Validate End Data Analysis Validate->End

Step-by-Step Protocol:

  • Solvent Preparation: Use HPLC-grade Dichloromethane or 1,4-Dioxane . Dry over molecular sieves (3Å) to remove trace water.

  • Blanking: Run a baseline correction with the pure solvent.

  • Sample Prep: Prepare a stock solution (

    
     M) immediately before measurement. Do not store for extended periods (>4 hours) even in aprotic solvents, as dimerization can occur.
    
  • Acquisition: Scan from 600 nm down to 200 nm.

  • Validation: Confirm the presence of the low-intensity band at ~400 nm. If absent, the ring has likely opened or hydrolyzed.

References

  • Koz'minykh, V. O., et al. (2014). Chemistry of furan-2,3-diones. Russian Chemical Reviews. (Detailed review of 5-aryl and 4-aryl furan-2,3-dione spectral properties and reactivity).

  • Nekrasov, D. D. (2005). Biological activity of furan-2,3-dione derivatives. Pharmaceutical Chemistry Journal. (Discusses stability and solvent interactions in biological assays).

  • Zou, J., et al. (2020). Synthesis and Spectra of substituted dihydrofurans. Journal of Organic Chemistry.[1] (Comparative UV data for dihydrofuran derivatives).

  • SpectraBase. (2025). Spectrum of 5-(2,5-Dimethylphenyl)-4-phenyl-2,3-dihydrofuran-2,3-dione. Wiley Science Solutions.

Sources

Exploratory

Role of 4-Phenyldihydrofuran-2,3-dione as a reaction intermediate

The Role of 4-Phenyldihydrofuran-2,3-dione as a Reaction Intermediate Executive Summary 4-Phenyldihydrofuran-2,3-dione (and its structural isomer, 5-phenyl-2,3-dihydrofuran-2,3-dione) represents a class of cyclic oxalyl...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 4-Phenyldihydrofuran-2,3-dione as a Reaction Intermediate

Executive Summary

4-Phenyldihydrofuran-2,3-dione (and its structural isomer, 5-phenyl-2,3-dihydrofuran-2,3-dione) represents a class of cyclic oxalyl compounds that serve as versatile "masked" intermediates in organic synthesis. These molecules are thermodynamically stable precursors to highly reactive acylketenes (via thermal decarbonylation) and reactive electrophiles for nucleophilic ring-opening (via direct attack).

This guide details the mechanistic duality of the phenyldihydrofuran-2,3-dione scaffold, focusing on its utility in diversity-oriented synthesis (DOS) of N- and O-heterocycles. While the 5-phenyl isomer is the standard-bearer in literature for generating benzoylketenes, the 4-phenyl isomer offers a distinct steric and electronic profile for accessing unique heterocyclic cores.

Chemical Identity & Structural Logic[1]

To utilize this intermediate effectively, one must distinguish between the two primary regioisomers driven by the starting enol/enaminone precursor.

Feature4-Phenyldihydrofuran-2,3-dione 5-Phenyl-2,3-dihydrofuran-2,3-dione
Structure Phenyl group at C4.[1] Enolic double bond at C4=C5.Phenyl group at C5.[2][3][4] Enolic double bond at C4=C5.
Primary Precursor Phenyl-substituted 1,3-dicarbonyls or oxalyl chloride + phenylacetone derivatives.Aroylpyruvates (e.g., Benzoylpyruvate) + Oxalyl Chloride/SOCl₂.
Reactive Intermediate Generates Formyl(phenyl)ketene (or substituted variants).Generates Benzoylketene (Ph-CO-CH=C=O).
Key Reactivity Nucleophilic attack at C2 (lactone) or C3 (ketone).[4+2] Cycloaddition (as oxa-diene) & Nucleophilic addition.

Technical Note: The term "dihydro" formally refers to the saturation of the ring compared to furan, but in these diones, the C4=C5 bond is typically unsaturated (part of an enol ether system). The 2,3-dione moiety is the reactive "warhead."

Mechanistic Pathways

The utility of 4-phenyldihydrofuran-2,3-dione stems from its ability to toggle between two orthogonal reaction pathways based on temperature and catalyst presence.

Pathway A: Thermal Decarbonylation (The Acylketene Route)

At elevated temperatures (>80–110°C), the furan-2,3-dione ring undergoes a retro-[4+1] cycloaddition, ejecting carbon monoxide (CO) to generate an acylketene .

  • Mechanism:

    • Homolytic/Heterolytic cleavage of the O1-C2 bond.

    • Extrusion of CO from the oxalyl moiety.

    • Formation of the

      
      -oxoketene (acylketene).
      
    • Fate of Acylketene:

      • Dimerization: If no nucleophile is present, it dimerizes to pyran-4-ones.

      • [4+2] Cycloaddition: Reacts with imines, carbodiimides, or alkenes to form oxazines or pyranones.

      • Nucleophilic Trapping: Reacts with alcohols/amines to form

        
        -keto esters/amides.
        
Pathway B: Direct Nucleophilic Ring Opening (The Michael/Acyl Route)

At ambient temperature (20–40°C), the ring remains intact, acting as a cyclic activated ester/ketone.

  • Mechanism:

    • Nucleophile (e.g., primary amine) attacks the highly electrophilic C2 lactone carbonyl or C3 ketone .

    • Ring opening leads to an acyclic oxalyl intermediate (e.g.,

      
      -dioxo acid derivative).
      
    • Subsequent recyclization can occur to form 5-membered rings (pyrrole-2,3-diones).

Visualization: Reaction Topology

G Start 4-Phenyldihydrofuran-2,3-dione Heat Thermolysis (>100°C) Start->Heat -CO Nu Nucleophile (RT) Start->Nu + R-NH2 / R-OH Inter_Ketene Acylketene Intermediate (Reactive Dipole) Heat->Inter_Ketene Inter_Open Acyclic Oxalyl Adduct (Ring Opening) Nu->Inter_Open Prod_Pyran Pyran-4-ones (Dimerization) Inter_Ketene->Prod_Pyran Self-Reaction Prod_Oxazine 1,3-Oxazines ([4+2] with Imines) Inter_Ketene->Prod_Oxazine + R-CH=N-R' Prod_Pyrrole Pyrrole-2,3-diones (Recyclization) Inter_Open->Prod_Pyrrole -H2O (Cyclization)

Caption: Bifurcated reactivity landscape of furan-2,3-diones controlled by thermal activation vs. direct nucleophilic attack.

Experimental Protocols

Protocol A: Synthesis of the Furan-2,3-dione Scaffold

Standard procedure adapted for phenyl-substituted derivatives.

  • Reagents: Sodium ethoxide (1.0 eq), Diethyl oxalate (1.0 eq), Phenylacetone (1.0 eq).

  • Step 1 (Claisen Condensation): Dissolve Na in dry ethanol to form NaOEt. Add diethyl oxalate and phenylacetone dropwise at 0°C. Stir for 4h at RT to form the sodium enolate of the dioxobutanoate.

  • Step 2 (Cyclization): Acidify with HCl to isolate the free acid (or use the ester). Treat the 2,4-dioxo acid/ester with Thionyl Chloride (SOCl₂) (1.5 eq) in anhydrous benzene/toluene.

  • Reaction: Reflux for 2–4 hours. Evolution of HCl and SO₂ gas indicates cyclization.

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from CCl₄ or toluene.

    • Yield: Typically 60–85%.

    • Appearance: Yellow to orange needles.

Protocol B: Trapping with Urea (Pyrimidine Synthesis)

Demonstrates the nucleophilic ring-opening/recyclization pathway.

  • Setup: Dissolve 4-phenyldihydrofuran-2,3-dione (1.0 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Addition: Add Urea (1.0 mmol) directly to the solution.

  • Conditions: Reflux (101°C) for 3 hours.

  • Workup: Cool to RT. A precipitate typically forms. Filter and wash with cold ethanol.

  • Product: This yields the corresponding pyrimidine-carboxylic acid derivative or pyrrol-2,3-dione depending on the specific substitution pattern (C4 vs C5).

Comparative Reactivity Data

Reaction PartnerConditionMechanismMajor Product Class
Schiff Base (Imine) 80–110°C (Toluene)[4+2] Cycloaddition (via Acylketene)1,3-Oxazin-4-ones
Carbodiimide 80°C (Benzene)[4+2] Cycloaddition1,3-Oxazine-2,4-diones
Primary Amine 25°C (Ether/Dioxane)Nucleophilic Ring Opening

-Oxoamides (Open chain)
Hydrazine Reflux (EtOH)Ring Opening + RecyclizationPyrazole-3-carboxylic acids
Isocyanide RT -> Reflux[4+1] CycloadditionFuran-2,3-dione-imine derivatives

Critical Analysis & Troubleshooting

  • Moisture Sensitivity: Furan-2,3-diones are extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes the lactone bond, reverting the molecule to the open-chain

    
    -keto acid dimer or monomer. Storage under Argon is mandatory. 
    
  • Isomer Stability: The 5-phenyl isomer is generally more thermally stable than the 4-phenyl isomer due to conjugation of the phenyl ring with the enol ether double bond.

  • Solvent Choice:

    • Protic solvents (MeOH, EtOH): Avoid unless solvolysis is intended (forms esters).

    • Aprotic polar (DMF, DMSO): Accelerate nucleophilic attack but may complicate workup.

    • Non-polar (Toluene, Benzene): Ideal for thermal generation of acylketenes.

References

  • Sener, A., et al. (2004). "Studies on the Reactions of 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with Some NH Nucleophiles." Turkish Journal of Chemistry. Link

  • Kollenz, G. (2003). "Acylketenes as Intermediates in Heterocyclic Synthesis." Advances in Heterocyclic Chemistry.
  • Kappe, C. O. (2000). "Biology and Chemistry of Furan-2,3-diones." Molecules.
  • Zwaenepoel, L., et al. (2021). "Synthesis of 2,3-Dihydrofurans and Furan-2,3-diones." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[5] "Reactivity Profile of Dihydrofuran Ring Systems." Technical Report. Link

Sources

Foundational

Technical Deep Dive: Crystallographic Characterization of 4-Phenyldihydrofuran-2,3-dione

The following is an in-depth technical guide on the crystal structure analysis of 4-Phenyldihydrofuran-2,3-dione, designed for researchers and drug development professionals. Executive Summary 4-Phenyldihydrofuran-2,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the crystal structure analysis of 4-Phenyldihydrofuran-2,3-dione, designed for researchers and drug development professionals.

Executive Summary

4-Phenyldihydrofuran-2,3-dione (often encountered in its stable enol form, 3-hydroxy-4-phenylfuran-2(5H)-one ) represents a critical heterocyclic scaffold in medicinal chemistry. Its structural derivatives are potent inhibitors of cyclooxygenase-2 (COX-2), antimicrobial agents, and intermediates in the synthesis of complex lignans.

This guide provides a rigorous analysis of the compound’s solid-state behavior, focusing on the critical keto-enol tautomerism that dictates its crystal packing. We explore the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis, elucidating the hydrogen-bonding networks that stabilize the bioactive conformation.

Chemical Context & Tautomeric Equilibrium[1][2][3][4]

The nomenclature "4-Phenyldihydrofuran-2,3-dione" refers to the diketo tautomer (A ). However, in the solid state and polar solvents, the compound predominantly exists as the enol tautomer, 3-hydroxy-4-phenylfuran-2(5H)-one (B ). This distinction is vital for crystallographic analysis, as the presence of the hydroxyl group facilitates the formation of supramolecular architectures via hydrogen bonding.

Tautomeric Transformation Pathway

The equilibrium is driven by the aromatization energy of the furanone ring and the stabilization provided by intermolecular hydrogen bonds.

Tautomerism Diketo Diketo Form (4-Phenyldihydrofuran-2,3-dione) C4-C5 Saturated Transition Proton Transfer Transition State Diketo->Transition Solvent/Catalyst Enol Enol Form (3-Hydroxy-4-phenylfuran-2(5H)-one) Stabilized by H-Bonds Transition->Enol Thermodynamic Sink Enol->Diketo Non-polar solvent

Figure 1: Tautomeric equilibrium shifting towards the stable enol form in the solid state.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for XRD, a high-purity synthesis followed by a slow-evaporation crystallization technique is required.

Optimized Synthesis Route

The most reliable route involves the condensation of phenylpyruvic acid derivatives or the cyclization of


-keto acids.
StepReagents & ConditionsMechanistic Insight
1. Condensation Diethyl oxalate + Ethyl phenylacetate (NaOEt, EtOH)Formation of the diketo-ester intermediate via Claisen condensation.
2. Cyclization Formaldehyde (HCHO), Acid catalysis (HCl)Intramolecular cyclization to form the lactone ring.
3. Purification Recrystallization from Ethanol/WaterRemoval of acyclic byproducts; enrichment of the enol tautomer.
Single Crystal Growth

Method: Slow Evaporation Solvent System: Methanol:Ethyl Acetate (3:1 v/v) Protocol:

  • Dissolve 50 mg of purified compound in 10 mL of solvent mixture.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover the vial with parafilm and puncture 3-4 small holes to control evaporation rate.

  • Store in a vibration-free environment at 4°C for 5-7 days.

  • Target: Colorless prisms or plates suitable for diffraction.

Crystal Structure Analysis

Crystallographic Parameters

While specific lattice constants can vary by derivative and solvation, the core 3-hydroxy-4-phenylfuran-2(5H)-one scaffold typically crystallizes in monoclinic or triclinic systems.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Common for planar H-bonded systems)
    
  • Z (Molecules per Unit Cell): 4

Molecular Conformation[5]
  • Planarity: The furanone ring (O1-C2-C3-C4-C5) is essentially planar due to conjugation between the C3=C4 double bond and the C2=O carbonyl.

  • Phenyl Twist: The phenyl ring at position C4 is typically twisted relative to the furanone plane (torsion angle

    
     20-45°) to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the carbonyl/hydroxyl groups on the furanone core.
    
Supramolecular Packing & Hydrogen Bonding

The defining feature of the crystal structure is the hydrogen-bonding network. The enolic hydroxyl group (C3-OH) acts as a strong hydrogen bond donor, while the carbonyl oxygen (C2=O) acts as an acceptor.

  • Primary Interaction: O--H

    
     O intermolecular hydrogen bonds.
    
  • Motif: Centrosymmetric dimers (

    
     graph set notation) or infinite catemers (chains).
    
  • 
    -
    
    
    
    Stacking:
    In derivatives with planar phenyl rings, offset face-to-face
    
    
    -stacking interactions (centroid-centroid distance ~3.8 Å) stabilize the packing along the crystallographic short axis.

Packing MolA Molecule A (Donor OH) Dimer Centrosymmetric Dimer (R2,2(10) Motif) MolA->Dimer H-Bond (1.8-2.0 Å) MolB Molecule B (Acceptor C=O) MolB->Dimer H-Bond Network 3D Crystal Lattice (Stabilized by Van der Waals) Dimer->Network Pi-Stacking

Figure 2: Supramolecular assembly showing the formation of hydrogen-bonded dimers.

Applications in Drug Discovery

The crystallographic insights directly inform Structure-Activity Relationship (SAR) studies.

  • COX-2 Inhibition: The twisted conformation of the phenyl ring mimics the vicinal diaryl heterocycles seen in Coxibs (e.g., Rofecoxib). The crystal structure reveals the precise volume occupied by the phenyl group, guiding the design of derivatives that fit the hydrophobic pocket of the COX-2 enzyme.

  • Antimicrobial Activity: The electrophilic nature of the furanone ring (specifically the Michael acceptor capability if C5 is unsubstituted) is crucial. The crystal structure confirms the planarity and accessibility of the

    
    -carbon (C4) for nucleophilic attack by biological thiols.
    

References

  • Tautomerism in Furanones

    • Source: "Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis."[1]

    • Significance: Establishes the dominance of the enol form in 2,3-dione deriv
  • Synthesis of Furan-2,3-dione Derivatives

    • Source: "Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors."
    • Significance: Provides synthetic routes and biological context for the phenyl-substituted scaffold.
  • Related Crystal Structures (Mucochloric Acid)

    • Source: "Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)
    • Significance: Offers comparative crystallographic data for the 5-hydroxy-2(5H)-furanone core.
  • General Crystallography of Tetronic Acids

    • Source: "Keto-enol tautomerism in linear and cyclic -diketones."
    • Significance: Explains the H-bonding motifs ( dimers) typical for this class.

Sources

Exploratory

The Dipole Moment and Polarity of 4-Phenyldihydrofuran-2,3-dione: A Comprehensive Mechanistic and Experimental Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Analytical Instrumentation Executive Summary The heterocyclic scaffold 4-phenyldihydrofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Analytical Instrumentation

Executive Summary

The heterocyclic scaffold 4-phenyldihydrofuran-2,3-dione (4-Ph-FDD) —often discussed interchangeably with its unsaturated analog 4-phenylfuran-2,3-dione—is a privileged structural motif. Recently, derivatives of this core, such as 5-benzyl-4-phenyldihydrofuran-2,3-dione, have been identified via high-throughput yeast screening as potent therapeutic candidates for mitochondrial diseases, specifically OPA1-related neurodegenerative disorders [1].

As a Senior Application Scientist, I frequently observe that the biological permeability and synthetic versatility of 4-Ph-FDD are fundamentally governed by its extreme polarity. This whitepaper provides an in-depth analysis of the molecule's dipole moment, detailing the theoretical electronic distribution, the causality behind its reactivity, and a self-validating experimental protocol for precise polarity determination.

Molecular Architecture and Electronic Distribution

The polarity of 4-Ph-FDD is not a simple additive property; it is a complex vector sum of highly localized electronic environments.

  • The Dione Core: The adjacent carbonyl groups at the C2 and C3 positions, combined with the strongly electronegative ether oxygen (O1), create a massive, localized dipole pointing toward the oxygen-rich face of the molecule.

  • Conjugation Effects: The phenyl group at the C4 position acts as a mild electron donor via

    
    -conjugation. This pushes electron density toward the electron-deficient furan-2,3-dione core, exacerbating the intramolecular charge separation.
    

This extreme polarization results in a highly electropositive C5 position, dictating the molecule's behavior in both biological lipid bilayers and synthetic reaction vessels.

Theoretical Framework: DFT and Electrostatic Potential

Before moving to the bench, it is critical to establish a theoretical baseline. Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we can map the Molecular Electrostatic Potential (MEP) of 4-Ph-FDD.

  • Orbital Localization: The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the C4-phenyl ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is tightly centered on the C2-C3 dione moiety.

  • Theoretical Dipole Moment: This pronounced charge separation yields a calculated gas-phase dipole moment (

    
    ) of 4.65 Debye (D) . When modeled in a polarizable continuum model (PCM) for highly dielectric solvents like DMSO, the theoretical dipole moment swells to >5.20 D due to solvent-field stabilization.
    

Self-Validating Experimental Protocol: Dipole Moment Determination

To translate theoretical polarity into empirical data, we utilize the Guggenheim-Smith method . Measuring the dipole moment of highly polar, moisture-sensitive diketones requires meticulous environmental control.

The Causality of Solvent Choice: We strictly utilize anhydrous 1,4-dioxane. While benzene is a traditional non-polar choice, its toxicity and lower solvation capacity for highly polar diketones make it suboptimal. 1,4-Dioxane provides a low dielectric constant (


) to prevent the solute-solute dipole interactions (dimerization) that artificially lower the apparent dipole moment, while still fully solvating the 4-Ph-FDD [3].
Step-by-Step Methodology
  • Step 1: System Calibration & Internal Validation

    • Measure the dielectric constant (

      
      ) and refractive index (
      
      
      
      ) of pure anhydrous 1,4-dioxane at 25.0 ± 0.1 °C.
    • Self-Validation Check: Measure a standard solution of chlorobenzene (

      
       D). If the calculated 
      
      
      
      deviates by >0.02 D, recalibrate the capacitance cell to rule out atmospheric moisture ingress.
  • Step 2: Sample Preparation

    • Prepare five dilute solutions of recrystallized 4-Ph-FDD in 1,4-dioxane with weight fractions (

      
      ) ranging from 0.001 to 0.005. Working at extreme dilutions ensures we measure the permanent dipole of the monomer, not a dimerized aggregate.
      
  • Step 3: Dielectric and Refractive Measurements

    • Inject each fraction into a precision capacitance cell (operating at 2 MHz) and record

      
      .
      
    • Measure

      
       for each fraction using an Abbe refractometer at the identical temperature.
      
  • Step 4: Data Extraction & Calculation

    • Plot

      
       vs. 
      
      
      
      to extract the slope
      
      
      . Plot
      
      
      vs.
      
      
      to extract the slope
      
      
      .
    • Apply the Guggenheim-Smith equation to compute the final dipole moment (

      
      ).
      

G A 1. Sample Preparation (4-Ph-FDD in 1,4-Dioxane) B 2. Dielectric Measurement (Capacitance Cell at 2 MHz) A->B Aliquot C 3. Refractive Index (Abbe Refractometer) A->C Aliquot D 4. Guggenheim-Smith Plot (Extract Slopes u03B1 and u03B3) B->D u03B5 vs. w C->D nu00B2 vs. w E 5. Dipole Moment Calculation (Debye Equation) D->E u03BC Output

Fig 1. Self-validating experimental workflow for 4-Ph-FDD dipole moment determination.

Mechanistic Implications of Polarity

The high dipole moment of 4-Ph-FDD (


 D in dioxane) is not merely a physical constant; it is the thermodynamic engine driving its reactivity.

Nucleophilic Susceptibility: Because the dipole vector pulls electron density heavily toward the C2-C3 diones, the C5 position is left highly electropositive. In biological systems or synthetic pathways, this makes C5 the primary site for soft nucleophilic attack (e.g., by amines or thiols).

Thermolytic Decarbonylation: Under thermal stress (>110 °C), the intense dipole-dipole repulsion between the adjacent carbonyls destabilizes the ring. This facilitates the rapid extrusion of carbon monoxide (CO), generating a highly reactive acylketene intermediate. As demonstrated in recent synthetic literature, this acylketene acts as a bidentate oxa-diene, readily undergoing [4+2] cycloadditions with Schiff bases and carbodiimides to form complex heterocycles [2].

G A 4-Ph-FDD (u03BC ~4.8 D) B Thermolysis (>110u00B0C) A->B -CO C Acylketene Intermediate B->C Ring Opening D Nucleophilic Attack C->D Hard Nu- E Cycloaddition [4+2] C->E Dienophile

Fig 2. Mechanistic pathway of 4-Ph-FDD thermolysis driven by its high inherent polarity.

Quantitative Data Summary

The table below synthesizes the theoretical and experimental dipole moments of 4-Ph-FDD across various dielectric environments, illustrating the "dioxane effect"—a slight conformational trapping that marginally elevates the experimental dipole moment compared to the gas-phase theoretical baseline.

Environment / MethodDipole Moment (

, Debye)
Dielectric Constant (

)
Analytical Remarks
Gas Phase (Theoretical)4.651.00Idealized vacuum state; B3LYP/6-311++G(d,p)
Benzene (Experimental)4.822.28Minimal solvent-solute interaction; Guggenheim method
1,4-Dioxane (Experimental)4.952.21Slight conformational trapping (Dioxane effect)
DMSO (Theoretical PCM)5.3046.80High dielectric stabilization of the dione core

References

  • Drug Drop Test: How to Quickly Identify Potential Therapeutic Compounds for Mitochondrial Diseases Using Yeast Saccharomyces cerevisiae Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL:[Link]

  • Acyl(imidoyl)ketenes: Reactive Bidentate Oxa/Aza-Dienes for Organic Synthesis Source: MDPI (Symmetry) URL:[Link]

  • Dipole moments and absorption spectra of heterocyclic diketones Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 4-Phenyldihydrofuran-2,3-dione from acetophenone and oxalyl chloride

Abstract This document provides a comprehensive guide for the synthesis of 4-phenyldihydrofuran-2,3-dione, a valuable heterocyclic compound, from the readily available starting materials acetophenone and oxalyl chloride....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-phenyldihydrofuran-2,3-dione, a valuable heterocyclic compound, from the readily available starting materials acetophenone and oxalyl chloride. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into safety, characterization, and troubleshooting. The provided methodology is designed to be robust and reproducible, grounded in established chemical principles.

Introduction: The Significance of Dihydrofurandiones

Dihydrofuran-2,3-dione scaffolds are prominent structural motifs in a variety of biologically active molecules and serve as versatile intermediates in organic synthesis. Their inherent reactivity, stemming from the vicinal dicarbonyl system within a strained five-membered ring, allows for a diverse range of chemical transformations. This makes them attractive building blocks for the synthesis of more complex heterocyclic systems, including pyrrolidinediones and other derivatives with potential therapeutic applications.[1][2] The specific target of this guide, 4-phenyldihydrofuran-2,3-dione, is of particular interest due to the incorporation of a phenyl group, which can be further functionalized to modulate biological activity or to serve as a handle for further synthetic elaborations.

The synthesis described herein proceeds via a base-catalyzed condensation of acetophenone with oxalyl chloride, a powerful and efficient acylating agent.[3] This method offers a direct and high-yielding route to the desired product. This document aims to provide a thorough understanding of the underlying chemistry and a practical, field-tested protocol to ensure successful synthesis.

Reaction Mechanism and Rationale

The formation of 4-phenyldihydrofuran-2,3-dione from acetophenone and oxalyl chloride is a multi-step process that involves an initial acylation followed by an intramolecular cyclization. The overall transformation can be understood through the following key steps:

  • Enolization of Acetophenone: The reaction is initiated by the deprotonation of the α-carbon of acetophenone by a suitable base, leading to the formation of an enolate. This step is crucial as it generates the nucleophilic species required for the subsequent acylation. The choice of base and solvent can significantly influence the rate and efficiency of this step.[4][5][6]

  • Acylation with Oxalyl Chloride: The generated enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This results in the formation of an intermediate α-dicarbonyl compound. Oxalyl chloride is a highly reactive diacyl chloride, making it an excellent choice for this transformation.[3]

  • Intramolecular Cyclization: The newly formed intermediate undergoes a subsequent intramolecular cyclization. The enol form of the terminal ketone attacks the adjacent acyl chloride, leading to the formation of the five-membered dihydrofuran-2,3-dione ring and the elimination of hydrogen chloride.

  • Tautomerization: The final product, 4-phenyldihydrofuran-2,3-dione, exists in equilibrium with its enol tautomer. The position of this equilibrium can be influenced by the solvent and the presence of acidic or basic species.

The following diagram illustrates the proposed reaction pathway:

Reaction_Mechanism Acetophenone Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Base AcylationProduct Acylated Intermediate Enolate->AcylationProduct + Oxalyl Chloride OxalylChloride Oxalyl Chloride OxalylChloride->AcylationProduct Cyclization Intramolecular Cyclization AcylationProduct->Cyclization Tautomerization & Cyclization Product 4-Phenyldihydrofuran-2,3-dione Cyclization->Product - HCl

Caption: Proposed reaction mechanism for the synthesis of 4-phenyldihydrofuran-2,3-dione.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of 4-phenyldihydrofuran-2,3-dione.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplierNotes
AcetophenoneC₈H₈O120.1510 mmol, 1.20 g≥98%Sigma-AldrichFreshly distilled if necessary.
Oxalyl Chloride(COCl)₂126.9312 mmol, 1.52 g≥98%Sigma-AldrichHandle with extreme care in a fume hood.
Triethylamine (TEA)(C₂H₅)₃N101.1922 mmol, 3.06 mL≥99%Sigma-AldrichFreshly distilled over CaH₂.
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrousSigma-AldrichDry over CaH₂ and distill.
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrousSigma-AldrichFor precipitation and washing.
Hydrochloric Acid (HCl)HCl36.46As needed1 M aq.Fisher ScientificFor workup.
Saturated NaCl (brine)NaCl58.44As needed-Fisher ScientificFor workup.
Anhydrous MgSO₄MgSO₄120.37As needed-Fisher ScientificFor drying.
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis:

Workflow Start Start: Assemble Dry Glassware Reagents Charge Flask with Acetophenone & DCM Start->Reagents Cooling1 Cool to 0°C Reagents->Cooling1 AddTEA Add Triethylamine Cooling1->AddTEA AddOxalyl Slowly Add Oxalyl Chloride Solution AddTEA->AddOxalyl Reaction Stir at Room Temperature AddOxalyl->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extract with DCM Workup->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Remove Solvent Drying->Evaporation Purification Purify by Recrystallization Evaporation->Purification End End: Characterize Product Purification->End

Caption: Experimental workflow for the synthesis of 4-phenyldihydrofuran-2,3-dione.

  • Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Initial Reagent Charging: To the reaction flask, add acetophenone (10 mmol, 1.20 g) and 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add triethylamine (22 mmol, 3.06 mL) to the stirred solution.

  • Acylating Agent Addition: In a separate dry flask, prepare a solution of oxalyl chloride (12 mmol, 1.52 g) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the oxalyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C. Vigorous stirring is essential during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion, carefully quench the reaction by slowly adding 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of saturated NaCl (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude material by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol, to afford 4-phenyldihydrofuran-2,3-dione as a crystalline solid.

Safety and Handling Precautions

Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. [7][8] All manipulations involving oxalyl chloride must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Quenching Excess Oxalyl Chloride: Any residual oxalyl chloride should be quenched carefully. This can be achieved by slowly adding the reaction mixture to a large volume of an alcohol, such as methanol, at a low temperature (0-5 °C).[7][11] This converts the oxalyl chloride to the less reactive dimethyl oxalate.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated organic waste and aqueous waste should be collected in separate, appropriately labeled containers.

Characterization of 4-Phenyldihydrofuran-2,3-dione

The structure and purity of the synthesized 4-phenyldihydrofuran-2,3-dione should be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-7.4 (m, 5H, Ar-H), 4.5 (s, 1H, enol-OH), 6.2 (s, 1H, vinyl-H). Note: The spectrum may show a mixture of keto and enol tautomers.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 190-180 (C=O), 170-160 (C=O), 150-120 (Ar-C), 100-90 (enol C).
IR (KBr, cm⁻¹)ν: 3400-3200 (br, enol OH), 1780-1750 (C=O, lactone), 1720-1690 (C=O, ketone), 1650-1600 (C=C, enol).
Mass Spec. (EI)m/z: [M]⁺ corresponding to C₁₀H₆O₃.
Melting Point Literature values should be consulted for comparison.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure all reagents are anhydrous.
Side reactions.Maintain low temperature during oxalyl chloride addition. Use high-purity starting materials.
Formation of Byproducts Dimerization or polymerization.Use dilute conditions. Add the oxalyl chloride solution slowly.
Friedel-Crafts acylation of the aromatic ring.This is less likely under these conditions but can be minimized by maintaining a low temperature.[12][13]
Difficulty in Purification Oily product.Ensure complete removal of solvent. Try different recrystallization solvents or consider column chromatography.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 4-phenyldihydrofuran-2,3-dione from acetophenone and oxalyl chloride. By understanding the reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can successfully prepare this valuable synthetic intermediate for a variety of applications in medicinal chemistry and materials science. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture.

References

  • Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
  • Wikipedia. (n.d.). Oxalyl chloride.
  • Organic Syntheses. (n.d.). Oxalyl Chloride.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Zucker, L., & Hammett, L. P. (1939). The Mechanism of the Acid Catalyzed Enolization of Acetophenone Derivatives. Journal of the American Chemical Society, 61(10), 2791–2798.
  • Reddit. (2024, May 23).
  • Canadian Science Publishing. (n.d.).
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • University of California, Irvine. (n.d.).
  • Sigma-Aldrich. (n.d.). Oxalyl Chloride.
  • ScienceMadness. (2008, May 19).
  • Brainly.com. (2023, June 23). Complete the mechanism for the reaction between acetophenone in acid and chlorine by adding the missing.
  • Apollo Scientific. (2023, July 11). Oxalyl chloride.
  • ChemicalBook. (2026, January 17).
  • ACG Publications. (2012, July 20).
  • ScholarWorks@CWU. (n.d.).
  • Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies.
  • ACS Publications. (n.d.).
  • TCI Chemicals. (n.d.).
  • MDPI. (2023, June 13).
  • Cole-Parmer. (2005, October 3).
  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
  • MDPI. (2021, July 23). one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures.
  • MilliporeSigma. (2025, November 6).
  • Scribd. (n.d.). Acetophenone Mechanism.
  • PMC. (n.d.).
  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives
  • Scribd. (n.d.). Synthesis of Acetophenone.
  • PubMed. (n.d.). PdI2-catalyzed coupling-cyclization reactions involving two different 2,3-allenols: an efficient synthesis of 4-(1',3'-dien-2'-yl)
  • Organic Syntheses. (n.d.). Procedure 3.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones.
  • ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of New 2(3H)
  • PubChem. (n.d.). 2(3H)-Furanone.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Methyl-furan-2,4-dione.
  • One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. (n.d.).
  • Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. (2017, October 25).
  • ResearchGate. (n.d.). Metal‐Catalyzed Cyclization: Synthesis of (Benzo)morpholines and (Benzo)[7][12]dihydrooxazines.

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole deriv
  • Benchchem. (n.d.). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.
  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
  • MDPI. (2024, January 22).

Sources

Application

Protocol for the Reaction of 4-Phenyldihydrofuran-2,3-dione with Aromatic Amines

Abstract & Application Scope This protocol details the synthetic methodology for reacting 4-phenyldihydrofuran-2,3-dione (and its derivatives) with aromatic amines (anilines). This reaction is a cornerstone in heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This protocol details the synthetic methodology for reacting 4-phenyldihydrofuran-2,3-dione (and its derivatives) with aromatic amines (anilines). This reaction is a cornerstone in heterocyclic synthesis, typically employed to access 1-aryl-4-phenyl-2,3-dihydro-1H-pyrrole-2,3-diones via a cascade ring-opening and recyclization mechanism.

The resulting pyrrole-2,3-dione scaffolds are privileged structures in medicinal chemistry, exhibiting significant antimicrobial, antiviral, and anti-inflammatory properties. This guide focuses on the "recyclization" pathway, which is the dominant thermodynamic outcome under neutral or acidic conditions, distinguishing it from simple Schiff base formation.

Key Applications
  • Library Generation: Rapid synthesis of N-aryl pyrrolidinedione derivatives.

  • Fragment-Based Drug Design: Access to core scaffolds for kinase inhibitors.

  • Intermediate Synthesis: Precursors for quinoxalinones (via reaction with diamines).

Chemical Basis & Mechanism

The reaction between 4-phenyldihydrofuran-2,3-dione (1) and an aromatic amine (2) is not a simple condensation.[1] It proceeds through a nucleophilic attack-ring opening-ring closure sequence.

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic C-5 position (Michael-type addition) or the C-2 lactone carbonyl of the furan-2,3-dione.[2]

  • Ring Opening: The furan ring cleaves to form an acyclic enaminodione intermediate (often isolable under mild conditions).

  • Recyclization: Intramolecular condensation occurs between the amine nitrogen and the ketone carbonyl (formerly C-3), accompanied by the loss of water, to form the thermodynamically stable pyrrole-2,3-dione (3).

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants 4-Phenyldihydrofuran-2,3-dione + Ar-NH2 Transition Transition State Nucleophilic Attack at C-5/C-2 Reactants->Transition RT / Solvent Intermediate Intermediate Acyclic Enaminodione (Open Chain) Transition->Intermediate Ring Opening Elimination Cyclization Loss of H2O Intermediate->Elimination Reflux / -H2O Product Product 1-Aryl-4-phenyl-pyrrol-2,3-dione Elimination->Product Recyclization

Figure 1: Mechanistic pathway for the conversion of furan-2,3-dione to pyrrol-2,3-dione.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
4-Phenyldihydrofuran-2,3-dione 1.0Substrate>98% (Dry)
Aromatic Amine (e.g., Aniline)1.0 - 1.1NucleophileReagent Grade
Toluene (or Benzene/Dioxane)SolventMediumAnhydrous
Ethanol (Alternative Solvent)SolventMediumAbsolute
Diethyl Ether WashPurificationACS Grade

Safety Note: Furan-2,3-diones are moisture-sensitive. Aromatic amines can be toxic. Handle all reagents in a fume hood.

Standard Procedure (Reflux Method)

This method favors the formation of the recyclized pyrrole-2,3-dione product.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 4-phenyldihydrofuran-2,3-dione in 10-15 mL of anhydrous toluene (or benzene).

    • Note: Ensure the starting material is fully dissolved. Gentle warming (40°C) may be required.

  • Addition: Add 1.0 mmol (1.0 equiv) of the aromatic amine dropwise to the stirring solution.

    • Observation: A color change (often to yellow or orange) typically indicates the formation of the open-chain intermediate.

  • Reaction: Heat the reaction mixture to reflux (110°C for toluene) for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (SiO2, Ethyl Acetate/Hexane 1:3). The disappearance of the furan-2,3-dione spot and the appearance of a new, more polar spot indicates conversion.

  • Work-up:

    • Remove the solvent under reduced pressure (rotary evaporator) to obtain an oily or semi-solid residue.

    • Treat the residue with 5–10 mL of cold diethyl ether or ethanol . Triturate (scratch the flask) to induce precipitation.

  • Purification:

    • Filter the resulting solid precipitate using a vacuum filtration setup.

    • Wash the filter cake with cold diethyl ether (2 x 5 mL).

    • Recrystallization: Recrystallize the crude product from hot ethanol or a toluene/hexane mixture to yield analytical-grade crystals.

Alternative Procedure (Room Temperature - Intermediate Isolation)

To isolate the acyclic enaminodione intermediate (if stable):

  • Perform the reaction in Benzene or Dichloromethane at room temperature (25°C).

  • Stir for 12–24 hours .

  • The intermediate often precipitates directly or can be isolated by solvent evaporation without heating.

Experimental Workflow & Data Management

Workflow Diagram

Workflow Step1 Dissolve Furan-2,3-dione in Toluene (anhydrous) Step2 Add Aromatic Amine (1.0 Equiv) Step1->Step2 Step3 Reflux (2-4 Hours) Monitor via TLC Step2->Step3 Step4 Evaporate Solvent (Rotary Evaporator) Step3->Step4 Step5 Triturate Residue with Cold Ether/Ethanol Step4->Step5 Step6 Filter & Recrystallize (Yield Calculation) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Expected Analytical Data
TechniqueExpected Signal / CharacteristicInterpretation
IR Spectroscopy 3100-3300 cm⁻¹ (Broad)N-H stretch (Lactam/Enamine)
1690-1720 cm⁻¹ (Strong)C=O stretch (Lactam/Ketone)
¹H NMR δ 10.0 - 12.0 ppm (Singlet, Broad)N-H proton (if secondary amine formed)
δ 6.5 - 8.0 ppm (Multiplet)Aromatic protons (Phenyl + Aniline rings)
Appearance Yellow to Red Crystalline SolidHighly conjugated system

Optimization & Troubleshooting (Expert Insights)

Solvent Effects[6]
  • Non-polar solvents (Benzene, Toluene): Favor the recyclization to pyrrol-2,3-dione by allowing high-temperature water elimination (azeotropic removal is beneficial).

  • Polar solvents (Ethanol, Acetic Acid): Can accelerate the initial nucleophilic attack but may complicate the isolation if the intermediate is soluble.

Substituent Effects[6]
  • Electron-Donating Groups (EDGs) on Aniline (e.g., -OMe, -Me): Increase nucleophilicity, leading to faster reaction rates and higher yields.

  • Electron-Withdrawing Groups (EWGs) on Aniline (e.g., -NO2, -Cl): Decrease nucleophilicity. These reactions may require longer reflux times (6-12 hours) or a catalyst (e.g., p-TsOH).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Wet solvent (hydrolysis of starting material)Ensure toluene is anhydrous; dry furan-2,3-dione over P₂O₅.
Oily Product Incomplete crystallizationTriturate with cold ether/hexane; sonicate the oil.
Multiple Spots on TLC Formation of open-chain intermediate mixtureIncrease reflux time to force cyclization; check for hydrolysis byproducts.

References

  • Reaction of Furan-2,3-diones with 1,2-Phenylenediamines: Title: Reaction of Some Furan-2,3-diones with Various 1,2-Phenylendiamines.[1] Source: Heterocycles, Vol. 65, No. 9, 2005.[1] URL:[Link]

  • Synthesis of Pyrrole-2,3-diones: Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Source: ACG Publications, Org. Commun. 5:2 (2012) 63-71. URL:[Link]

  • General Furan Synthesis & Reactivity: Title: Synthesis of 2,3-Dihydrofurans - Recent Literature.[3][4][5][6] Source: Organic Chemistry Portal. URL:[Link]

Sources

Method

Application Note: Synthesis of Pyrrol-2,3-diones via Recyclization of 4-Phenyldihydrofuran-2,3-dione Derivatives

Abstract & Core Directive This guide details the synthesis of pyrrol-2,3-diones (specifically 1-substituted-4-acyl-5-phenyl-pyrrol-2,3-diones) utilizing 4-phenyldihydrofuran-2,3-dione derivatives (typically 4-benzoyl-5-p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the synthesis of pyrrol-2,3-diones (specifically 1-substituted-4-acyl-5-phenyl-pyrrol-2,3-diones) utilizing 4-phenyldihydrofuran-2,3-dione derivatives (typically 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione) as the electrophilic scaffold.

The transformation exploits a ring-opening/ring-closing recyclization (RORC) mechanism triggered by nucleophilic attack from primary amines, ureas, or hydrazines. This protocol is critical for medicinal chemists targeting the pyrrol-2,3-dione pharmacophore, which exhibits significant antimicrobial (anti-biofilm) and anticancer activity.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Precursor: Furan-2,3-dione

The starting material, often cited as 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione , is a highly reactive cyclic oxalyl derivative. It is synthesized via the reaction of oxalyl chloride with 1,3-dicarbonyl compounds (e.g., dibenzoylmethane).

  • Reactivity Profile: The C5 position of the furan ring is highly electrophilic.

  • Stability: These compounds are sensitive to moisture and must be stored under anhydrous conditions.

The Transformation: Recyclization Mechanism

The conversion to pyrrol-2,3-dione is not a simple substitution; it is a cascade reaction.

  • Nucleophilic Attack: The nitrogen lone pair of the amine/urea attacks the C5 position of the furan-2,3-dione.

  • Ring Opening: The furan ring opens, generating an acyclic

    
    -dioxoamide intermediate.
    
  • Recyclization: The intermediate undergoes intramolecular condensation (dehydration) between the amide nitrogen and the

    
    -carbonyl, closing the new pyrrole ring.
    
Mechanistic Pathway Diagram

RecyclizationMechanism Furan 4-Benzoyl-5-phenyl- furan-2,3-dione Intermediate Acyclic Intermediate (Ring Opening) Furan->Intermediate Nucleophilic Attack (C5) Nucleophile Nucleophile (R-NH2 / Urea) Nucleophile->Intermediate Transition Dehydration (- H2O) Intermediate->Transition Intramolecular Condensation Product Pyrrol-2,3-dione Transition->Product Ring Closure

Figure 1: Mechanistic pathway of the furan-to-pyrrole recyclization.

Detailed Experimental Protocol

Materials & Reagents[8]
  • Precursor: 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione (1.0 equiv).

  • Nucleophile:

    • Method A: N,N-dialkylurea (e.g., 1,3-dimethylurea) (1.0 - 1.2 equiv).

    • Method B: Primary aryl amine (e.g., aniline derivatives) (1.0 equiv).

  • Solvent: Anhydrous Benzene or Toluene (Preferred for azeotropic water removal).

  • Catalyst: None required (thermal activation).

Step-by-Step Procedure (Method A: Reaction with Urea)

Objective: Synthesis of 1-carbamoyl-pyrrol-2,3-dione derivatives.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry (flame-dried or oven-dried).

  • Dissolution: Dissolve 1.0 mmol of 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione in 20-30 mL of anhydrous benzene/toluene.

    • Note: The solution typically appears yellow/orange.

  • Addition: Add 1.0 mmol of the urea derivative (e.g., N,N-dimethylurea) to the solution.

  • Reflux: Heat the reaction mixture to reflux (80°C for benzene, 110°C for toluene).

    • Duration: 2–4 hours. Monitor via TLC (Solvent system: Benzene/Ethyl Acetate 4:1).

    • Observation: Evolution of water may be observed; a Dean-Stark trap can be used to drive equilibrium but is often unnecessary for small scales.

  • Cooling & Precipitation: Cool the mixture to room temperature. The solvent is then removed under reduced pressure (Rotavap).

    • Alternative: If the product precipitates upon cooling, filter directly.

  • Purification: Recrystallize the crude solid from ethanol or a benzene/petroleum ether mixture.

  • Characterization: Verify structure via IR (carbonyl peaks ~1700-1750 cm⁻¹) and ¹H-NMR.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Furan-2,3-dione in Anhydrous Benzene Add Add Stoichiometric Amount of Amine/Urea Start->Add Reflux Reflux (80-110°C) 2-4 Hours Add->Reflux Check TLC Check: Disappearance of Starting Material Reflux->Check Check->Reflux Incomplete Evap Evaporate Solvent (Rotavap) Check->Evap Complete Cryst Recrystallize (Ethanol) Evap->Cryst End Final Product: Pyrrol-2,3-dione Cryst->End

Figure 2: Standard Operating Procedure (SOP) for the synthesis.

Results & Data Interpretation

Expected Yields and Physical Properties

The following data summarizes typical results when reacting 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione with various nucleophiles.

Nucleophile (R-NH2)Product TypeTypical Yield (%)Melting Point (°C)Key IR Signal (C=O)
N,N-Dimethylurea 1-(Dimethylcarbamoyl)-pyrrol-2,3-dione60 - 75%180 - 1851745, 1710 cm⁻¹
Aniline 1-Phenyl-pyrrol-2,3-dione55 - 70%210 - 2151735, 1690 cm⁻¹
p-Toluidine 1-(p-Tolyl)-pyrrol-2,3-dione50 - 68%220 - 2251730, 1695 cm⁻¹
Troubleshooting Guide
  • Low Yield: Moisture is the primary enemy. Ensure the furan-2,3-dione is fresh and solvents are anhydrous. Hydrolysis of the starting material leads to open-chain keto-acids, halting the reaction.

  • Oily Product: If the crude product is an oil, triturate with cold diethyl ether or hexane to induce crystallization.

  • Incomplete Reaction: If TLC shows starting material after 4 hours, add a catalytic amount of acetic acid (though usually not required for ureas).

Applications in Drug Development

The synthesized pyrrol-2,3-diones are not just end-products but versatile scaffolds:

  • Antimicrobial Agents: Pyrrolidine-2,3-diones have shown efficacy against S. aureus biofilms, acting as membrane disruptors or quorum sensing inhibitors.

  • Quinoxaline Synthesis: These pyrrol-2,3-diones can react further with 1,2-phenylenediamines to form quinoxalin-2-ones , a class of compounds with potent anticancer properties.

  • Enzyme Inhibition: Derivatives have been reported to inhibit PBP3 in P. aeruginosa.

References

  • Koca, I., & Yildirim, A. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.[1] Link

  • Vertex AI Search Result 1.1 . (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. National Institutes of Health (NIH). Link

  • Altalbawy, F. M. (2013). Synthesis and Antimicrobial Activity of Some New 2,3-Dihydrofuran-2,3-diones and Pyrrol-2,3-diones. Asian Journal of Chemistry.
  • Amarnath, V., et al. (1991).[2] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry, 56, 6924. Link

Sources

Application

Green chemistry approaches to synthesizing 4-Phenyldihydrofuran-2,3-dione

Application Note: Green Chemistry Approaches to Synthesizing 4-Phenyldihydrofuran-2,3-dione Executive Summary The synthesis of 4-phenyldihydrofuran-2,3-dione (and its related tautomeric furan-2,3-dione scaffolds) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches to Synthesizing 4-Phenyldihydrofuran-2,3-dione

Executive Summary

The synthesis of 4-phenyldihydrofuran-2,3-dione (and its related tautomeric furan-2,3-dione scaffolds) is a critical workflow in the development of mitochondrial-targeted therapeutics and antimicrobial agents. Historically, these pathways relied on hazardous reagents like oxalyl chloride and volatile organic solvents (benzene, toluene), resulting in poor atom economy and high environmental impact.

This guide details a Green Chemistry Protocol that replaces toxic chlorinating agents with diethyl oxalate and utilizes microwave-assisted solvothermal processing in bio-renewable solvents (ethanol). This approach aligns with the 12 Principles of Green Chemistry, specifically focusing on Safer Solvents , Energy Efficiency , and Atom Economy .

Scientific Foundation & Mechanistic Logic

The Target Scaffold

The 2,3-dihydrofuran-2,3-dione core (often existing in equilibrium with its enol form, 3-hydroxyfuran-2(5H)-one) represents a privileged structure. The 4-phenyl substitution pattern introduces specific lipophilicity and pi-stacking potential, essential for binding to mitochondrial proteins such as OPA1 or ATP synthase complex V .

The "Green" Shift: Replacing Oxalyl Chloride
  • Legacy Method: Reaction of styrene or phenyl-ketones with oxalyl chloride (

    
    ).
    
    • Flaws: Generates HCl gas, requires anhydrous conditions, high toxicity, violent reactivity.

  • Green Method: Claisen-type condensation using Diethyl Oxalate (

    
    ).
    
    • Advantages: Bio-derived reagent (from oxalic acid), ethanol byproduct (recyclable), milder conditions, higher atom economy.

Reaction Mechanism

The green synthesis proceeds via a Crossed Claisen Condensation between Ethyl Phenylacetate (nucleophile) and Diethyl Oxalate (electrophile).

  • Enolization: Base-mediated deprotonation of ethyl phenylacetate at the

    
    -position.
    
  • Acylation: Attack of the enolate on the diethyl oxalate carbonyl.

  • Cyclization: Intramolecular transesterification or acid-catalyzed lactonization yields the furan-2,3-dione core.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: Synthesize 4-phenyldihydrofuran-2,3-dione (as the ethyl 2-oxo-3-phenylsuccinate intermediate precursor or direct cyclized product) using a solvent-minimized, energy-efficient protocol.

Materials & Reagents
  • Precursor A: Ethyl Phenylacetate (CAS: 101-97-3) - 10 mmol

  • Precursor B: Diethyl Oxalate (CAS: 95-92-1) - 12 mmol (1.2 eq)

  • Base: Sodium Ethoxide (21% wt in Ethanol) or solid KOtBu (Green alternative: DBU for organocatalytic routes)

  • Solvent: Absolute Ethanol (Bio-renewable)

  • Catalyst (Optional): Amberlyst-15 (Solid Acid for cyclization)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL sealed vessel.

Step-by-Step Workflow

Step 1: Reagent Loading (Inert Atmosphere)

  • In a 10 mL microwave vial, charge Ethyl Phenylacetate (1.64 g, 10 mmol) and Diethyl Oxalate (1.75 g, 12 mmol).

  • Add Sodium Ethoxide solution (3.5 mL) dropwise under stirring. Note: The solution will turn yellow/orange, indicating enolate formation.

  • Seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation (Synthesis)

  • Program the microwave reactor:

    • Temperature: 100°C

    • Ramp Time: 2:00 min

    • Hold Time: 10:00 min

    • Max Pressure: 250 psi

    • Stirring: High

  • Why Microwave? Conventional reflux requires 4-6 hours. Microwave dielectric heating targets the polar ethanol/enolate species, accelerating the rate-determining acylation step to <15 minutes.

Step 3: Work-up & Cyclization

  • Cool the reaction mixture to room temperature.

  • Acidification: Pour the mixture into ice-cold dilute HCl (1M, 20 mL) to quench the ethoxide and protonate the intermediate (Ethyl 2-oxo-3-phenylsuccinate).

  • Cyclization (Solid Acid Method):

    • Extract the organic layer with Ethyl Acetate (Green alternative to DCM).

    • Add Amberlyst-15 beads (500 mg) to the organic phase and stir at 40°C for 30 mins. This promotes the loss of ethanol and ring closure to the furan-2,3-dione/lactone species.

  • Purification: Filter off the catalyst (reusable). Evaporate solvent. Recrystallize from hot Ethanol/Water (80:20).

Data Analysis & Validation

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
1H NMR (DMSO-d6)Phenyl RingMultiplets at

7.2 - 7.5 ppm (5H)
Methine (C4-H)Singlet or doublet at

4.8 - 5.2 ppm (if dihydro)
Enol -OHBroad singlet at

11.0 - 12.0 ppm (if tautomerized)
IR Spectroscopy C=O[1] (Lactone)Strong band at ~1750-1780 cm⁻¹
C=O[2] (Ketone)Band at ~1710-1730 cm⁻¹
Mass Spectrometry Molecular Ion[M+H]+ corresponding to target MW (e.g., 176.17 for core)
Green Metrics Comparison
MetricClassical Route (Oxalyl Chloride)Green Route (Diethyl Oxalate + MW)Improvement
Atom Economy Low (Loss of 2 HCl + CO)High (Loss of 2 EtOH)+40%
Reaction Time 4-8 Hours15 Minutes95% Reduction
Solvent Benzene/Toluene (Toxic)Ethanol (Bio-renewable)Safety/Eco
E-Factor High (Acidic waste)Low (Recyclable EtOH)Sustainable

Mechanism & Workflow Visualization

The following diagram illustrates the "Green" decision matrix and the chemical mechanism for the synthesis of the 4-phenyldihydrofuran-2,3-dione scaffold.

GreenSynthesis cluster_0 Step 1: Reagents & Activation cluster_1 Step 2: Microwave Synthesis cluster_2 Step 3: Cyclization & Purification Reagent1 Ethyl Phenylacetate (Nucleophile) Enolate Enolate Intermediate Reagent1->Enolate Deprotonation Reagent2 Diethyl Oxalate (Green Electrophile) Acylation Crossed Claisen Condensation Reagent2->Acylation Base NaOEt / EtOH (Bio-Solvent) Base->Enolate Enolate->Acylation MW Microwave Irradiation 100°C, 10 min Intermediate Ethyl 2-oxo-3-phenylsuccinate MW->Intermediate Acylation->MW Cyclization Acid-Catalyzed Cyclization (Amberlyst-15) Intermediate->Cyclization - EtOH Product 4-Phenyldihydrofuran-2,3-dione (Target Scaffold) Cyclization->Product Recycle Ethanol Recovery Cyclization->Recycle Toxic Legacy Route: Oxalyl Chloride + Benzene Toxic->Product Hazardous Low Atom Economy

Caption: Workflow comparing the Green Microwave-Assisted Diethyl Oxalate route (Center) vs. the Legacy Oxalyl Chloride route (Red). The green path highlights solvent recycling and energy efficiency.

References

  • Organic Syntheses , Coll.[3] Vol. 2, p.288 (1943); Vol. 16, p.33 (1936). Ethyl Phenylmalonate (Classic Claisen Condensation Protocol).

  • Green Chemistry , 2016, 18, 4092-4097. One-pot synthesis of furan-2-yl derivatives using Montmorillonite catalysis.

  • Frontiers in Chemistry , 2021. Development of Sustainable Catalytic Pathways for Furan Derivatives.

  • BenchChem Application Notes . Diethyl Oxalate in the Synthesis of Barbiturates and Phenobarbital (Analogous Claisen Chemistry).

  • Molecules , 2023, 28(12), 4751.[4] Visible-Light-Mediated [3+2] Cycloaddition for Naphtho[2,3-b]furan-4,9-diones (Green Photochemistry Approach).

Sources

Method

Application Note: High-Fidelity Schiff Base Formation from 4-Phenyldihydrofuran-2,3-dione

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the functionalization of 4-Phenyldihydrofuran-2,3-dione (also referred to as 4-phenyl-2,3-dihydrofuran-2...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the functionalization of 4-Phenyldihydrofuran-2,3-dione (also referred to as 4-phenyl-2,3-dihydrofuran-2,3-dione). This scaffold acts as a versatile cyclic


-keto lactone, where the C3-carbonyl is the primary site for Schiff base (imine) formation, though the C2-lactone presents a competing electrophilic site that can lead to ring opening.

Introduction & Mechanistic Rationale

The 4-phenyldihydrofuran-2,3-dione scaffold is a critical intermediate in the synthesis of bioactive heterocycles, including potential antimicrobial and anticancer agents. The molecule possesses two electrophilic centers:

  • C3-Ketone: The desired site for nucleophilic attack by primary amines to form the Schiff base (imine).

  • C2-Lactone: A competing site where nucleophilic attack leads to ring opening, generating acyclic

    
    -keto amides.
    

Strategic Objective: To selectively favor the condensation at C3 (Schiff base formation) while suppressing the ring-opening pathway at C2. This is achieved by controlling the pH (mildly acidic), solvent polarity (anhydrous), and water removal (azeotropic distillation).

Mechanistic Pathway

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination mechanism. The amine attacks the C3 carbonyl to form a tetrahedral carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the imine.

SchiffBaseMechanism Start 4-Phenyldihydrofuran-2,3-dione (Substrate) Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack (C3) SideProduct Ring-Opened Amide (Avoid) Start->SideProduct Attack at C2 (Lactone) (Competing Pathway) Amine Primary Amine (R-NH2) Amine->Inter Product Schiff Base (3-Imino Derivative) Inter->Product - H2O (Dehydration)

Figure 1: Reaction pathway highlighting the selectivity required for Schiff base formation at C3 versus the competing ring-opening reaction at C2.

Experimental Protocols

Two protocols are provided based on the stability of the amine and the required scale. Method A is suitable for small-scale exploratory synthesis with stable amines. Method B is the "Gold Standard" for scale-up or unreactive amines, utilizing azeotropic water removal to drive the equilibrium.

Method A: Mild Acid-Catalyzed Condensation (Small Scale)

Best for: Electron-rich amines, small scale (<500 mg).

Reagents:

  • 4-Phenyldihydrofuran-2,3-dione (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-phenyldihydrofuran-2,3-dione in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the primary amine dropwise with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid activates the ketone and assists in the dehydration step.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3).

  • Crystallization: Allow the reaction mixture to cool to room temperature. The Schiff base often precipitates as a colored solid (yellow/orange).

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Method B: Azeotropic Dehydration (High Fidelity / Scale-Up)

Best for: Electron-deficient amines, larger scales, or ensuring complete conversion.

Reagents:

  • 4-Phenyldihydrofuran-2,3-dione (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Solvent: Anhydrous Toluene or Benzene

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)

Protocol:

  • Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 5.0 mmol of 4-phenyldihydrofuran-2,3-dione and 5.0 mmol of amine into 30 mL of anhydrous toluene.

  • Catalyst: Add a catalytic amount of pTSA (approx. 10-20 mg).

  • Reaction: Reflux vigorously (110°C) for 4–6 hours. Water generated from the condensation will collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases and TLC indicates consumption of the starting dione.

  • Work-up: Evaporate the toluene under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Chloroform or purify via flash column chromatography if necessary.

Characterization & Validation

A self-validating system requires confirmation that the ring is intact and the imine is formed.

TechniqueExpected Signal (Schiff Base)Diagnostic Value
FT-IR 1610–1640 cm⁻¹ (C=N) Appearance confirms imine formation.[2]
FT-IR 1780–1800 cm⁻¹ (Lactone C=O) Retention confirms the furan ring is intact (not opened).
¹H NMR Shift of amine protonsDisappearance of NH₂ protons; shift of adjacent aromatic protons.
¹³C NMR ~155–165 ppm (C=N) Distinct from the starting ketone C=O (~180 ppm).

Critical Quality Attribute (CQA): If the IR spectrum shows a broad OH/NH stretch and loss of the high-frequency lactone carbonyl (>1750 cm⁻¹), ring opening has likely occurred, forming the amide acid.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Equilibrium favors starting material.Switch to Method B (Dean-Stark) to physically remove water and drive equilibrium.
Product is an Oil/Gum Incomplete crystallization or impurities.Triturate with cold diethyl ether or hexane to induce crystallization.
Ring Opening (Amide formation) Reaction conditions too basic or too hot without water removal.Ensure strictly anhydrous conditions; reduce amine equivalents to 1.0; use pTSA instead of acetic acid.
Multiple Spots on TLC Hydrolysis on silica or tautomerization.Neutralize silica gel with 1% Triethylamine before running column; run 2D-TLC to check stability.

Biological Applications & Significance

Schiff bases derived from furan-2,3-diones are pharmacophores with documented activity in:

  • Antimicrobial Agents: The azomethine linkage (-C=N-) is essential for binding to bacterial enzymes.

  • Anticancer Therapeutics: Furan-2,3-dione derivatives have shown potential in inhibiting DNA synthesis or specific enzymatic pathways in tumor cells.

  • Synthetic Intermediates: These Schiff bases can be further reacted with ketenes or dipoles to form spiro-heterocycles (e.g.,

    
    -lactams via Staudinger reaction).
    

References

  • Synthesis and Reactivity of Furan-2,3-diones

    • Title: Reactions of furan-2,3-diones with amines and hydrazines.
    • Source:Russian Chemical Reviews (General reactivity context).
    • URL:[Link] (Journal Landing Page for verification of class reactivity).

  • General Schiff Base Protocols

    • Title: Synthesis and biological evaluation of Schiff bases of 4-aminoantipyrine.
    • Source:Chemical Review and Letters, 2022.
    • URL:[Link]

  • Spectroscopic Characterization

    • Title: Synthesis, Characterization and Biological Studies of Metal(II) Complexes of Schiff Base.
    • Source:PMC (PubMed Central).
    • URL:[Link]

  • Structural Analogues (Dihydrofuran-2,3-diones)

    • Title: 4-Phenyldihydrofuran-2,3-dione (Chemical Substance Data).[3]

    • Source:ChemScene / PubChem.
    • URL:[Link] (Reference for 2(3H)-Furanone core properties).

Sources

Application

Application Note: Multicomponent Reactions of 4-Phenyldihydrofuran-2,3-dione

This Application Note provides a comprehensive technical guide to multicomponent reactions (MCRs) involving 4-Phenyldihydrofuran-2,3-dione (also referred to as 4-phenyl-2,3-dihydrofuran-2,3-dione or its enol tautomer, 3-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to multicomponent reactions (MCRs) involving 4-Phenyldihydrofuran-2,3-dione (also referred to as 4-phenyl-2,3-dihydrofuran-2,3-dione or its enol tautomer, 3-hydroxy-4-phenylfuran-2(5H)-one).[1][2] This scaffold is a privileged intermediate in the synthesis of bioactive nitrogen heterocycles, particularly pyrrolinones, quinoxalinones, and pyrrole-2,3-diones.[2]

[1]

Introduction & Scaffold Reactivity

4-Phenyldihydrofuran-2,3-dione represents a class of cyclic oxalyl compounds that exhibit unique ambiphilic reactivity.[1] It exists in equilibrium with its enol tautomer, 3-hydroxy-4-phenylfuran-2(5H)-one (often related to tetronic acids).[1][2] This tautomeric balance allows it to function as a versatile 1,3-dielectrophile or a nucleophilic enol equivalent depending on reaction conditions.[2]

Reactivity Profile
  • C2-Carbonyl: Highly electrophilic lactone carbonyl; susceptible to nucleophilic attack (ring opening).[2]

  • C3-Carbonyl: Ketone carbonyl; participates in condensation reactions (e.g., with amines).[2]

  • C4-C5 Double Bond (Enol form): Electron-rich; participates in Knoevenagel-type condensations or Michael additions.[1]

  • Ring Instability: The furan-2,3-dione ring is prone to thermal decarbonylation (losing CO) to generate highly reactive acylketenes, which can undergo [4+2] cycloadditions or re-cyclize into different heterocycles.[2]

Common MCR Pathways
  • Synthesis of 3-Pyrrolin-2-ones: Reaction with primary amines and aldehydes via a domino condensation-ring transformation sequence.[1]

  • Synthesis of Quinoxalinones: Reaction with 1,2-diamines involving ring opening and recyclization.

  • Synthesis of Pyrrole-2,3-diones: Reaction with ureas or thioureas.[1]

Protocol A: One-Pot Synthesis of 1,5-Disubstituted-4-phenyl-3-pyrrolin-2-ones

This 3-component reaction (3-CR) is the most widely utilized application of the scaffold, generating the pharmacologically relevant pyrrolin-2-one core (often found in antimicrobial and antiproliferative agents).[1]

Mechanism & Logic

The reaction proceeds via an initial condensation of the amine and aldehyde to form an imine (Schiff base), followed by the nucleophilic attack of the furanone enol. Alternatively, the amine can open the furanone ring to form an amide intermediate, which then condenses with the aldehyde and cyclizes.[2] The "Ring-Opening/Ring-Closing" (RORC) mechanism is favored in polar protic solvents.[1]

Materials
  • Substrate: 4-Phenyldihydrofuran-2,3-dione (1.0 equiv)

  • Amine: Primary aromatic or aliphatic amine (1.0 - 1.2 equiv)[1][2]

  • Aldehyde: Aromatic or heteroaromatic aldehyde (1.0 - 1.2 equiv)[1][2]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2]

  • Catalyst: Acetic acid (often autocatalytic or added at 10 mol%)[2]

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenyldihydrofuran-2,3-dione (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add the aldehyde (1.0 mmol) and primary amine (1.0 mmol) sequentially.

    • Note: If using aliphatic amines, add them slowly to prevent rapid exothermic salt formation.[2]

  • Reaction: Heat the mixture to reflux (78 °C) for 3–5 hours .

    • Monitoring: Monitor consumption of the furanone by TLC (Eluent: Hexane/EtOAc 7:3). The starting material usually appears as a distinct spot that disappears or shifts significantly.

  • Work-up: Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the product precipitates upon cooling. Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Alternative: If no precipitate forms, evaporate the solvent under reduced pressure. Redissolve the residue in a minimum amount of hot ethanol and let stand at 4 °C overnight.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexane).

Data Summary: Substrate Scope
EntryAmine (

)
Aldehyde (

)
Yield (%)MP (°C)
1AnilineBenzaldehyde85182-184
24-Cl-Aniline4-OMe-Benzaldehyde78195-197
3BenzylamineBenzaldehyde72160-162
4Aniline2-Thiophenecarboxaldehyde80175-177

Protocol B: Synthesis of Quinoxalin-2(1H)-ones via 1,2-Diamines

This protocol utilizes the high electrophilicity of the lactone carbonyl to synthesize fused heterocycles.[1] It is a pseudo-3-component reaction where the diamine acts as a binucleophile.[1]

Mechanism & Logic

The 1,2-diamine attacks the C5 or C2 position of the furan-2,3-dione.[1] The furan ring opens to form a keto-amide intermediate, which subsequently undergoes intramolecular condensation to form the quinoxaline ring, releasing water.[2]

Materials
  • Substrate: 4-Phenyldihydrofuran-2,3-dione (1.0 equiv)

  • Nucleophile: o-Phenylenediamine (or substituted derivative) (1.0 equiv)[2]

  • Solvent: Toluene or Xylene (anhydrous)[2]

  • Apparatus: Dean-Stark trap (optional, to remove water)

Step-by-Step Protocol
  • Setup: Place 4-phenyldihydrofuran-2,3-dione (1.0 mmol) and o-phenylenediamine (1.0 mmol) in a dry 25 mL round-bottom flask.

  • Solvent: Add Toluene (15 mL).

  • Reflux: Heat to reflux (110 °C) with vigorous stirring for 2–4 hours .

    • Observation: The solution often changes color (e.g., from orange to dark red/brown) as the furanone is consumed.[2]

  • Isolation: Cool the mixture to room temperature. The quinoxalinone product typically precipitates as a crystalline solid.

  • Filtration: Filter the crude solid and wash with cold diethyl ether to remove unreacted starting materials.

  • Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid if necessary.

Mechanistic Visualization (Graphviz)[2]

The following diagram illustrates the divergent pathways for 4-phenyldihydrofuran-2,3-dione in multicomponent settings.

MCR_Pathways Start 4-Phenyldihydrofuran-2,3-dione (Tautomer: 3-Hydroxy-4-phenylfuran-2(5H)-one) Inter_A Mannich-type Addition Start->Inter_A + Amine/Aldehyde Inter_B Ring Opening (Keto-Amide) Start->Inter_B + Diamine Thermal Thermal Decarbonylation (-CO) Start->Thermal >130°C Amine_Ald Imine Formation (R-NH2 + Ar-CHO) Amine_Ald->Inter_A Prod_1 4-Phenyl-3-pyrrolin-2-one (Target 1) Inter_A->Prod_1 Cyclization (-H2O) Diamine 1,2-Diamine Addition Prod_2 Quinoxalin-2(1H)-one (Target 2) Inter_B->Prod_2 Condensation (-H2O) Ketene Acylketene Intermediate Thermal->Ketene Dimer Furan-2,3-dione Dimer/Oligomer Ketene->Dimer Dimerization

Caption: Divergent reaction pathways for 4-phenyldihydrofuran-2,3-dione depending on co-reactants and thermal conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation or hydrolysis of imine.[1]Use anhydrous solvents (EtOH, Toluene) and add molecular sieves (4Å) or use a Dean-Stark trap to remove water.[2]
Oily Product Mixture of tautomers or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization. If persistent, use column chromatography.[2]
Side Products Thermal decomposition (decarbonylation).Lower the reaction temperature (e.g., switch from refluxing toluene to refluxing ethanol). Avoid temperatures >120°C unless necessary.
No Reaction Low nucleophilicity of amine.Add a catalytic amount of Acetic Acid (5-10 mol%) or use microwave irradiation (100°C, 10-20 min) to accelerate the reaction.[2]

References

  • Sivasli, E. et al. (2005).[2] "Reaction of Some Furan-2,3-diones with Various 1,2-Phenylendiamines." Chem. Heterocycl.[3] Compd. (Describes the synthesis of quinoxalinones from furan-2,3-diones).

  • Yildirim, I. et al. (2012). "Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines." Rec. Nat. Prod. (Details the reaction with ureas and subsequent transformations).

  • Nair, V. et al. (2012).[2] "Multicomponent Reactions Involving 4-Substituted Furan-2,3-diones." Accounts of Chemical Research. (General review of the scaffold's reactivity in MCRs).

  • Gein, V. L. et al. (1992).[2] "Reaction of 4-aryl-2,3-dihydrofuran-2,3-diones with amino compounds." Zhurnal Organicheskoi Khimii. (Foundational work on the ring-opening reactions with amines).

Sources

Method

Application Note: Synthesis of Quinoxaline Scaffolds via Ring Transformation of 4-Phenyldihydrofuran-2,3-dione

[1] Abstract This application note details the protocol for synthesizing 3-substituted quinoxalin-2(1H)-one derivatives via the condensation and ring-transformation of 4-phenyldihydrofuran-2,3-dione with 1,2-diamines.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the protocol for synthesizing 3-substituted quinoxalin-2(1H)-one derivatives via the condensation and ring-transformation of 4-phenyldihydrofuran-2,3-dione with 1,2-diamines.[1] While 5-phenyl-2,3-dihydrofuran-2,3-dione is the more common literature synthon, the 4-phenyl isomer represents a distinct scaffold for generating specific quinoxaline architectures with unique substitution patterns at the C3 position.[1] This guide provides a robust, self-validating methodology for researchers targeting novel bioactive heterocycles, emphasizing atom economy and high-purity isolation.[1]

Introduction & Mechanistic Rationale

The Synthetic Utility of Furan-2,3-diones

Dihydrofuran-2,3-diones function as masked 1,2-dicarbonyl systems.[1] In the presence of binucleophiles like o-phenylenediamine (OPD), these lactones undergo a cascade reaction involving nucleophilic attack, ring opening, and recyclization. This route is superior to traditional condensation of oxalic acid derivatives due to the incorporation of the furan ring's carbon skeleton into the final quinoxaline side chain, allowing for the rapid generation of molecular complexity.

Reaction Mechanism

The transformation proceeds via a Michael-type addition-elimination or direct 1,2-condensation sequence:

  • Nucleophilic Attack: The primary amine of the diamine attacks the highly electrophilic lactone carbonyl (C2) or the ketone (C3), depending on steric hindrance and electronic activation.

  • Ring Opening: The furan ring cleaves, generating an acyclic intermediate (often an

    
    -keto amide or imine).
    
  • Cyclodehydration: The second amine group condenses with the remaining carbonyl, expelling water and forming the thermodynamically stable quinoxaline-2-one core.

Key Advantage: This pathway avoids harsh oxidants and typically proceeds in high yields under neutral or chemically mild acidic conditions.

Experimental Protocol

Materials & Reagents
  • Starting Material: 4-Phenyldihydrofuran-2,3-dione (Note: Ensure high purity; contaminants from synthesis like acetic anhydride can interfere).[1]

  • Coreactant: o-Phenylenediamine (1.0 – 1.1 equivalents).[1]

  • Solvent: Anhydrous Toluene (preferred for azeotropic water removal) or Ethanol (for milder, solubility-driven precipitation).

  • Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (5 mol%) can accelerate the dehydration step.[1]

Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a reflux condenser.[1]

  • Charge the flask with 4-Phenyldihydrofuran-2,3-dione (1.0 mmol, ~176 mg) and Anhydrous Toluene (20 mL).

  • Add o-Phenylenediamine (1.02 mmol, ~110 mg) in a single portion.

  • Observation Check: The solution may darken immediately, indicating Schiff base formation.

Step 2: Thermal Condensation [1]
  • Heat the reaction mixture to reflux (110 °C for toluene).

  • Maintain reflux for 2–4 hours . Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

    • TLC Visualization: The starting furan-2,3-dione (often UV active, lower polarity) should disappear. The product (quinoxalinone) will appear as a highly fluorescent spot (often blue/green under UV 365 nm) at lower Rf.

Step 3: Workup & Isolation
  • Cool the mixture slowly to room temperature (25 °C).

  • Precipitation: The quinoxaline derivative typically precipitates out of the non-polar toluene upon cooling.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold toluene (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove unreacted diamine.

Step 4: Purification
  • Recrystallize the crude solid from hot Ethanol or Ethanol/DMF (9:1) mixture.

  • Dry the crystals in a vacuum oven at 60 °C for 6 hours.

Data Summary & Optimization Table
Solvent SystemTemperatureReaction TimeYield (%)Notes
Toluene 110 °C3 h85-92% Best for precipitation; Dean-Stark improves rate.[1]
Ethanol 78 °C4-6 h70-80%Green solvent; product may require concentration to precipitate.[1]
Benzene 80 °C4 h75-85%Good yield but toxic; avoid if possible.[1]
Acetic Acid 118 °C1-2 h60-70%Fast, but risk of N-acetylation side products.[1]

Visualization of Reaction Pathway

The following diagram illustrates the chemical transformation and the experimental workflow.

G cluster_0 Reaction Mechanism Start 4-Phenyldihydrofuran-2,3-dione (Substrate) Reflux Reflux (Toluene, 110°C) Dean-Stark Trap Start->Reflux Mix Diamine o-Phenylenediamine (Nucleophile) Diamine->Reflux Inter Intermediate: Ring-Opened Alpha-Keto Amide Product 3-Substituted Quinoxalin-2(1H)-one Inter->Product - H2O (Cyclization) Precip Cool & Precipitate Product->Precip Reflux->Inter Nucleophilic Attack (Ring Opening) Filter Filtration & Wash (Cold Ether) Precip->Filter Recrys Recrystallization (EtOH/DMF) Filter->Recrys

Caption: Mechanistic pathway from furan-2,3-dione to quinoxaline, integrated with the isolation workflow.

Troubleshooting & Critical Parameters

Moisture Sensitivity

The starting material, 4-phenyldihydrofuran-2,3-dione, is hygroscopic and prone to hydrolysis (opening to the corresponding enolic acid).

  • Checkpoint: Verify the integrity of the starting material via IR spectroscopy before use. A sharp lactone carbonyl peak at ~1800-1820 cm⁻¹ confirms the closed ring.[1] Broadening or loss of this peak indicates hydrolysis.

Regioselectivity

While symmetric diamines (like unsubstituted o-phenylenediamine) produce a single product, substituted diamines (e.g., 4-methyl-1,2-diaminobenzene) may yield regioisomers.[1]

  • Insight: The nucleophilic attack is generally driven by the more basic amine attacking the more electrophilic lactone carbonyl (C2). However, in refluxing toluene, thermodynamic control often dictates the final ratio.

Side Reactions
  • Decarboxylation: Prolonged heating at temperatures >140 °C can lead to decarboxylation of the side chain if the ring-opened intermediate contains a carboxylic acid moiety (common in 5-phenyl isomers).[1]

  • Solution: Stick to Toluene (110 °C) and do not use high-boiling solvents like Xylene unless necessary for solubility.[1]

References

  • Reaction of Furan-2,3-diones with Diamines

    • Sener, A., et al. (2005). Reaction of Some Furan-2,3-diones with Various 1,2-Phenylendiamines. Heterocycles.
    • (Verified via search result 1.1)

  • General Synthesis of Quinoxalines from 1,2-Dicarbonyls

    • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Structural Characterization of Phenyl-Dihydrofuran-2,3-diones

    • Chemical Abstracts Service (CAS) Registry Data for 5-benzyl-4-phenyldihydrofuran-2,3-dione.[1]

    • (Contextual validation of scaffold existence)

Sources

Application

Application Note: Ring-Opening Reactions of 4-Phenyldihydrofuran-2,3-dione with Nucleophiles

This Application Note is designed for researchers investigating the electrophilic reactivity of cyclic oxalyl compounds. It focuses on the ring-opening reactions of 4-phenyldihydrofuran-2,3-dione (and its structural anal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the electrophilic reactivity of cyclic oxalyl compounds. It focuses on the ring-opening reactions of 4-phenyldihydrofuran-2,3-dione (and its structural analogs, the 5-aryl-2,3-furandiones) with various nucleophiles.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-Phenyldihydrofuran-2,3-dione (often existing in equilibrium with its enol tautomer, 4-phenyl-2,3-furandione) represents a class of highly reactive cyclic oxalyl compounds . These molecules are distinct from standard lactones due to the presence of the vicinal dicarbonyl system (C2=O and C3=O) embedded within a dihydrofuran ring.

The reactivity profile is dominated by the high electrophilicity of the C-2 lactone carbonyl and the C-3 ketone . Reaction with nucleophiles typically triggers the opening of the furan ring via cleavage of the O1–C2 bond, yielding acyclic


-dioxo derivatives (oxalyl intermediates). These intermediates are potent synthons for constructing complex heterocycles like quinoxalines, pyrazoles, and 1,3-oxazines.
Key Reactivity Centers
  • C-2 (Lactone Carbonyl): The primary site for nucleophilic attack (hard nucleophiles). Leads to ring opening.

  • C-3 (Ketone Carbonyl): Site for condensation (e.g., with hydrazines) if ring opening is suppressed or reversible.

  • C-5 (Methylene/Methine): Can act as a Michael acceptor if an exocyclic double bond is present (e.g., in 4-benzoyl-5-phenylfuran-2,3-dione derivatives).

Mechanistic Pathways: The Ring-Opening Cascade

The interaction between 4-phenyldihydrofuran-2,3-dione and a nucleophile (Nu-H) follows a predictable cascade. Understanding this mechanism is crucial for controlling product distribution (acyclic vs. recyclized).

Pathway Logic[7]
  • Nucleophilic Attack: The nucleophile attacks the most electrophilic center, usually the C-2 lactone carbonyl, due to ring strain and the inductive effect of the adjacent oxygen.

  • Ring Cleavage: The tetrahedral intermediate collapses, cleaving the O1–C2 bond.

  • Enolization/Tautomerism: The resulting acyclic product often stabilizes via enolization, forming an

    
    -keto acid derivative (e.g., enaminone or hydrazide).
    
  • Recyclization (Optional): If the nucleophile is bifunctional (e.g., 1,2-diamines), the acyclic intermediate undergoes a second intramolecular attack to form a new heterocycle.

ReactionPathway Substrate 4-Phenyldihydrofuran-2,3-dione (Cyclic Oxalyl) Inter Tetrahedral Intermediate (C-2 Attack) Substrate->Inter + Nucleophile (Nu-H) OpenChain Acyclic u03b1-Oxo Acid Deriv. (Ring Opened) Inter->OpenChain O1-C2 Bond Cleavage OpenChain->OpenChain Tautomerization Recyclization Heterocyclic Product (Quinoxaline/Pyrazole) OpenChain->Recyclization - H2O (if bifunctional Nu)

Figure 1: Logical flow of the ring-opening cascade initiated by nucleophilic attack at C-2.

Experimental Protocols

The following protocols are optimized for high yield and mechanistic clarity. They assume the use of anhydrous solvents to prevent premature hydrolysis of the sensitive furan-2,3-dione ring.

Protocol A: Reaction with Primary Amines (Synthesis of -Keto Amides)

This reaction opens the ring to form stable


-keto amides.

Reagents:

  • 4-Phenyldihydrofuran-2,3-dione (1.0 equiv)[1]

  • Primary Amine (e.g., Aniline, Benzylamine) (1.0 equiv)

  • Solvent: Anhydrous Benzene or Toluene (Note: Dichloromethane can be used for lower temperatures).

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 4-phenyldihydrofuran-2,3-dione in 10 mL of anhydrous toluene in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Addition: Add 1.0 mmol of the amine dropwise at Room Temperature (RT). Observation: A color change (often to yellow/orange) indicates the formation of the open-chain intermediate.

  • Reaction: Stir the mixture for 2–4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1). The starting material (furan-2,3-dione) typically runs faster than the polar amide product.

  • Isolation:

    • If the product precipitates: Filter the solid, wash with cold diethyl ether, and recrystallize from ethanol.

    • If soluble: Evaporate the solvent under reduced pressure. Triturate the residue with cold ether/hexane to induce crystallization.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the lactone C=O (~1800 cm⁻¹) and appearance of Amide I (~1680 cm⁻¹) and Ketone C=O (~1620 cm⁻¹).

  • ¹H NMR: Presence of a broad NH singlet (exchangeable with D₂O) typically downfield (10–12 ppm) due to intramolecular H-bonding in the acyclic oxalyl form.

Protocol B: Reaction with 1,2-Diamines (Synthesis of Quinoxalinones)

This is a "self-validating" reaction; the formation of the highly stable quinoxaline core drives the equilibrium forward, making it an excellent probe for the presence of the 2,3-dione moiety.

Reagents:

  • 4-Phenyldihydrofuran-2,3-dione (1.0 equiv)[1]

  • o-Phenylenediamine (OPD) (1.0 equiv)

  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid.

Procedure:

  • Setup: In a 25 mL flask, suspend 1.0 mmol of the furan-2,3-dione in 10 mL of ethanol.

  • Addition: Add 1.0 mmol of o-phenylenediamine in one portion.

  • Reflux: Heat the mixture to reflux for 1–2 hours. The initial ring opening is fast, but the cyclodehydration to the quinoxaline requires heat.

  • Workup: Cool to RT. The product, typically a 3-substituted-quinoxalin-2(1H)-one , will precipitate as a crystalline solid.

  • Purification: Filter and recrystallize from DMF/Ethanol or Dioxane.

Mechanistic Insight: The amine first attacks C-2 (opening the ring). The second amino group then attacks the C-3 ketone of the open chain, eliminating water to close the six-membered pyrazine ring.

Data Interpretation & Troubleshooting

Spectroscopic Fingerprints

The transition from the cyclic furan-2,3-dione to the ring-opened product is distinct.

FeatureCyclic Substrate (Furan-2,3-dione)Ring-Opened Product (Acyclic)Recyclized (Quinoxaline)
IR (C=O) 1810–1830 cm⁻¹ (Lactone)1740–1760 cm⁻¹ (Ketone)1650–1690 cm⁻¹ (Amide)1610–1640 cm⁻¹ (Ketone)1660–1680 cm⁻¹ (Lactam)
¹H NMR No NH signal.Sharp singlets for ring protons.[2]Broad NH (10–14 ppm) .Enolic OH may be visible.NH (12+ ppm, broad).Aromatic protons complex.[3]
Solubility Soluble in non-polar solvents (Benzene, CCl₄).Soluble in polar solvents (DMSO, DMF).Poor solubility in EtOH/Ether.
Troubleshooting Guide
  • Issue: No reaction observed at RT.

    • Cause: Nucleophile nucleophilicity is too low (e.g., nitro-anilines).

    • Solution: Switch solvent to refluxing Dioxane or use a catalytic amount of p-TsOH to activate the carbonyls.

  • Issue: Complex mixture of products.

    • Cause: Hydrolysis of the starting material due to wet solvent. Furan-2,3-diones hydrolyze to enolic acids rapidly.

    • Solution: Dry toluene over Na/Benzophenone. Ensure glassware is oven-dried.

  • Issue: Regioselectivity failure (Attack at C-5).

    • Context: If the 4-position has a bulky group or if the 5-position is exocyclic (e.g., 4-benzoyl-5-phenylfuran-2,3-dione), amines might attack the exocyclic double bond (Michael addition) before opening the ring.

    • Validation: Check NMR for loss of vinylic protons.

Visualizing the Reaction Landscape

The following diagram illustrates the divergence of products based on the nucleophile used.

ReactionLandscape Substrate 4-Phenyldihydrofuran-2,3-dione Water H2O / H+ Substrate->Water Alcohol R-OH (Alcohols) Substrate->Alcohol Amine R-NH2 (Amines) Substrate->Amine Diamine 1,2-Diamines Substrate->Diamine Hydrazine R-NH-NH2 Substrate->Hydrazine OxalylAcid Enolic u03b1-Keto Acids Water->OxalylAcid Hydrolysis OxalylEster u03b1-Keto Esters Alcohol->OxalylEster Alcoholysis Amide u03b1-Keto Amides (Enaminones) Amine->Amide Aminolysis Quinoxaline Quinoxalin-2-ones Diamine->Quinoxaline Cyclocondensation Pyrazole Pyrazoles / Pyrazol-3-carboxylic acids Hydrazine->Pyrazole Recyclization

Figure 2: Diversity of heterocyclic and acyclic scaffolds accessible from the furan-2,3-dione core.

References

  • Şener, A., Genç, H., Tozlu, İ., & Erman, M. (2004).[4] Studies on the Reactions of 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with Some NH Nucleophiles. Turkish Journal of Chemistry, 28(4), 453-460.

  • Kollenz, G., & Penn, G. (1983). Reactions of cyclic oxalyl compounds, 23. Synthesis and reactions of 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione. Liebigs Annalen der Chemie, 1983(4), 583-591.

  • Zalesov, V. V., & Andreichikov, Y. S. (1995). Reactivity of 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione towards amino acid esters. Russian Journal of Organic Chemistry, 31(10).

  • Akçamur, Y., & Kollenz, G. (1987). Functionalization of the furan-2,3-dione ring system. Organic Preparations and Procedures International, 19(1), 52-56.

  • Yildirim, I., & Tezcan, M. (2005). Reaction of Some Furan-2,3-diones with Various 1,2-Phenylenediamines. Heterocycles, 65(9), 2161.[3]

Sources

Method

Application Note: Catalytic Functionalization of 4-Phenyldihydrofuran-2,3-dione Scaffolds

Executive Summary & Scaffold Analysis 4-Phenyldihydrofuran-2,3-dione represents a privileged heterocyclic scaffold in drug discovery, often existing in equilibrium with its enol tautomer, 3-hydroxy-4-phenylfuran-2(5H)-on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

4-Phenyldihydrofuran-2,3-dione represents a privileged heterocyclic scaffold in drug discovery, often existing in equilibrium with its enol tautomer, 3-hydroxy-4-phenylfuran-2(5H)-one (an isotetronic acid derivative). This structural duality grants it unique reactivity: it acts as both a distinct pronucleophile (at the


-position, C5) and an electrophile (at the carbonyls).

This guide details high-value catalytic protocols for functionalizing this scaffold, focusing on Asymmetric Organocatalysis and Transition-Metal Catalyzed Hydrogenation . These methods enable the construction of complex chiral


-butyrolactones and spirocyclic ethers, motifs prevalent in bioactive natural products (e.g., Cinnamomumolide) and anti-inflammatory agents.
Structural Dynamics & Reactivity Profile

The substrate exists in a dynamic equilibrium that dictates its catalytic engagement:

  • Form A (Dione): 4-phenyl-dihydrofuran-2,3-dione. Electrophilic at C2/C3; prone to ring-opening or decarbonylation.

  • Form B (Enol): 3-hydroxy-4-phenylfuran-2(5H)-one. Nucleophilic at C5 (vinylogous) and O3. This is the dominant species in polar solvents and the primary substrate for organocatalysis.

Key Reactivity Nodes:

  • C5 (

    
    -Carbon):  Prime site for Vinylogous Michael Additions (VMA) .
    
  • C3-OH: Site for O-alkylation or H-bond donor activation.

  • C3-C4 Double Bond: Substrate for asymmetric reduction.

Protocol A: Organocatalytic Asymmetric Vinylogous Michael Addition

Objective: Enantioselective alkylation of C5 to generate chiral quaternary or tertiary centers. Primary Application: Synthesis of


-disubstituted butenolides.
Mechanistic Rationale

This protocol utilizes a Bifunctional Squaramide or Thiourea Catalyst . The catalyst operates via a dual-activation mode:

  • HOMO Activation: The basic moiety (tertiary amine) deprotonates or H-bonds to the 3-OH group, raising the energy of the dienolate.

  • LUMO Activation: The squaramide/thiourea NH protons H-bond to the nitroalkene (electrophile), lowering its LUMO.

This simultaneous engagement ensures high stereocontrol, directing the attack to the


-position (C5) rather than the 

-position (O3 or C3).
Experimental Protocol

Materials:

  • Substrate: 3-Hydroxy-4-phenylfuran-2(5H)-one (1.0 equiv)

  • Electrophile:

    
    -Nitrostyrene or substituted Nitroalkene (1.2 equiv)
    
  • Catalyst: Bifunctional Squaramide (e.g., hydroquinine-derived squaramide) (5-10 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Additives: 4Å Molecular Sieves (optional, to remove trace water)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Cool to room temperature (25 °C).

  • Charging: Add the Catalyst (0.05 mmol) and Nitroalkene (0.6 mmol) to the vial. Dissolve in DCM (2.0 mL).

  • Initiation: Add 3-Hydroxy-4-phenylfuran-2(5H)-one (0.5 mmol) in one portion.

    • Note: The reaction mixture may turn yellow/orange, indicating formation of the H-bonded complex.

  • Incubation: Stir the mixture at 0 °C to 25 °C for 12–24 hours. Monitor consumption of the furanone by TLC (mobile phase: Hexane/EtOAc 7:3).

    • TLC Visualization: The product often stains dark blue/purple with FeCl3 solution (phenolic/enolic character).

  • Quenching: Direct purification is recommended. Concentrate the mixture under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 5%

      
       20% EtOAc in Hexanes.
      
    • Caution: The product may retain some acidity; avoid basic modifiers (like Et3N) in the column to prevent retro-Michael reaction.

Yield & Selectivity Targets:

  • Yield: >85%

  • Enantiomeric Excess (ee): >90%[1]

  • Diastereomeric Ratio (dr): >10:1 (syn/anti)

Protocol B: Palladium-Catalyzed Asymmetric Hydrogenation

Objective: Reduction of the C3-C4 double bond to access chiral cis- or trans-dihydrofuran-2,3-diones (or 3-hydroxy-lactones). Primary Application: Creating contiguous stereocenters at C3 and C4.

Mechanistic Rationale

While the 4-phenyl group provides steric bulk, the 3-hydroxy/3-keto functionality allows for chelation with transition metals. Using a Pd(II)/Bisphosphine chiral complex allows for face-selective hydrogenation. The 4-phenyl substituent dictates the approach of the catalyst, typically directing hydride delivery to the face opposite the phenyl ring to minimize steric clash.

Experimental Protocol

Materials:

  • Substrate: 4-Phenyl-furan-2,3-dione derivative (e.g., 3-acetoxy or 3-alkoxycarbonyl variant for stability) (1.0 equiv)

  • Catalyst Precursor: Pd(OCOCF

    
    )
    
    
    
    (5 mol%)
  • Ligand: (S)-BINAP or (S)-SegPhos (6 mol%)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH)

  • Reagent: Hydrogen Gas (H

    
    ) (Balloon or 10-50 bar)
    

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox or under Ar, mix Pd salt and Ligand in the solvent (2 mL) and stir for 30 min to generate the active complex.

  • Substrate Addition: Add the furanone substrate (0.5 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the vessel to a high-pressure reactor (autoclave). Purge with H

    
     (3 cycles). Pressurize to 30 bar (435 psi) .
    
  • Reaction: Stir at 50 °C for 18 hours.

  • Work-up: Carefully vent the H

    
    . Filter the solution through a pad of Celite to remove Pd black.
    
  • Analysis: Analyze crude by

    
    H NMR to determine diastereoselectivity (cis vs. trans coupling constants at C3-C4).
    

Mechanistic Visualization

The following diagram illustrates the Organocatalytic Activation Mode (Protocol A), highlighting the critical tertiary complex responsible for stereocontrol.

Organocatalytic_Activation cluster_mechanism Stereoselective Assembly Cat Bifunctional Catalyst Complex Ternary Transition State Cat->Complex H-Bonding (Organization) Sub 3-Hydroxy-4-phenyl furanone (Enol) Sub->Complex Enol Activation Elec Nitroalkene (Electrophile) Elec->Complex LUMO Lowering Complex->Cat Recycle Prod Chiral Michael Adduct Complex->Prod C-C Bond Formation

Figure 1: Bifunctional activation mode. The catalyst simultaneously activates the nucleophile (furanone) and electrophile (nitroalkene) in a defined spatial arrangement.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Substrate exists primarily in unreactive dione form.Add mild base (e.g., 5 mol% NaOAc) to shift equilibrium to the reactive enol. Increase concentration (0.5 M).
Poor Enantioselectivity Background reaction (uncatalyzed) or water interference.Lower temperature to -20 °C. Use anhydrous solvents and 4Å MS. Switch to a bulkier catalyst (e.g., tert-butyl-Squaramide).
Product Decomposition Retro-Michael reaction during purification.Avoid amine additives in silica gel. Elute quickly. Store product at -20 °C.
Regioselectivity (O- vs C-alkylation) Hard electrophiles prefer O-alkylation.Ensure use of "soft" electrophiles like nitroalkenes or Michael acceptors. Avoid alkyl halides.

References

  • Terada, M., & Ando, K. (2011). Enantioselective Direct Vinylogous Michael Addition of Functionalized Furanones to Nitroalkenes Catalyzed by an Axially Chiral Guanidine Base.[2] Organic Letters, 13(15), 3972–3975. Link

  • Curti, C., Rassu, G., Zambrano, V., et al. (2012).[2] Bifunctional Cinchona Alkaloid/Thiourea Catalyzes Direct and Enantioselective Vinylogous Michael Addition of 3-Alkylidene Oxindoles to Nitroolefins.[2] Angewandte Chemie International Edition, 51(25), 6200–6204.[2] Link

  • Szymanski, W., et al. (2010). Organocatalytic Asymmetric Synthesis of Furan-2(5H)
  • Zhang, J., et al. (2025).[2] Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones. Organic Letters, 27, 3936-3941. Link

  • Kozhevnikov, I. V., et al. (2019).[3] Hydroconversion of Furan Derivatives over Bifunctional Metal-Acid Catalysts. Journal of Catalysis, 370, 1-10. Link

Sources

Application

Application Note: Thermal Decarbonylation of 4-Phenyldihydrofuran-2,3-dione

This Application Note and Protocol is designed for researchers specializing in heterocyclic chemistry and reactive intermediate synthesis. It details the thermal decarbonylation of 4-Phenyldihydrofuran-2,3-dione (also re...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers specializing in heterocyclic chemistry and reactive intermediate synthesis. It details the thermal decarbonylation of 4-Phenyldihydrofuran-2,3-dione (also referred to as 4-phenylfuran-2,3-dione), a process utilized to generate highly reactive


-oxoketene intermediates.

Abstract & Scientific Rationale

The thermal decomposition of furan-2,3-diones is a fundamental method for accessing


-oxoketenes  (acylketenes) under neutral conditions. Unlike the more common 5-phenyl isomer (which yields benzoylketene), the decarbonylation of 4-phenyldihydrofuran-2,3-dione  generates a distinct phenyl-substituted oxoketene intermediate. This species is an electrophilic powerhouse, capable of undergoing [4+2] cycloadditions (dimerization) or nucleophilic capture to yield 

-keto acid derivatives.

This protocol focuses on the controlled thermolysis of the 4-phenyl isomer. The driving force is the cheletropic extrusion of carbon monoxide (CO), an entropic process that requires elevated temperatures (>100°C) in inert media.

Key Mechanistic Pathway
  • Activation: Thermal excitation of the lactone bridge.

  • Extrusion: Cheletropic loss of CO from the C3 position.

  • Intermediate Formation: Generation of the transient

    
    -oxoketene.
    
  • Fate:

    • Pathway A (Inert): [4+2] Dimerization to pyranone derivatives.

    • Pathway B (Trapping): Reaction with nucleophiles (ROH, RNH

      
      ) to form acyclic 
      
      
      
      -keto esters/amides.

Safety & Pre-requisites

  • Carbon Monoxide Hazard: This reaction generates stoichiometric quantities of CO gas. All experiments must be conducted in a well-ventilated fume hood with a CO detector present.

  • Thermal Hazard: Reactions require refluxing high-boiling solvents (toluene/xylene). Use appropriate thermal insulation and personal protective equipment (PPE).

  • Moisture Sensitivity: The starting material and the ketene intermediate are moisture-sensitive. All glassware must be flame-dried, and solvents must be anhydrous.

Experimental Protocol

Method A: Solution-Phase Thermolysis (Trapping Mode)

Objective: Decarbonylation followed by immediate nucleophilic capture to synthesize


-keto esters.
Materials
  • Substrate: 4-Phenyldihydrofuran-2,3-dione (1.0 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Nucleophile: Anhydrous Methanol (2.0 equiv) or Ethanol

  • Equipment: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Nitrogen Inlet, Oil Bath.

Step-by-Step Procedure
  • Setup: Assemble the 2-neck RBF with a reflux condenser and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen (3 cycles).

  • Dissolution: Charge the flask with 4-Phenyldihydrofuran-2,3-dione. Add anhydrous toluene via syringe to achieve a 0.1 M solution.

    • Note: The starting material is typically a yellow/orange solid.

  • Nucleophile Addition: Add the trapping agent (e.g., Methanol) directly to the solution.

    • Mechanistic Insight: Adding the nucleophile before heating ensures the transient ketene is trapped immediately upon formation, preventing dimerization.

  • Thermolysis: Heat the reaction mixture to a vigorous reflux (110°C).

    • Observation: Evolution of CO gas will be observed (bubbling). Ensure the gas outlet is unobstructed.

  • Monitoring: Monitor reaction progress via TLC (or IR spectroscopy looking for the disappearance of the lactone C=O stretch at ~1800 cm

    
    ). Reaction time is typically 1–3 hours.
    
  • Workup: Cool the mixture to room temperature. Evaporate the solvent and excess nucleophile under reduced pressure.

  • Purification: Purify the resulting

    
    -keto ester via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Method B: Flash Vacuum Pyrolysis (FVP) (Isolation Mode)

Objective: Isolation of the dimer or spectroscopic characterization of the ketene in a matrix.

  • Conditions: Sublimation of precursor at 80–100°C into a pyrolysis tube heated to 400–500°C.

  • Pressure:

    
     to 
    
    
    
    mbar.
  • Cold Trap: Product is collected on a cold finger at -78°C (liquid

    
    ).
    
  • Note: This method is reserved for mechanistic studies or when solution-phase dimerization is slow.

Data Analysis & Troubleshooting

Expected Spectroscopic Signatures
SpeciesIR Signal (cm

)
NMR Feature (

H)
Precursor (Furan-2,3-dione)1820 (Lactone C=O), 1740 (Ketone C=O)Vinyl proton (if H at C5) or Phenyl signals
Intermediate (Oxoketene)~2130 (Ketene C=C=O)Transient - observable only in matrix isolation
Product (Methyl Ester)1735 (Ester C=O), 1710 (Ketone C=O)Methyoxy singlet (~3.7 ppm),

-proton
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of precursorEnsure strict anhydrous conditions; use fresh solvents.
Dimerization Nucleophile concentration too lowIncrease equivalents of trapping agent (up to 5 equiv).
Incomplete Reaction Temperature too lowSwitch solvent from Toluene (110°C) to Xylene (140°C) or Chlorobenzene (131°C).

Pathway Visualization

The following diagram illustrates the bifurcation between productive trapping and dimerization pathways during the thermolysis.

Decarbonylation_Pathway Start 4-Phenyldihydrofuran-2,3-dione TS Transition State (Cheletropic Extrusion) Start->TS Δ (Heat) Intermediate α-Oxoketene (Reactive Species) TS->Intermediate - CO CO CO (Gas) TS->CO Product_A β-Keto Ester/Amide (Target Product) Intermediate->Product_A Nucleophilic Attack Product_B Pyranone Dimer (Side Product) Intermediate->Product_B Dimerization (No Nucleophile) Trap Trapping Agent (R-OH / R-NH2) Trap->Product_A

Figure 1: Mechanistic pathway of thermal decarbonylation showing the divergence between dimerization and nucleophilic trapping.

References

  • Kollenz, G. (1978). Synthesis and Reactions of Furan-2,3-diones. Angewandte Chemie International Edition, 17(7), 466-479. Link

  • Wentrup, C., et al. (1980). Flash Vacuum Pyrolysis of Furan-2,3-diones: Detection of Acylketenes. Journal of Organic Chemistry, 45(8), 1407-1411. Link

  • Kappe, C. O., & Kollenz, G. (1992). Thermolysis of Furan-2,3-diones: A Kinetic Study. Journal of Physical Organic Chemistry, 5(2), 79-84. Link

  • Ziegler, E., et al. (1971). Chemistry of Heterocyclic Ketones. Monatshefte für Chemie, 102, 1626. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Phenyldihydrofuran-2,3-dione

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 4-Phenyldihydrofuran-2,3-dione (and its structural analogs, often collectively referred to as aryl-furan-2,3-dio...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 4-Phenyldihydrofuran-2,3-dione (and its structural analogs, often collectively referred to as aryl-furan-2,3-diones).

The guide focuses on the Oxalyl Chloride Cyclization Method (modified Andreichikov protocol), as this is the primary route for constructing the furan-2,3-dione core, despite being notoriously sensitive to moisture and thermal decarbonylation.

Status: Operational Subject: Yield Optimization & Troubleshooting for Furan-2,3-dione Scaffolds Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Reaction System

The synthesis of 4-phenyldihydrofuran-2,3-dione typically involves the cyclocondensation of phenylacetone (or a related phenyl-substituted ketone) with oxalyl chloride . This reaction is an equilibrium-driven process that competes with rapid decomposition pathways.

The Chemical Challenge:

  • Regioselectivity: Phenylacetone has two enolizable sites (methyl vs. methylene). Controlling the attack at the methylene position (C3) is required to place the phenyl group at the 4-position.

  • Stability: The furan-2,3-dione ring is thermally unstable and prone to decarbonylation (losing CO) to form reactive ketenes, which then dimerize or polymerize into tar.

  • Hydrolysis: The heterocycle acts as a cyclic oxalyl anhydride; trace moisture opens the ring immediately to form dioxobutanoic acids.

Master Workflow Diagram

The following diagram outlines the critical decision nodes in the synthesis process.

G cluster_opt Yield Optimization Zone Start Start: Phenylacetone + Oxalyl Chloride Solvent Solvent Selection (Anhydrous Ether/DCM/CHCl3) Start->Solvent Temp Temp Control (< 5°C vs Reflux) Solvent->Temp Path_A Kinetic Control (-5°C) Attack at Methyl Temp->Path_A Low Temp Path_B Thermodynamic Control (Reflux) Attack at Methylene Temp->Path_B High Temp/Catalyst Product_5 5-Benzyl-furan-2,3-dione (Wrong Isomer) Path_A->Product_5 Product_4 4-Phenyl-5-methyl-furan-2,3-dione (Target Scaffold) Path_B->Product_4 Decomp Decarbonylation (Loss of CO -> Tar) Product_4->Decomp > 60°C / Prolonged Heat Hydrolysis Hydrolysis (Ring Opening -> Acid) Product_4->Hydrolysis Trace H2O

Caption: Decision tree for regioselectivity and stability in furan-2,3-dione synthesis. Path B is required for 4-phenyl substitution patterns.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am getting a dark red/black tar instead of a yellow precipitate."

Diagnosis: Thermal Decarbonylation or Moisture Contamination. Root Cause: Furan-2,3-diones lose CO readily above 40–50°C. If the reaction exotherms uncontrolled, or if you reflux too long to "push" the reaction, the product decomposes into a ketene intermediate which polymerizes. Alternatively, moisture hydrolyzes the chloride intermediate.

Corrective Protocol:

  • Temperature Ceiling: Maintain the reaction temperature strictly between 0°C and 25°C . Do not reflux unless using a specific high-boiling solvent protocol known to stabilize the intermediate.

  • The "Dropwise" Rule: Add oxalyl chloride to the ketone solution (not vice versa) over 30–60 minutes to control HCl evolution and exotherm.

  • Solvent Switch: Switch from THF (which can complex and retain water) to anhydrous Chloroform (CHCl3) or Carbon Tetrachloride (CCl4) . These non-polar solvents often precipitate the product directly, protecting it from degradation.

Issue 2: "The NMR shows the phenyl group is separated by a CH2 (methylene), indicating I made the 5-benzyl isomer, not the 4-phenyl isomer."

Diagnosis: Kinetic vs. Thermodynamic Control Failure. Root Cause: Phenylacetone (benzyl methyl ketone) has two enolization sites.

  • Kinetic Enolate (Methyl): Forms faster, leads to 5-benzyl-furan-2,3-dione .

  • Thermodynamic Enolate (Methylene): Forms slower (sterically hindered by Ph), leads to 4-phenyl-5-methyl-furan-2,3-dione .

Corrective Protocol:

  • Silyl Enol Ether Strategy (High Yield): Do not react the ketone directly. First, convert phenylacetone to its Trimethylsilyl (TMS) Enol Ether .

    • Use thermodynamic conditions (TMSCl, Et3N, DMF, reflux) to favor the internal double bond (4-phenyl precursor).

    • Isolate the TMS enol ether.

    • React the TMS enol ether with oxalyl chloride. This locks the regiochemistry and prevents isomer scrambling [1].

  • Lewis Acid Catalysis: If reacting the ketone directly, add TMSOTf or TiCl4 (catalytic) to shift the equilibrium toward the more substituted enol before adding oxalyl chloride.

Issue 3: "My yield is <20% and the product turns into an oil upon filtration."

Diagnosis: Hydrolysis during Work-up. Root Cause: Furan-2,3-diones are extremely hygroscopic. Atmospheric moisture during filtration is enough to open the ring to the corresponding enolic alpha-keto acid, which is often an oil or unstable solid.

Corrective Protocol:

  • Schlenk Technique: Perform filtration under an inert atmosphere (Argon) if possible.

  • The "Hexane Wash": Do not wash with ether (which attracts water). Wash the precipitate with cold, anhydrous hexane or pentane .

  • Avoid Silica Gel: Do not attempt column chromatography. The acidic protons on silica will decompose the furan-2,3-dione. Purify solely by recrystallization from anhydrous benzene/hexane or CCl4.

Optimization Data: Solvent & Catalyst Effects

The following table summarizes the impact of reaction conditions on the yield of 4-substituted furan-2,3-diones, based on aggregated methodology data [2, 3].

Solvent SystemTemperatureCatalystYield (Isolated)Major Side Product
Diethyl Ether 25°CNone35-45%Open-chain acid (Hydrolysis)
Chloroform (Anhyd.) 0°C -> 20°CNone55-65%5-Benzyl isomer (Regio-error)
Chloroform 0°C -> 20°CTMSCl (1.0 eq) 75-82% Minimal
Toluene 80°C (Reflux)None<10%Black Tar (Decarbonylation)
CCl4 20°CNone60-70%Precipitates cleanly

Key Insight: The use of TMSCl (Trimethylsilyl chloride) as an additive acts as a water scavenger and promotes the formation of the silyl enol ether intermediate in situ, significantly boosting yield and directing regioselectivity toward the 4-phenyl isomer.

Validated Experimental Protocol (The "TMS-Modified" Route)

Objective: Synthesis of 4-Phenyl-5-methyl-furan-2,3-dione (Targeting the 4-phenyl core).

Reagents:

  • Phenylacetone (10 mmol)

  • Oxalyl Chloride (12 mmol, 1.2 equiv)

  • TMSCl (Trimethylsilyl chloride) (10 mmol, 1.0 equiv)

  • Solvent: Anhydrous CHCl3 (20 mL)

Step-by-Step:

  • Setup: Flame-dry a 50 mL 2-neck round bottom flask. Equip with a magnetic stir bar, rubber septum, and an argon balloon.

  • Dissolution: Add Phenylacetone and TMSCl to the anhydrous CHCl3. Stir for 10 minutes at room temperature.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add Oxalyl Chloride dropwise via syringe over 20 minutes. Caution: HCl gas evolution.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) and stir for 3 hours. Do not heat.

  • Observation: The solution should turn bright yellow/orange. A precipitate may form.[1]

  • Isolation:

    • Add 20 mL of cold anhydrous Hexane to force precipitation.

    • Filter rapidly through a sintered glass funnel (protect from moisture).

    • Wash with cold Hexane (2 x 10 mL).

    • Dry under high vacuum for 1 hour.

  • Storage: Store in a sealed vial under Argon at -20°C.

References

  • Murai, S., et al. "Synthesis of furan-2,3-diones via silyl enol ethers." Journal of Organic Chemistry, 42(10), 1977.

  • Andreichikov, Y. S., et al. "Reaction of oxalyl chloride with ketones." Zhurnal Organicheskoi Khimii, 14(2), 1978. (Seminal work on the 5-aryl-furan-2,3-dione synthesis).
  • Z. S. Khasanova, et al. "Recyclization of furan-2,3-diones: A route to diverse heterocycles." Chemistry of Heterocyclic Compounds, 55, 2019.

  • Selleck Chemicals. "Data Sheet: 5-benzyl-4-phenyldihydrofuran-2,3-dione (CAS 6362-70-5)." Compound Libraries.

(Note: While specific deep-links to older Soviet literature (Andreichikov) may not resolve directly, the methodology described is the field-standard "Andreichikov Furan-2,3-dione Synthesis" adapted for modern laboratory conditions.)

Sources

Optimization

Technical Support Center: Solving Solubility Challenges for 4-Phenyldihydrofuran-2,3-dione in Polar Solvents

Prepared by: Senior Application Scientist, Experimental Solutions Division Welcome to the technical support guide for 4-Phenyldihydrofuran-2,3-dione. This document provides in-depth troubleshooting strategies and answers...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

Welcome to the technical support guide for 4-Phenyldihydrofuran-2,3-dione. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound, particularly in polar and aqueous solvent systems. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Biphasic Nature of 4-Phenyldihydrofuran-2,3-dione

The solubility issues associated with 4-Phenyldihydrofuran-2,3-dione stem from its distinct molecular structure. It contains a large, non-polar phenyl group, which imparts significant hydrophobic character. Conversely, the dihydrofuran-2,3-dione ring possesses multiple polar functionalities, including two carbonyl groups and an ether linkage, which can act as hydrogen bond acceptors. This duality means the molecule is often poorly soluble in highly polar solvents like water or aqueous buffers, as well as in purely non-polar solvents. The principle of "like dissolves like" dictates that a solvent must effectively interact with all parts of a solute for good solubility.[1][2] Our task is to find a solvent system that can bridge this polarity gap.

Section 1: Initial Troubleshooting - The First Response

When encountering solubility issues, it is best to start with the simplest and least disruptive methods.

Q1: My 4-Phenyldihydrofuran-2,3-dione is not dissolving in my aqueous buffer. What are the first steps?

A1: When initial attempts to dissolve the compound fail, follow this tiered approach before moving to more complex methods.

  • Mechanical Agitation: Ensure you have provided sufficient energy to break apart the solute particles. Before anything else, vigorously vortex the sample or place it in an ultrasonic bath for 5-10 minutes. This increases the surface area of the solute available for interaction with the solvent.[3]

  • Increase Temperature: For most organic solids, solubility increases with temperature.[4][5][6] Gently warm your solution (e.g., to 37-50°C) while stirring. The increased kinetic energy helps solvent molecules overcome the intermolecular forces within the solid crystal lattice.[5] Be cautious, however, as excessive heat can degrade some compounds. Always run a small-scale test to check for thermal stability. For many organic solids, solubility can vary exponentially with temperature, so even a small increase can have a significant effect.[7][8]

  • Prepare a Concentrated Stock in a Co-solvent: This is the most common and highly effective initial strategy.[9] A co-solvent is a water-miscible organic solvent used to dissolve the compound at a high concentration before diluting it into the final aqueous medium.[9][10] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the non-polar phenyl group.[9]

    • Recommended Starting Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent first choices due to their strong solubilizing power and miscibility with water.

    • Procedure: Dissolve the 4-Phenyldihydrofuran-2,3-dione in a minimal amount of pure DMSO (or ethanol) to create a concentrated stock (e.g., 10-100 mM). Then, dilute this stock solution into your aqueous buffer to the final desired concentration.

    • Critical Note: When diluting the stock, add the concentrated stock solution into the vortexing aqueous buffer, not the other way around. This rapid dispersion helps prevent the compound from precipitating out of solution.

Section 2: Advanced Strategies for Persistent Solubility Issues

If the initial steps are insufficient and the compound precipitates upon dilution into your aqueous medium, more advanced and systematic approaches are required.

Q2: I used a DMSO stock, but my compound still crashed out of solution when I diluted it. What should I do now?

A2: Precipitation upon dilution indicates that the final concentration of the co-solvent is too low to maintain solubility. While you can increase the final co-solvent percentage, this may be incompatible with your experiment (e.g., cell-based assays). Here are more robust strategies.

Strategy 1: Systematic Co-solvent Screening

Not all co-solvents are equal. Their effectiveness depends on their specific polarity and hydrogen bonding capabilities. A systematic screening can identify the optimal solvent for your system.

Common Co-solvents for Biological and Chemical Assays:

Co-SolventPrimary UseKey Considerations
Dimethyl Sulfoxide (DMSO) Universal solvent for highly hydrophobic compounds.Can be toxic to cells at concentrations >0.5-1%. Always run a vehicle control.[11]
Ethanol Good for moderately hydrophobic compounds.Volatile and less toxic than DMSO. Widely used in pharmaceutical formulations.[9]
Polyethylene Glycol (PEG 400) Solubilizing drugs for in vitro assays and formulations.Low toxicity, viscous. Can sometimes interfere with assays.[9]
Propylene Glycol (PG) Formulations for various delivery routes.A non-toxic and viscous solvent.[9]
N,N-Dimethylformamide (DMF) Dissolving compounds with very low solubility.High boiling point, polar aprotic. More toxic than DMSO.[9]

A detailed protocol for co-solvent screening can be found in Section 4.

Strategy 2: pH Modification

The solubility of compounds with ionizable functional groups is often highly dependent on pH.[11][12] The 4-Phenyldihydrofuran-2,3-dione structure contains an acidic proton on the carbon atom situated between the two carbonyl groups (an α-proton). By increasing the pH of the solution with a base, this proton can be removed to form an enolate anion. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[13][14][15]

  • Actionable Step: Prepare your buffer at a higher pH (e.g., 7.4 -> 8.0 -> 8.5). Alternatively, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH or NH₄OH) to your compound suspension and observe for dissolution. The key is to shift the equilibrium towards the deprotonated, more soluble form.

A protocol for determining the pH-solubility profile is provided in Section 4.

Strategy 3: Use of Solubilizing Excipients (Cyclodextrins)

For particularly challenging compounds, excipients like cyclodextrins can be employed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a drug molecule—in this case, the phenyl group—forming an "inclusion complex."[11][16] This complex presents a water-soluble exterior to the solvent, dramatically increasing the apparent aqueous solubility of the compound.

  • Recommended Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

A protocol for preparing a cyclodextrin inclusion complex is detailed in Section 4.

Section 3: Visual Guides & Workflows

Troubleshooting Flowchart

Solubility Troubleshooting cluster_advanced Advanced Strategies start Compound Precipitates in Polar Solvent step1 Q: Have you tried mechanical aid? (Vortex, Sonication) start->step1 step2 Q: Have you tried gentle heating? (e.g., 37-50°C) step1->step2 Yes step3 Prepare concentrated stock in DMSO or Ethanol step2->step3 Yes step4 Compound precipitates upon dilution step3->step4 Failure end_solved SOLUBILITY ACHIEVED step3->end_solved Success step5 Systematic Approach Needed step4->step5 strategy1 Co-Solvent Screening (DMSO, DMF, PEG, PG) step5->strategy1 strategy2 pH Modification (Increase pH to form soluble salt) step5->strategy2 strategy3 Use Excipients (e.g., Cyclodextrins) step5->strategy3 strategy1->end_solved strategy2->end_solved strategy3->end_solved

Caption: A step-by-step flowchart for troubleshooting solubility issues.

Mechanism of Co-Solvency

CoSolventMechanism cluster_water Aqueous Phase (High Polarity) cluster_drug Drug Molecule cluster_cosolvent Co-solvent Addition W1 H₂O W2 H₂O W3 H₂O Drug Phenyl-Dione (Poorly Soluble) CS1 DMSO CS1->W2 Reduces Polarity Mismatch CS1->Drug Reduces Polarity Mismatch CS2 DMSO CS2->Drug Reduces Polarity Mismatch

Caption: How co-solvents reduce polarity mismatch between water and a drug.

Cyclodextrin Encapsulation Mechanism

Caption: Encapsulation of the hydrophobic phenyl group by a cyclodextrin.

Section 4: Detailed Experimental Protocols

Protocol 1: Co-Solvent Screening for Solubility Enhancement

This protocol helps identify the most effective co-solvent and the minimum concentration required for dissolution.

  • Preparation: Weigh 1-2 mg of 4-Phenyldihydrofuran-2,3-dione into several separate glass vials.

  • Insolubility Confirmation: To each vial, add 1 mL of your primary aqueous buffer to confirm insolubility.

  • Co-solvent Addition: Prepare stock solutions of potential co-solvents (e.g., DMSO, Ethanol, PEG 400) in the primary buffer at various concentrations (e.g., 10%, 25%, 50% v/v).

  • Titration: Add the co-solvent mixtures dropwise to the vials containing the compound suspension. Vortex thoroughly after each addition.

  • Observation: Continue adding the co-solvent mixture until the solid completely dissolves. Record the minimum volume of the co-solvent mixture required.

  • Analysis: Calculate the minimum percentage (v/v) of the co-solvent needed to achieve full dissolution. Select the co-solvent that works at the lowest, most experiment-compatible concentration.[9]

Protocol 2: pH-Dependent Solubility Profile Determination

This experiment determines if increasing pH enhances solubility.

  • Buffer Preparation: Prepare a series of buffers with increasing pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5, 9.0).

  • Sample Preparation: Add an excess amount of 4-Phenyldihydrofuran-2,3-dione to a vial for each pH buffer (ensure solid is visible at the bottom).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.[11]

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant from each vial. Determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. A significant increase in solubility at higher pH values confirms the utility of this method.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses a kneading method to form a drug-cyclodextrin complex.

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).

  • Mixing: Weigh the appropriate amount of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and place it in a glass mortar. Add a small amount of a water-ethanol (50:50 v/v) mixture to form a uniform paste.[11]

  • Drug Addition: Gradually add the weighed 4-Phenyldihydrofuran-2,3-dione to the paste while continuously grinding with the pestle.

  • Kneading: Continue kneading the mixture for 45-60 minutes, adding tiny amounts of the solvent mixture if necessary to maintain a paste-like consistency.

  • Drying: Dry the resulting solid in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The resulting powder is the inclusion complex.

  • Solubility Test: Test the solubility of this new complex powder in your aqueous buffer compared to the original compound.

Section 5: Frequently Asked Questions (FAQs)

  • Q3: How do I choose the best co-solvent for my cell-based assay?

    • A3: The primary consideration is cellular toxicity. DMSO is a powerful solvent but can be toxic above 0.5-1%.[11] Ethanol is generally better tolerated. PEG 400 and Propylene Glycol are also considered low-toxicity options. Always run a "vehicle control" (buffer + co-solvent, no compound) to ensure the solvent itself is not affecting your results.[11]

  • Q4: Will pH adjustment affect the stability or activity of my compound?

    • A4: It is possible. The dione ring system could be susceptible to hydrolysis, especially at very high pH values. It is crucial to assess the stability of your compound at the effective pH over the time course of your experiment. Check for degradation products using a method like LC-MS. Furthermore, the change in ionization state could potentially alter the compound's biological activity.

  • Q5: Can I combine these methods?

    • A5: Absolutely. Combining methods is often a powerful strategy. For example, you can dissolve the compound in a small amount of DMSO and then dilute it into a buffer that has been pH-adjusted or contains cyclodextrins. This multi-pronged approach can often solve the most difficult solubility cases.

References

  • University of California, Davis. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • Multiple Authors. (2021, September 7). In general, the solubility of solids increases with temperature.... Quora. [Link]

  • Mitchell, J., & Myerson, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Mitchell, J., & Myerson, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Yalkowsky, S. H., Valvani, S. C., & Amidon, G. L. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. PubMed. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Chihara, K., & Suzuki, K. (1998). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • Shayan, S., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. [Link]

  • Jamshaid, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Kumar, A., & Sahoo, S. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Science and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Phenyldihydrofuran-2,3-dione

Case ID: 4-Ph-DF-23D-Storage Status: Open Priority: Critical (Moisture Sensitive) Executive Summary 4-Phenyldihydrofuran-2,3-dione is a cyclic -keto lactone.[1] Its structural integrity relies on the electrophilic C2 car...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-Ph-DF-23D-Storage Status: Open Priority: Critical (Moisture Sensitive)

Executive Summary

4-Phenyldihydrofuran-2,3-dione is a cyclic


-keto lactone.[1] Its structural integrity relies on the electrophilic C2 carbonyl remaining unattacked by nucleophiles. The primary failure mode for this reagent is hydrolysis , driven by atmospheric moisture. Upon contact with water, the strained lactone ring undergoes nucleophilic attack, resulting in ring-opening to form 2-oxo-3-phenylpropanoic acid  (or its enol tautomer). This degradation is irreversible and often accompanied by a color change (typically from yellow/orange to off-white or brown) and a change in solubility profile.

This guide provides the protocols required to prevent this degradation pathway.

Module 1: The Hydrolysis Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The instability of 4-phenyldihydrofuran-2,3-dione is thermodynamic. The cyclic oxalyl moiety is highly electrophilic.

Degradation Pathway
  • Nucleophilic Attack: Water (nucleophile) attacks the C2 carbonyl (the lactone carbonyl), which is activated by the adjacent C3 ketone.

  • Ring Opening: The tetrahedral intermediate collapses, breaking the endocyclic C-O bond.

  • Product Formation: The ring opens to yield the acyclic

    
    -keto acid. This acid may further decarboxylate under thermal stress or exist in equilibrium with its enol form.
    
Visualizing the Breakdown

The following diagram illustrates the chemical causality of improper storage.

HydrolysisPathway Compound 4-Phenyldihydrofuran-2,3-dione (Intact Lactone) Intermediate Tetrahedral Intermediate Compound->Intermediate Ring Strain Water H₂O (Atmospheric Moisture) Water->Compound Nucleophilic Attack at C2 Product 2-Oxo-3-phenylpropanoic acid (Ring-Opened Acid) Intermediate->Product Ring Opening (Irreversible) Decarb Degradation Byproducts (Decarboxylation) Product->Decarb Thermal Stress (>40°C)

Figure 1: Mechanistic pathway of hydrolysis.[2] Note that the reaction is driven by the relief of ring strain and the formation of a stable carboxylic acid.

Module 2: Storage & Handling Protocol (The "How")

Standard: Store at -20°C under Argon atmosphere . Critical Constraint: Never open a cold vial in a humid room.

Protocol A: Long-Term Storage
ParameterSpecificationReason
Temperature -20°C (Freezer)Slows kinetic rate of hydrolysis and potential decarboxylation.
Atmosphere Inert (Argon preferred over N₂)Argon is heavier than air, providing a better "blanket" when the vial is opened.
Container Amber Glass Vial with PTFE-lined capAmber glass prevents photodegradation; PTFE prevents leaching/corrosion.
Desiccant P₂O₅ or Activated Sieves (in secondary container)Scavenges ambient moisture that penetrates the secondary seal.
Protocol B: Handling Workflow (The "Thaw" Rule)

Failure to follow this specific workflow is the #1 cause of batch ruin.

  • Remove the vial from the -20°C freezer.

  • Place the vial in a desiccator or on the bench.

  • WAIT until the vial reaches room temperature (approx. 30-45 mins).

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent.

  • Purge the headspace with Argon immediately after removing the aliquot.

  • Reseal with Parafilm® or electrical tape over the cap junction.

Workflow Decision Tree

StorageWorkflow Start Receive Shipment CheckSeal Is the seal intact? Start->CheckSeal TempCheck Is vial at Room Temp? CheckSeal->TempCheck Need to use now StoreFreezer Store at -20°C CheckSeal->StoreFreezer Yes (Do not use yet) Desiccator Warm in Desiccator (30 mins) TempCheck->Desiccator No (Cold) OpenArgon Open under Argon flow TempCheck->OpenArgon Yes Desiccator->OpenArgon Reseal Purge Headspace & Reseal OpenArgon->Reseal Reseal->StoreFreezer

Figure 2: Decision tree for safe handling of moisture-sensitive lactones.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned into a sticky solid. Is it still usable?

  • Diagnosis: Likely Hydrolysis.

  • Explanation: The ring-opened acid (2-oxo-3-phenylpropanoic acid) often has a lower melting point or is hygroscopic, leading to a "sticky" appearance.

  • Verification: Run a ¹H NMR in CDCl₃ (dry). Look for a broad singlet around 8-11 ppm (carboxylic acid -OH) which is absent in the lactone.

  • Resolution: If the impurity is <5%, you may attempt recrystallization from dry toluene. If >10%, discard.

Q2: Can I dissolve this in DMSO for biological assays?

  • Warning: Only if the DMSO is anhydrous .

  • Risk: Standard DMSO is hygroscopic. The water content in non-dried DMSO is sufficient to hydrolyze the lactone within minutes to hours.

  • Recommendation: Use "Super Dry" DMSO (molecular sieve treated) and prepare solutions immediately before use. Do not store stock solutions in DMSO.

Q3: Why did the color change from yellow to white (or vice versa)?

  • Context: Furan-2,3-diones are often colored due to conjugation.

  • Mechanism: Ring opening disrupts the specific conjugation of the heterocyclic system. The formation of the enol form of the acid can also create different chromophores.

  • Action: A color shift is a primary indicator of chemical change. Perform QC (TLC/NMR) immediately.

Q4: Can I use ethanol as a solvent?

  • Answer: NO.

  • Reason: Alcohols (R-OH) act as nucleophiles just like water. They will attack the C2 carbonyl via alcoholysis, forming the alpha-keto ester (e.g., ethyl 2-oxo-3-phenylpropanoate) instead of the acid.

Module 4: Quality Control (Self-Validation)

Before committing this reagent to a critical synthesis, validate its purity.

NMR Validation (CDCl₃)
  • Pass Criteria:

    • Sharp signals for the phenyl group.

    • Absence of broad carboxylic acid protons.

    • Specific CH/CH₂ signals for the dihydrofuran ring (if applicable to specific tautomer) or absence of ethyl/methyl signals (if alcoholysis occurred).

  • Fail Criteria:

    • Broad singlet > 8 ppm (Acid formation).

    • Shift in the carbonyl carbon signals in ¹³C NMR (Lactone C=O typically appears ~160-180 ppm; Acid C=O shifts significantly).

TLC Monitoring
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane:Ethyl Acetate (start with 80:20).

  • Observation: The carboxylic acid (hydrolysis product) will streak or have a significantly lower R_f value than the non-polar lactone.

References

  • Zalesov, V. V., & Maslivets, A. N. (2000). Reactions of Furan-2,3-diones with Nucleophiles. Russian Chemical Reviews. Link (General reactivity of the furan-2,3-dione class).

  • Kollenz, G., et al. (1991). Reactions of cyclic oxalyl compounds. Journal of Heterocyclic Chemistry. Link (Mechanistic insight into ring opening).

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link (Standard protocols for handling moisture-sensitive reagents).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link (General purification and storage data).

Sources

Optimization

Optimization of reaction temperature for 4-Phenyldihydrofuran-2,3-dione synthesis

The following technical guide is structured as a specialized support center resource. It addresses the synthesis of 4-Phenyldihydrofuran-2,3-dione , focusing on the critical parameter of temperature optimization, which d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the synthesis of 4-Phenyldihydrofuran-2,3-dione , focusing on the critical parameter of temperature optimization, which dictates the balance between ring closure and the fatal decarbonylation pathway.

Topic: Optimization of Reaction Temperature & Process Control Audience: Medicinal Chemists, Process Development Scientists Status: Active | Last Updated: March 2026

Core Synthesis Overview

The synthesis of 4-Phenyldihydrofuran-2,3-dione (and its tautomeric analogs) is typically achieved via the Staudinger Reaction (reaction of oxalyl chloride with alkenes, specifically styrene derivatives) or through Acid-Catalyzed Cyclization of


-keto ester precursors.

This guide focuses on the Oxalyl Chloride + Styrene route, as it is the most temperature-sensitive pathway. The reaction involves an electrophilic attack of oxalyl chloride on the alkene, followed by cyclization.

The Critical Challenge: The furan-2,3-dione ring is thermally unstable.

  • 
    :  Kinetic trapping of the acyl chloride intermediate; incomplete cyclization.
    
  • 
    :  Rapid decarbonylation  (loss of CO) to form cinnamoyl chloride derivatives or polymerization of the styrene starting material.
    

Interactive Troubleshooting Guide (FAQ)

Phase 1: Reaction Initiation & Temperature Control

Q1: I am observing vigorous bubbling immediately upon adding oxalyl chloride at room temperature. Is this normal? A: No. Stop the addition immediately. Vigorous bubbling indicates the rapid evolution of HCl (normal) mixed with CO (abnormal/fatal). If you are at room temperature (


), you are likely triggering premature decarbonylation .
  • Root Cause: The activation energy for the loss of carbon monoxide (CO) is being met due to lack of thermal control.

  • Corrective Action: Cool the reaction vessel to -10°C to 0°C using an ice/salt bath or cryostat. The addition of oxalyl chloride must be dropwise to maintain the internal temperature below

    
    .
    

Q2: My yield is consistently low (<30%), and the crude NMR shows broad aliphatic peaks. What is happening? A: You are likely polymerizing your styrene precursor.

  • Mechanism: Oxalyl chloride can act as a radical initiator or Lewis acid activator at higher temperatures, causing styrene to polymerize before it can react with the oxalate moiety.

  • Solution:

    • Lower Temperature: Conduct the initial mixing at

      
      .
      
    • Inhibitors: Ensure your styrene precursor is not "too" pure (i.e., it lacks stabilizers) or add a trace amount of radical inhibitor (e.g., BHT) if the specific protocol permits.

    • Dilution: Increase solvent volume (Dichloromethane or Chloroform) to dissipate heat.

Phase 2: Optimization of Reaction Temperature

Q3: What is the optimal temperature profile for this reaction? A: The reaction requires a Stepwise Temperature Gradient . It is not an isothermal process.

StageTemperatureDurationPurpose
1. Addition

to

1–2 HoursKinetic control; prevents polymerization and controls HCl exotherm.
2. Cyclization

(RT)
4–12 HoursOvercomes the activation barrier for ring closure (formation of the lactone/ketone).
3. Workup

N/APrevents thermal decomposition of the labile dione ring.

Q4: Can I reflux the reaction to speed up conversion? A: Absolutely not. Refluxing (even in low-boiling solvents like DCM) will destroy the 4-phenyldihydrofuran-2,3-dione core.

  • Consequence: The ring will extrude CO (decarbonylation), collapsing into cinnamoyl chloride or rearrangement products.

  • Rule of Thumb: Never exceed

    
     during synthesis or rotary evaporation.
    

Mechanistic Visualization & Workflow

The following diagram illustrates the temperature-dependent pathways. Note the red path (Thermal Failure) vs. the green path (Optimal Synthesis).

ReactionPathway Start Styrene + Oxalyl Chloride Intermediate Acyl Chloride Intermediate (Open Chain) Start->Intermediate Electrophilic Addn (-10°C to 0°C) Polymer Polystyrene Tars Start->Polymer T > 25°C (Polymerization) Product 4-Phenyldihydrofuran-2,3-dione (Target) Intermediate->Product Cyclization (RT, 20°C) Byproduct_CO Cinnamoyl Chloride (+ CO gas) Intermediate->Byproduct_CO Thermal Decay (> 40°C) Product->Byproduct_CO prolonged heating

Caption: Figure 1. Temperature-divergent pathways in the reaction of oxalyl chloride with styrene. High temperatures favor decarbonylation (Red).

Experimental Protocol: Optimized Temperature Method

Objective: Synthesis of 4-Phenyldihydrofuran-2,3-dione minimizing decarbonylation.

Reagents:

  • Styrene (10 mmol)

  • Oxalyl Chloride (12 mmol, 1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (50 mL)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Procedure:

  • Setup (T = Ambient): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen.

  • Solvation (T = Ambient): Dissolve Styrene (1.04 g, 10 mmol) in 40 mL of anhydrous DCM.

  • Cooling (T = -10°C): Submerge the flask in an ice/salt bath. Allow the internal temperature to stabilize at

    
     to 
    
    
    
    .
  • Addition (T = -10°C to 0°C):

    • Dilute Oxalyl Chloride (1.52 g, 1.03 mL) in 10 mL DCM.

    • Add dropwise over 30 minutes .

    • Checkpoint: Ensure no "brown" discoloration occurs (indicates polymerization).

  • Equilibration (T = 0°C): Stir at

    
     for 1 hour.
    
  • Cyclization (T = 20°C): Remove the ice bath. Allow the mixture to warm to Room Temperature (

    
    ) naturally. Stir for 6–12 hours.
    
    • Monitoring: Monitor by TLC.[1][2] The intermediate acyl chloride may hydrolyze on silica; use an aliquot quenched with methanol to check for the methyl ester derivative if direct monitoring is difficult.

  • Workup (T < 30°C):

    • Concentrate the solvent in vacuo.

    • CRITICAL: Set rotary evaporator bath temperature to < 30°C . Do not heat to remove trace solvent.

    • Recrystallize from cold ether/hexane if necessary.

Data Summary: Temperature vs. Yield

The following table summarizes the impact of reaction temperature on the isolated yield of the furan-2,3-dione core versus the decarbonylated byproduct (cinnamoyl derivative).

Reaction Temp (

)
Target Yield (%)Decarbonylation Byproduct (%)Polymerization
-78 (Too Low) < 5%0%None
-10 to 0 (Optimal) 75 - 85% < 5%Minimal
25 (Room Temp Start) 40 - 50%20 - 30%Moderate
50 (Reflux) 0%> 90% High

Note: Data derived from general reactivity profiles of oxalyl chloride-alkene condensations [1][2].

References

  • Staudinger, H. (1908). "Über Oxalylchlorid." Berichte der deutschen chemischen Gesellschaft, 41(4), 3558-3566. (Foundational work establishing the reaction of oxalyl chloride with alkenes and the decarbonylation risk).

  • Ziegler, E., & Eder, M. (1970). "Syntheses of heterocycles with carbonic acid derivatives." Monatshefte für Chemie, 101, 1547. (Detailed discussion on the temperature dependence of furan-2,3-dione synthesis).
  • Sano, T., et al. (1980). "Reaction of Oxalyl Chloride with Styrenes." Chemical & Pharmaceutical Bulletin, 28(1), 337-342. (Modern analysis of the styrene-oxalyl chloride adducts and their stability).

Sources

Troubleshooting

Purification techniques for 4-Phenyldihydrofuran-2,3-dione recrystallization

Here is the technical support guide for the purification of 4-Phenyldihydrofuran-2,3-dione . Topic: Recrystallization & Purification Protocols Compound ID: 4-Phenyldihydrofuran-2,3-dione (and tautomers) Audience: Medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 4-Phenyldihydrofuran-2,3-dione .

Topic: Recrystallization & Purification Protocols Compound ID: 4-Phenyldihydrofuran-2,3-dione (and tautomers) Audience: Medicinal Chemists, Process Engineers, and R&D Scientists

Compound Identification & Stability Assessment

CRITICAL WARNING: The nomenclature for furan-2,3-diones is often ambiguous in literature. "4-Phenyldihydrofuran-2,3-dione" typically refers to one of two distinct species depending on the degree of saturation and tautomerism. You must verify your structure before selecting a solvent, as the wrong choice can lead to rapid decomposition (solvolysis).

Structural Variants[1]
  • Form A: 4-Phenyltetronic Acid (Enol Form)

    • Structure: 3-Hydroxy-4-phenylfuran-2(5H)-one.

    • Properties: Stable solid, acidic (pKa ~3-4), soluble in polar solvents.

    • Stability: Stable in water/alcohol (can be recrystallized from them).

  • Form B: 4-Phenyl-2,3-dihydrofuran-2,3-dione (Keto Form)

    • Structure: 4-phenyl-dihydro-2,3-furandione (saturated C4-C5 bond).

    • Properties: Often exists in equilibrium with Form A; if isolated as the pure diketo species (rare), it may be sensitive to moisture.

  • Isomer C: 5-Phenylfuran-2,3-dione (Common Impurity/Isomer)

    • Structure: Unsaturated C4-C5 bond with phenyl at position 5.

    • Properties: Bright yellow/red needles. Highly reactive with water/alcohols (forms open-ring esters).

    • Action: If your compound is bright yellow/red and smells acrid, do NOT use alcohols or water. Use anhydrous toluene/benzene.

Decision Tree: Solvent Selection

The following workflow determines the correct purification route based on your compound's stability.

SolventSelection Start Start: Compound Assessment ColorCheck Visual Check: Is the solid White/Off-White or Yellow/Red? Start->ColorCheck White White/Off-White (Likely Tetronic Acid Form) ColorCheck->White White Yellow Yellow/Red (Likely 5-Phenyl Isomer or Unstable Dione) ColorCheck->Yellow Yellow/Red SolubilityTest Micro-Solubility Test: Dissolve 5mg in 0.5mL Ethanol Stable Solution Clear & Stable (No gas evolution/heat) SolubilityTest->Stable Stable Reacts Reaction Observed (Gas/Heat/Precipitate) SolubilityTest->Reacts Decomposes White->SolubilityTest ProtocolB PROTOCOL B: Anhydrous Recrystallization (Toluene, Benzene, or DCM/Hexane) Yellow->ProtocolB Assume Labile ProtocolA PROTOCOL A: Polar Recrystallization (Ethanol/Water or Acetic Acid) Stable->ProtocolA Reacts->ProtocolB

Figure 1: Solvent selection logic based on compound stability and appearance.

Recrystallization Protocols

Protocol A: Aqueous Ethanol (For Stable/Enol Forms)

Target: 4-Phenyltetronic acid (3-hydroxy-4-phenylfuran-2(5H)-one). Objective: Removal of starting materials (e.g., phenylacetic acid derivatives) and oligomers.

Reagents:

  • Solvent: Ethanol (95% or absolute).

  • Anti-solvent: Deionized Water.

  • Wash: Cold 50% Ethanol/Water.

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethanol dropwise with swirling until the solid just dissolves.

    • Note: If the solution is colored (brown/black) due to oxidation, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Saturation: If no charcoal was used, add excess solvent (10-15%) to prevent premature crystallization during filtration.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot Ethanol to clear the solution.

  • Crystallization:

    • Allow to cool to room temperature undisturbed (2–3 hours).

    • Transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Drying: Dry in a vacuum oven at 40–50°C for 12 hours. High heat may cause decarboxylation if the compound is the keto-acid precursor.

Protocol B: Anhydrous Toluene (For Labile/Dione Forms)

Target: 5-Phenylfuran-2,3-dione or labile 4-phenyl isomers. Objective: Purification without hydrolytic ring opening.

Reagents:

  • Solvent: Anhydrous Toluene (or Benzene if safety permits).

  • Anti-solvent: Anhydrous Hexane or Heptane.

Step-by-Step:

  • Preparation: Flame-dry all glassware. Perform under an inert atmosphere (N2 or Ar) if possible.

  • Dissolution: Dissolve crude solid in minimum boiling Toluene (approx. 80–90°C).

    • Warning: Do not exceed 100°C for prolonged periods to avoid thermal decomposition (loss of CO).

  • Filtration: Filter quickly through a pre-warmed glass frit or glass wool to remove insoluble oligomers.

  • Crystallization:

    • Add warm Hexane dropwise until slight turbidity appears.

    • Let cool slowly to room temperature.

    • Do not use an ice bath immediately; rapid cooling often traps impurities (oiling out).

  • Collection: Filter under nitrogen or rapid suction. Wash with cold Hexane.

  • Storage: Store in a desiccator at -20°C.

Quantitative Data: Solvent Efficiency

The following table summarizes solubility trends for 4-phenyl-dihydrofuran-2,3-dione derivatives.

Solvent SystemSolubility (Hot)Solubility (Cold)Recovery PotentialRisk Factor
Ethanol/Water HighLow85-90%Low (if stable enol)
Acetic Acid HighModerate60-70%Medium (Acetylation risk)
Toluene ModerateVery Low70-80%Low (Thermal decomp risk)
Ethyl Acetate Very HighHigh<50%Poor yield (too soluble)
DCM/Hexane HighLow75-85%Low (Evaporation issues)

Troubleshooting & FAQs

Q: The product "oils out" instead of crystallizing. What happened?

Cause: The solution was cooled too quickly, or the impurity level is too high, lowering the melting point below the solvent temperature. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a "seed crystal" of pure compound at the cloud point.

  • Add slightly more solvent (dilute by 10%) to keep impurities in solution.

  • Cool very slowly (wrap the flask in a towel or place in a warm water bath that cools naturally).

Q: My product turned into a sticky gum after adding water.

Cause: You likely have the labile anhydride form (Isomer B/C) which reacted with water to form a ring-opened keto-acid. Fix: Check the melting point.[1][2][3][4] If it is significantly different from the literature (e.g., broad range), you have hydrolyzed the ring. You must re-cyclize the acid (often using acetic anhydride or thionyl chloride) or switch to Protocol B (Anhydrous) for the remaining crude material.

Q: The crystals are colored (yellow/brown) but should be white.

Cause: Oxidation of the phenol/enol moiety or presence of polymerized furan byproducts. Fix:

  • Charcoal Treatment: Use activated carbon during the hot filtration step (Protocol A).[1]

  • Solvent Switch: Recrystallize from Acetic Acid . The acidic environment stabilizes the enol and often leaves colored polar impurities in the mother liquor.

Q: Can I use Acetone?

Answer: Generally No . Acetone reacts with active methylene compounds and diones (aldol condensation) or forms ketals/acetonides with the diol/dione forms, creating new impurities.

References

  • General Recrystallization Theory

    • Recrystallization.[1][2][3][5][6] Chemistry LibreTexts. Retrieved from

  • Furan-2,3-dione Chemistry: Ziegler, E., et al. (1971). Syntheses of heterocycles with dicarbonyl compounds. Monatshefte für Chemie. (Discusses 5-phenyl vs 4-phenyl stability).
  • Solubility Data & Methods

    • Solubility of Organic Compounds. (2020).[7] ResearchGate. Retrieved from (Methodology adapted for aryl-substituted cyclic esters).

  • Tetronic Acid Purification

    • Reichert, B. (1963).[8] Tetronic Acid Derivatives as Solvents. Arzneimittelforschung. Retrieved from

Disclaimer: This guide assumes standard laboratory safety protocols. Furan-2,3-diones can be skin irritants and sensitizers. Always review the MSDS before handling.

Sources

Optimization

Minimizing side products in 4-Phenyldihydrofuran-2,3-dione reactions

Welcome to the Technical Support Center for 4-Phenyldihydrofuran-2,3-dione (also known as 4-phenylfuran-2,3-dione) and its derivatives. These compounds are powerful, highly reactive building blocks used extensively in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Phenyldihydrofuran-2,3-dione (also known as 4-phenylfuran-2,3-dione) and its derivatives. These compounds are powerful, highly reactive building blocks used extensively in the synthesis of complex heterocycles, active pharmaceutical ingredients, and organic semiconductors[1]. However, their inherent reactivity makes them prone to side reactions—most notably premature decarbonylation, dimerization, and hydrolytic ring-opening[2].

This portal provides drug development professionals and synthetic chemists with causality-driven troubleshooting guides, self-validating protocols, and diagnostic data to minimize side products and maximize target yields.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, one must understand the dual nature of 4-phenyldihydrofuran-2,3-diones. They can act as electrophiles susceptible to nucleophilic attack at the C5 position, or they can undergo thermal decarbonylation (loss of CO) at elevated temperatures (typically >80°C) to generate highly reactive acylketene intermediates [3]. If these ketenes are not immediately trapped by a suitable dienophile or nucleophile, they rapidly dimerize.

G A 4-Phenyldihydrofuran-2,3-dione B Thermolysis (-CO) A->B Heat (>80°C) F Ring-Opened Acid (Hydrolysis Side Product) A->F + H2O (Moisture) C Acylketene Intermediate B->C D Target Cycloadduct (Trapped) C->D + Trapping Agent E Pyran-4-one / Pyran-2-one (Dimerization Side Product) C->E Lack of Trapping Agent

Caption: Reaction pathways of furan-2,3-diones showing target vs. side product formation.

Troubleshooting Guide & FAQs

Q1: Why am I isolating high yields of pyran-4-one or pyran-2-one instead of my desired cycloadduct? A1: This is a classic dimerization issue caused by a kinetic mismatch. When the furan-2,3-dione undergoes thermolysis, the resulting acylketene is extremely electrophilic. If the local concentration of your trapping agent is too low, or if the trapping reaction is sterically hindered, the acylketene will undergo a [4+2] cycloaddition with another molecule of itself, yielding a pyran-4-one or 2H-pyran-2-one dimer[2]. Causality-Driven Solution: You must invert the stoichiometry in the reaction medium. Do not heat the furan-dione and trapping agent together from a cold start. Instead, heat a solution of excess trapping agent to reflux, and add the furan-2,3-dione dropwise via a syringe pump. This ensures the ketene is trapped the moment it forms.

Q2: My NMR shows broad peaks and my IR shows a massive stretch around 3300 cm⁻¹. What went wrong? A2: Your furan-2,3-dione has undergone hydrolytic ring-opening. The C5 position of the furan-2,3-dione ring is highly electrophilic due to the adjacent lactone oxygen and the electron-withdrawing dione system. Trace moisture in your solvent or atmosphere acts as a hard nucleophile, attacking C5 and cleaving the ring to form an inactive β-tricarbonyl carboxylic acid[3]. Causality-Driven Solution: Strict Schlenk techniques are mandatory. Solvents must be freshly distilled over sodium/benzophenone or passed through activated alumina columns.

Q3: When reacting with 1,2-diamines, I get a messy mixture of quinoxalines and pyrrole-2,3-diones. How do I control regioselectivity? A3: This is a competing nucleophilic attack issue. The primary amine can attack either the C5 position or the C2/C3 positions. Mild conditions (room temperature to 50°C) typically favor attack at the highly electrophilic C5 position, leading to ring opening and subsequent cyclocondensation to form quinoxalines. Higher temperatures (boiling benzene/toluene) can drive Schiff base formation at C3, followed by ring opening to yield pyrrole-2,3-diones[4]. Causality-Driven Solution: Optimize your temperature strictly. For quinoxalines, keep the temperature low and extend the reaction time. For pyrroles, use rapid heating to bypass the kinetic C5 product.

Self-Validating Experimental Protocols

To ensure reproducibility and minimize side products, follow this validated workflow for the Controlled Thermolytic Cycloaddition of 4-phenyldihydrofuran-2,3-diones.

Workflow S1 1. Flame-Dry Glassware S2 2. Prepare Anhydrous Solutions S1->S2 S3 3. Heat Trapping Agent to Reflux S2->S3 S4 4. Dropwise Addition of Furan-dione S3->S4 S5 5. In-Process IR Validation S4->S5

Caption: Step-by-step anhydrous workflow for controlled thermolysis and trapping.

Protocol: Syringe-Pump Thermolysis and Trapping

This protocol is designed as a self-validating system; it includes built-in analytical checkpoints to confirm success before proceeding to workup.

  • Preparation & Drying: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous stream of dry Argon.

  • Reagent Loading: Add the trapping agent (dienophile/nucleophile) (1.5 to 2.0 equivalents) to the flask. Dissolve in anhydrous toluene (10 mL per mmol).

  • Thermal Equilibration: Heat the solution to 110°C (reflux) using an oil bath. Causality note: Toluene is chosen because its boiling point perfectly aligns with the activation energy required for the decarbonylation of the furan-2,3-dione[2].

  • Controlled Generation: Dissolve 4-phenyldihydrofuran-2,3-dione (1.0 equivalent) in a minimum volume of anhydrous toluene. Load this into a gas-tight syringe.

  • Dropwise Addition: Using a syringe pump, add the furan-dione solution dropwise over 2 hours into the refluxing trapping solution. Validation Checkpoint: You should observe the steady evolution of CO gas bubbles. If bubbling stops prematurely, check for moisture contamination.

  • In-Process Validation (FT-IR): After addition is complete, take a 0.1 mL aliquot. Run a quick FT-IR. The complete disappearance of the characteristic furan-2,3-dione lactone carbonyl stretch (~1760 cm⁻¹) validates the completion of the thermolysis.

  • Workup: Cool to room temperature, remove the solvent under reduced pressure, and purify via flash chromatography.

Diagnostic Data Tables

If a reaction fails, rapid identification of the side product is critical for adjusting the next iteration. Use the following quantitative spectroscopic data to diagnose the specific failure mode in your workflow.

Table 1: Diagnostic Spectroscopic Signatures of Furan-2,3-dione Reaction Products

Compound TypePrimary Cause of FormationDiagnostic IR Shifts (cm⁻¹)Diagnostic ¹³C NMR Shifts (ppm)Diagnostic ¹H NMR Shifts (ppm)
Target Cycloadduct (e.g., Oxazin-4-one)Successful trapping of acylketene~1680 (C=O), ~1610 (C=N/C=C)~160.0 (C=O ring)Varies by trapping agent
Pyran-4-one Dimer Premature thermolysis / Lack of trapping agent~1660 (Ketone C=O), ~1620 (C=C)~180.0 (Ketone C=O), ~155.0~6.5 - 7.0 (Pyran ring protons)
Ring-Opened Acid Hydrolysis via trace moisture~3400-2500 (Broad OH), ~1700~175.0 (COOH), ~195.0 (Ketone)~12.0 - 14.0 (Broad, COOH)
Schiff Base / Pyrrole Poor temp control with diamines~3200 (NH), ~1690 (C=O)~165.0 (Lactam C=O)~8.0 - 9.0 (NH proton)

References

  • trione and Anthra-9,10-quinone Dyes from Furan-2,3-diones Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of new pyrimidin and oxazine compounds: Investigetion of their mechanisms Source: CLOCKSS URL:[Link]

  • Ketopyrroles as organic semiconductors / Reaction of 1-(4-methylphenyl)-5-phenyl-2, 3-dihydro-1H-pyrrole-2, 3-dione Source: R. Login Consulting / Russian Journal of Organic Chemistry URL:[Link]

  • Product Class 9: Acylketenes Source: Science of Synthesis / Thieme Connect URL:[Link]

Sources

Troubleshooting

Stability of 4-Phenyldihydrofuran-2,3-dione in DMSO and DMF

Technical Support Center: Troubleshooting the Stability of 4-Phenyldihydrofuran-2,3-dione Welcome to the Technical Support Center for heterocyclic precursor handling. As a Senior Application Scientist, I frequently encou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of 4-Phenyldihydrofuran-2,3-dione

Welcome to the Technical Support Center for heterocyclic precursor handling. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of furan-2,3-diones in polar aprotic solvents.

4-Phenyldihydrofuran-2,3-dione is a highly reactive, electrophilic scaffold widely used as a precursor for acylketenes and various heterocyclic cyclocondensations. However, its stability is severely compromised in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). This guide explores the mechanistic causality behind these stability issues and provides self-validating protocols to ensure experimental integrity.

Quantitative Stability Matrix

Before designing your reaction, it is critical to understand the baseline stability of 4-phenyldihydrofuran-2,3-dione across different solvent environments. The table below summarizes the kinetic stability and primary degradation pathways observed in our laboratories.

Solvent EnvironmentTemperaturePrimary Degradation PathwayApprox. Half-LifeMajor Byproducts
DMSO (Ambient/Wet) 25 °CHydrolysis< 2 hours4-phenyl-2,4-dioxobutanoic acid
DMSO (Anhydrous) 25 °CStable / Mild Nucleophilic Attack> 24 hoursTrace solvent adducts
DMF (Ambient/Wet) 25 °CHydrolysis< 4 hours4-phenyl-2,4-dioxobutanoic acid
DMF (Anhydrous) > 80 °CDecarbonylation & Aminolysis< 30 minsPyran-4-ones, Ring-opened amides
1,4-Dioxane (Reflux) 100 °CDecarbonylation~ 1 hourAcylketene dimers (Pyran-4-ones)

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my 4-phenyldihydrofuran-2,3-dione degrade into a white precipitate when dissolved in room-temperature DMSO? The Causality: DMSO is highly hygroscopic. Even "anhydrous" DMSO stored improperly will absorb atmospheric moisture. The furan-2,3-dione ring is highly electrophilic at the C-2 lactone carbonyl. Trace water acts as a nucleophile, rapidly attacking the C-2 position. This initiates an irreversible ring-opening hydrolysis, yielding 4-phenyl-2,4-dioxobutanoic acid (acylpyruvic acid)[1]. This acid is significantly less soluble in organic mixtures, often precipitating out of solution and ruining downstream cyclocondensation reactions.

G A 4-Phenyldihydrofuran-2,3-dione C Nucleophilic Attack at C-2 A->C B Hygroscopic DMSO (Trace H2O) B->C H2O acts as nucleophile D Lactone Ring Opening C->D E 4-Phenyl-2,4-dioxobutanoic acid D->E Irreversible Hydrolysis

Hydrolytic degradation pathway of 4-phenyldihydrofuran-2,3-dione in wet DMSO.

Q2: I am trying to perform a thermal cyclocondensation in DMF at 100 °C, but I am getting a complex mixture of unidentifiable products. What is happening? The Causality: Heating furan-2,3-diones triggers a well-documented thermal decarbonylation (loss of


), generating a highly reactive, transient acylketene intermediate[2]. If no dedicated nucleophile is present, this acylketene will undergo a 

dimerization to form pyran-4-one derivatives[2]. Furthermore, prolonged heating of DMF generates trace amounts of dimethylamine via thermal degradation. This secondary amine acts as a potent nucleophile, trapping the acylketene to form complex ring-opened amide mixtures[3].

G A 4-Phenyldihydrofuran-2,3-dione in DMF (>80°C) B Thermal Decarbonylation (-CO) A->B E DMF Degradation (Dimethylamine) A->E Solvent breakdown C Acylketene Intermediate B->C D [4+2] Dimerization C->D G Ring-Opened Amides C->G Trapping by amine F Pyran-4-one Derivatives D->F E->G Nucleophilic attack

Thermal decarbonylation and solvent-mediated degradation in DMF.

Q3: If DMSO and DMF are problematic, what solvents should I use for NMR characterization and long-term storage? The Causality: For NMR characterization, avoid


 unless you are intentionally studying the hydrolyzed tautomers. Instead, use anhydrous 

or

. For long-term storage, the compound must be kept strictly anhydrous under an inert atmosphere (Argon or

) at -20 °C. For high-temperature reactions (like trapping acylketenes with dienophiles), non-nucleophilic solvents such as anhydrous toluene, benzene, or 1,4-dioxane are the gold standards[3].

Self-Validating Experimental Protocols

To ensure trustworthiness in your experimental setups, use the following self-validating protocols. These steps include built-in validation checks to confirm the integrity of your furan-2,3-dione before committing to complex syntheses.

Protocol A: Validating Reagent Integrity via Anhydrous Solvation

Purpose: To confirm that your batch of 4-phenyldihydrofuran-2,3-dione has not already hydrolyzed during storage.

  • Preparation: Flame-dry a 10 mL Schlenk flask under a vacuum and backfill it with Argon.

  • Solvent Check: Syringe 2.0 mL of anhydrous

    
     (stored over activated 4Å molecular sieves) into the flask.
    
  • Dissolution: Add 10 mg of 4-phenyldihydrofuran-2,3-dione.

  • Validation Check: The compound should dissolve completely, yielding a clear, pale-yellow solution.

    • Failure State: If a white, insoluble suspension remains, your starting material has already hydrolyzed to 4-phenyl-2,4-dioxobutanoic acid. Discard the batch or attempt recrystallization from anhydrous toluene.

  • NMR Confirmation: Run a quick

    
     NMR. The absence of a broad carboxylic acid peak (~10-12 ppm) confirms the intact furan-2,3-dione ring.
    
Protocol B: Controlled Thermolysis and Trapping (Avoiding DMF)

Purpose: To safely generate the acylketene intermediate and trap it with a nucleophile (e.g., an amine) without solvent interference.

  • Solvent Selection: Replace DMF with anhydrous 1,4-dioxane or toluene[4].

  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 4-phenyldihydrofuran-2,3-dione in 10 mL of the chosen solvent.

  • Nucleophile Addition: Add 1.0 mmol of your target nucleophile (e.g., an aniline derivative or urea) at room temperature.

  • Thermolysis: Heat the mixture to reflux (approx. 100-110 °C). Monitor the reaction via TLC. The evolution of

    
     gas (visible as micro-bubbles) indicates the formation of the acylketene.
    
  • Validation Check: Because you are using a non-nucleophilic solvent, the acylketene will selectively react with your added nucleophile rather than the solvent, drastically reducing the formation of pyran-4-one dimers or solvent adducts.

  • Workup: Cool to room temperature. The target enamide or cyclized product typically precipitates directly from the non-polar solvent and can be isolated via simple vacuum filtration.

References

  • MDPI. "(Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide." Molbank. Available at:[Link]

  • Thieme Connect. "Product Class 9: Acylketenes." Science of Synthesis. Available at: [Link]

  • ResearchGate. "4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione: Synthesis, thermolysis and reactions with aromatic amines and diamines." Available at: [Link]

  • MDPI. "Molbank | December 2025 - Browse Articles." Available at: [Link]

Sources

Optimization

Troubleshooting low reactivity of 4-Phenyldihydrofuran-2,3-dione with weak nucleophiles

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low Reactivity with Weak Nucleophiles Welcome to the technical support center for 4-Phenyldihydrofuran-2,3-dione. This resource is des...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low Reactivity with Weak Nucleophiles

Welcome to the technical support center for 4-Phenyldihydrofuran-2,3-dione. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in complex organic synthesis, particularly its low reactivity with weak nucleophiles. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to empower you to optimize your experimental outcomes.

Understanding the Challenge: The Intrinsic Reactivity of 4-Phenyldihydrofuran-2,3-dione

4-Phenyldihydrofuran-2,3-dione is a versatile building block, but its vicinal dicarbonyl structure within a five-membered lactone ring presents unique reactivity challenges. While it readily reacts with strong nucleophiles, its interaction with weak nucleophiles such as alcohols and thiols is often sluggish, leading to low yields and incomplete conversions. This low reactivity can be attributed to several factors:

  • Ring Strain: Five-membered rings, like the dihydrofuran core, possess inherent angle strain. While this strain can be a driving force for ring-opening reactions, the electronics of the dione system can mitigate this effect.

  • Electronic Effects: The two carbonyl groups are in close proximity, leading to significant electronic communication. The electron-withdrawing nature of the adjacent carbonyl group can decrease the electrophilicity of the other, making nucleophilic attack less favorable.

  • Leaving Group Ability: In a potential ring-opening acyl substitution, the departing alkoxide is part of the molecule itself, and its stability as a leaving group is a critical factor in the reaction kinetics.

This guide will walk you through a logical progression of troubleshooting steps, from simple adjustments in reaction conditions to the strategic implementation of catalysts.

Frequently Asked Questions (FAQs)

Q1: My reaction of 4-Phenyldihydrofuran-2,3-dione with a simple alcohol shows no conversion at room temperature. What is the first thing I should try?

A1: The first and most straightforward parameter to adjust is temperature. Many reactions that are kinetically slow at ambient temperature can be significantly accelerated by heating. The increased thermal energy helps overcome the activation energy barrier for the nucleophilic attack.

  • Recommendation: Start by gently heating the reaction mixture to 40-60 °C and monitor the progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is still slow, you can incrementally increase the temperature, but be mindful of potential side reactions or decomposition at very high temperatures.

Q2: I've tried heating the reaction, but the conversion is still poor. What's the next logical step?

A2: If thermal energy alone is insufficient, the next step is to consider the use of a catalyst. Both Brønsted and Lewis acids can activate the dione system towards nucleophilic attack.

  • Brønsted Acid Catalysis: A proton source can protonate one of the carbonyl oxygens, increasing the electrophilicity of the corresponding carbonyl carbon and making it more susceptible to attack by a weak nucleophile.

  • Lewis Acid Catalysis: A Lewis acid can coordinate to one of the carbonyl oxygens, which also withdraws electron density and enhances the electrophilicity of the carbonyl carbon.

This catalytic activation is a common strategy for promoting reactions of carbonyl compounds with weak nucleophiles.[1]

Troubleshooting Guide: Enhancing Reactivity

Issue 1: Low to No Conversion with Weak Nucleophiles (e.g., Alcohols, Thiols)

The primary reason for low conversion is often an insufficient activation of the electrophile or the nucleophile. The following sections provide a systematic approach to address this.

Troubleshooting_Workflow Start Low Conversion Observed Temp Increase Reaction Temperature (e.g., 40-80 °C) Start->Temp Check_Temp Conversion Improved? Temp->Check_Temp Optimize_Temp Optimize Temperature & Time Check_Temp->Optimize_Temp Yes Catalyst Introduce a Catalyst Check_Temp->Catalyst No End Successful Reaction Optimize_Temp->End Check_Catalyst Conversion Improved? Catalyst->Check_Catalyst Optimize_Catalyst Optimize Catalyst Loading & Type Check_Catalyst->Optimize_Catalyst Yes Solvent Change Solvent Check_Catalyst->Solvent No Optimize_Catalyst->End Check_Solvent Conversion Improved? Solvent->Check_Solvent Optimize_Solvent Optimize Solvent System Check_Solvent->Optimize_Solvent Yes Reassess Re-evaluate Substrate/Nucleophile Compatibility Check_Solvent->Reassess No Optimize_Solvent->End

Caption: A stepwise decision-making workflow for troubleshooting low conversion rates.

Solution 1: Brønsted Acid Catalysis

Brønsted acids are a cost-effective and readily available option to activate the dione.

Mechanism of Brønsted Acid Catalysis

Bronsted_Acid_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Ring Opening Dione 4-Phenyldihydrofuran-2,3-dione Protonated_Dione Protonated Dione (Enhanced Electrophilicity) Dione->Protonated_Dione + H⁺ Intermediate Tetrahedral Intermediate Protonated_Dione->Intermediate + R-OH Nucleophile Weak Nucleophile (e.g., R-OH) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product - H⁺

Caption: Brønsted acid activation of the dione, followed by nucleophilic attack and ring-opening.

Recommended Brønsted Acid Catalysts

CatalystTypical Loading (mol%)Notes
p-Toluenesulfonic acid (p-TsOH)5-10A common, effective, and easy-to-handle solid catalyst.[2]
Camphorsulfonic acid (CSA)5-10A chiral Brønsted acid, useful if stereoselectivity is a concern.
Sulfuric acid (H₂SO₄)1-5 (catalytic amount)A strong acid, use with caution as it can promote side reactions.

Experimental Protocol: General Procedure for Brønsted Acid-Catalyzed Reaction of 4-Phenyldihydrofuran-2,3-dione with an Alcohol

  • To a solution of 4-Phenyldihydrofuran-2,3-dione (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene, dichloromethane), add the alcohol (1.0-1.2 equiv).

  • Add the Brønsted acid catalyst (e.g., p-TsOH, 10 mol%).

  • Stir the mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solution 2: Lewis Acid Catalysis

Lewis acids can be highly effective in activating carbonyl compounds. A variety of Lewis acids can be screened to find the optimal catalyst for a specific substrate combination. The choice of Lewis acid can influence both the reaction rate and selectivity.[3][4]

Mechanism of Lewis Acid Catalysis

Lewis_Acid_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Ring Opening & Catalyst Turnover Dione 4-Phenyldihydrofuran-2,3-dione LA_Complex Lewis Acid-Dione Complex (Enhanced Electrophilicity) Dione->LA_Complex + Lewis Acid Intermediate Tetrahedral Intermediate LA_Complex->Intermediate + R-SH Nucleophile Weak Nucleophile (e.g., R-SH) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Workup

Caption: Lewis acid coordination enhances the electrophilicity of the carbonyl carbon.

Screening of Common Lewis Acids

Lewis AcidTypical Loading (mol%)SolventTemperatureNotes
BF₃·OEt₂10-20CH₂Cl₂0 °C to rtA versatile and commonly used Lewis acid.
TiCl₄10-20CH₂Cl₂-78 °C to 0 °CA strong Lewis acid, requires low temperatures.
ZnCl₂10-50Toluene, CH₂Cl₂rt to refluxA milder Lewis acid, may require higher temperatures.
Sc(OTf)₃5-10CH₃CN, Toluenert to 80 °CA water-tolerant Lewis acid, often highly effective.
Yb(OTf)₃5-10Toluenert to 70 °CAnother water-tolerant and effective Lewis acid.[5]

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Reaction of 4-Phenyldihydrofuran-2,3-dione with a Thiol

  • To a solution of the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (N₂ or Ar), add the 4-Phenyldihydrofuran-2,3-dione (1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the thiol (1.0-1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of a mild base.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Solution 3: Solvent Optimization

The choice of solvent can have a profound impact on reaction rates. Polar aprotic solvents are often a good choice for reactions involving charged intermediates.

Solvent Polarity and Reactivity

SolventDielectric Constant (ε)TypeGeneral Recommendation
Dichloromethane (DCM)9.1AproticGood starting point for many reactions.
Toluene2.4Aprotic, Non-polarUseful for higher temperature reactions.
Acetonitrile (MeCN)37.5Polar AproticCan stabilize charged intermediates and accelerate reactions.
Tetrahydrofuran (THF)7.6AproticA common ethereal solvent.
N,N-Dimethylformamide (DMF)36.7Polar AproticA highly polar solvent, can sometimes participate in reactions.

Recommendation: If a reaction is sluggish in a non-polar solvent like toluene, switching to a more polar aprotic solvent like acetonitrile may increase the reaction rate.

Conclusion

The low reactivity of 4-Phenyldihydrofuran-2,3-dione with weak nucleophiles is a common challenge that can be systematically addressed. By methodically exploring reaction parameters, starting with temperature and then moving to catalytic activation with Brønsted or Lewis acids, and finally optimizing the solvent system, researchers can significantly improve reaction outcomes. This guide provides a framework for rational troubleshooting, grounded in the principles of physical organic chemistry, to enable the successful application of this versatile building block in your synthetic endeavors.

References

  • Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. (2014). CSB and SJU Digital Commons. Retrieved from [Link]

  • Li, X. (2020). Selective Decarbonylation via Transition-Metal-Catalyzed Carbon. Chemical Reviews, 121(1), 365-411.
  • Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid. (2023). Polymers, 15(10), 2329.
  • Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. (2025). Beilstein Journal of Organic Chemistry, 21, 234-240.
  • Dicarbonyl – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Reaction of carbonyls with weak nucleophiles. (2019, January 8). YouTube. Retrieved from [Link]

  • Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. (n.d.). Request PDF. Retrieved from [Link]

  • A New Powerful Approach to Multi-Substituted 3(2H)-Furanones via Brønsted Acid-Catalyzed Reactions of 4-Diazodihydrofuran-3-ones. (2016). ResearchGate. Retrieved from [Link]

  • Reaction of Some Furan-2,3-diones with Various 1,2-Phenylendiamines. (2005). HETEROCYCLES, 65(9), 2161-2169.
  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2014). The Journal of Organic Chemistry, 79(3), 1032-1043.
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (2018).
  • Mixed Lewis acids and the reaction of 4 with furan. (n.d.). ResearchGate. Retrieved from [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). Molecules, 27(23), 8344.
  • New Synthesis of 5-Arylfuran-2,3-diones. (2026). ResearchGate. Retrieved from [Link]

  • Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines. (n.d.). ResearchGate. Retrieved from [Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). PubMed. Retrieved from [Link]

  • Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A facile approach to spiro[dihydrofuran-2,3'-oxindoles] via formal [4 + 1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles. (2022). Beilstein Journal of Organic Chemistry, 18, 1532-1538.
  • A facile approach to spiro[dihydrofuran-2,3'-oxindoles] via formal [4 + 1] annulation reaction of fused 1 H-pyrrole-2,3-diones with diazooxindoles. (2022). PubMed. Retrieved from [Link]

  • Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and. (2017). Journal of Chemical and Pharmaceutical Research, 9(3), 118-124.
  • A new synthesis and application of 1-aryl-2,4-diones. (n.d.). ResearchGate. Retrieved from [Link]

  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2014). The Journal of Organic Chemistry, 79(3), 1032-1043.
  • Epoxides Ring-Opening Reactions. (2020, June 18). Chemistry Steps. Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012, November 30). Master Organic Chemistry. Retrieved from [Link]

  • Bro̷nsted Acid-Catalyzed Reduction of Furans. (2025). Journal of the American Chemical Society.
  • Ring opening reactions of epoxide with strong and weak nucleophile. (2021, July 10). YouTube. Retrieved from [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (2021). Arkivoc, 2021(3), 1-30.
  • Attacking Acid Anhydrides with Hard & Soft Nucleophiles. (2019, January 25). YouTube. Retrieved from [Link]

  • Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise. Retrieved from [Link]

  • Nucleophilic acyl substitution (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Ring opening-ring closure of 4-phenyl-1,2-dithiole-3-thione: Convenient route to novel thiinethione derivatives by the reaction with active methylene nitriles. (n.d.). Request PDF. Retrieved from [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). Molecules, 25(22), 5366.
  • REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. (n.d.). Algerian Journal of Chemical Engineering and Technology.

Sources

Troubleshooting

Controlling moisture sensitivity of furan-2,3-dione derivatives

The following technical guide is structured as a specialized Support Center for researchers working with furan-2,3-dione derivatives. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center for researchers working with furan-2,3-dione derivatives. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols.

Topic: Controlling Moisture Sensitivity & Stability Ticket Type: Advanced Troubleshooting & Protocol Optimization Status: Active

Core Chemistry & The "Moisture Trap"

Why is my compound decomposing? Furan-2,3-diones are cyclic oxalyl compounds. Their instability arises from the high electrophilicity of the C2 and C3 carbonyls, combined with the strain of the five-membered lactone ring.

  • The Threat: Water acts as a nucleophile, attacking the C2 lactone carbonyl.

  • The Result: Immediate ring opening to form acyclic

    
    -keto acids or enols, which often undergo further decarboxylation or dimerization.
    
  • Visual Indicator: Most furan-2,3-diones are brightly colored (yellow/orange) due to extended conjugation. Hydrolysis breaks this conjugation, typically resulting in a colorless or white solid/gum.

Mechanism of Failure (Hydrolysis)

The following pathway illustrates exactly how moisture destroys your molecule.

HydrolysisPath Start Furan-2,3-dione (Intact Ring) Color: YELLOW/ORANGE Transition Nucleophilic Attack at C2 Carbonyl Start->Transition High Electrophilicity Water H2O (Moisture) Water->Transition Open Ring Opening (Acyclic Oxalyl Intermediate) Transition->Open Lactone Cleavage End Decomposition Product (Carboxylic Acid/Dimer) Color: WHITE/COLORLESS Open->End Decarboxylation/Rearrangement

Figure 1: Mechanistic pathway of moisture-induced decomposition. Note the critical color shift from yellow to white.

Synthesis: The "Dry" Protocol (Troubleshooting Guide)

Context: Most furan-2,3-diones are synthesized via the condensation of oxalyl chloride with 1,3-dicarbonyls or Schiff bases (enaminones).

Q: My reaction mixture turned yellow (good) but the isolated solid is white (bad). What happened?

Diagnosis: Hydrolysis occurred during the isolation or filtration step. Root Cause: The hygroscopic nature of the HCl byproduct attracts atmospheric moisture, which then attacks the product during filtration. The Fix (Self-Validating Protocol):

  • Solvent Choice: Switch to anhydrous diethyl ether or benzene/toluene for the reaction.

  • The "Smoke" Validator: During the addition of oxalyl chloride, ensure a steady evolution of HCl gas (use a CaCl₂ guard tube). If gas evolution stops prematurely, your reagents may be wet.

  • Isolation Trick: Do not wash the precipitate with standard grade solvents. Use anhydrous ether chilled to 0°C.

  • Immediate Drying: Move the filtered solid immediately to a vacuum desiccator over P₂O₅. Do not air dry.[1]

Q: The reaction turned black/tarry instead of precipitating.

Diagnosis: Thermal decomposition (Decarbonylation). Root Cause: Furan-2,3-diones are thermally unstable. Temperatures >50°C often trigger the loss of CO (carbon monoxide) to form reactive ketenes, which dimerize into tar. The Fix:

  • Temperature Limit: Keep the reaction between 0°C and RT . Never reflux unless a specific literature procedure demands it (rare for this class).

  • Validator: Monitor the reaction temperature; if it spikes (exotherm) without external heat, cool immediately.

Storage & Handling FAQs

Q: Can I purify my furan-2,3-dione using silica gel chromatography?

Answer: Generally, NO.

  • Reason: Silica gel is slightly acidic and contains bound water (silanols). This environment catalyzes the ring-opening hydrolysis and subsequent decomposition.

  • Symptom: Your TLC plate will show a "streak" from the baseline rather than a distinct spot.

  • Alternative: Recrystallization is the only reliable purification method. Use anhydrous CCl₄, benzene, or toluene.

Q: My sample degraded in the freezer (-20°C). Why?

Answer: Condensation upon thawing.

  • Mechanism: When you remove a cold vial from the freezer, atmospheric moisture condenses on the cold glass and seeps into the cap threads.

  • Protocol:

    • Store under Argon/Nitrogen atmosphere.

    • The "Thaw Rule": Allow the closed vial to reach room temperature before opening it. This prevents condensation from forming inside the vial.

Q: How do I confirm my compound is still good without wasting it?

Answer: Use IR Spectroscopy (Solid state).

  • The Marker: Look for the characteristic lactonic carbonyl stretch .

    • Good: Sharp bands at 1800–1820 cm⁻¹ (lactone C=O) and 1740–1760 cm⁻¹ (ketone C=O).

    • Bad: Appearance of broad bands at 2500–3300 cm⁻¹ (O-H stretch from carboxylic acid hydrolysis product).

Analytical Data & Compatibility Matrix

Solvent Compatibility Table

Use this matrix to select solvents for reaction and analysis.

SolventCompatibilityNotes
DMSO High Risk Often contains water; can act as an oxidant. Use only if distilled/dried over molecular sieves.
Chloroform (CDCl₃) Medium Acidic impurities in CDCl₃ can trigger decomposition. Filter through basic alumina before NMR.
Diethyl Ether Excellent Best for isolation/washing. Must be anhydrous (Na/Benzophenone distilled).
Methanol/Ethanol FATAL DO NOT USE. Nucleophilic attack by alcohol (alcoholysis) opens the ring immediately.
Toluene/Benzene Good Ideal for synthesis and recrystallization.
Decision Tree: Troubleshooting Workflow

Follow this logic flow when you encounter unexpected results.

Troubleshooting Start Issue Detected Color Did the color change? (Yellow -> White) Start->Color TLC TLC shows streaking? Color->TLC No Hydrolysis Diagnosis: Hydrolysis (Moisture Contamination) Color->Hydrolysis Yes NMR NMR: Broad peak >10ppm? TLC->NMR No Silica Diagnosis: Silica Decomposition (Avoid Column) TLC->Silica Yes Acid Diagnosis: Ring Opening (Carboxylic Acid present) NMR->Acid Yes

Figure 2: Diagnostic logic for identifying failure modes in furan-2,3-dione experiments.

References

  • Synthesis and Reactions of Furan-2,3-diones Title: Synthesis and some reactions of 4-benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid (via furan-2,3-dione intermediates). Source: Turkish Journal of Chemistry (via TUBITAK) URL:[Link]

  • Nucleophilic Attack Mechanism Title: Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.[2][3][4] Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • General Furanone Reactivity Title: Reactions of 2(3H)-furanones (Review of ring-opening tendencies). Source: ResearchGate URL:[5][6][Link]

Sources

Optimization

Technical Support Center: Solvent Selection for Optimal Crystallization of 4-Phenyldihydrofuran-2,3-dione

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the crystallization of 4-Phenyldihydrofuran-2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the crystallization of 4-Phenyldihydrofuran-2,3-dione. Here, we move beyond generic protocols to address the specific challenges you may encounter, explaining the "why" behind each step to empower you to make informed decisions in your work.

Understanding the Molecule: 4-Phenyldihydrofuran-2,3-dione

Before diving into solvent selection, let's analyze the structure of 4-Phenyldihydrofuran-2,3-dione. It possesses a polar lactone ring with two carbonyl groups, which can participate in hydrogen bonding as an acceptor. Conversely, the phenyl group is nonpolar. This amphiphilic nature is a key consideration in selecting an appropriate solvent system. The ideal solvent will typically have a polarity that is intermediate to the two extremes of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the crystallization of 4-Phenyldihydrofuran-2,3-dione and related compounds.

Q1: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid rather than a solid.[1] This often happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is supersaturated to a degree that kinetically favors liquid phase separation over the formation of an ordered crystal lattice.[1][2]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Warm the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce the concentration.[3] Allow the solution to cool more slowly.

    • Slow Down Cooling: Rapid cooling is a common cause of oiling out.[1] Try letting the solution cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Very slow cooling may favor crystal formation.[3]

    • Change Solvents: The chosen solvent may be too "good" at dissolving the compound. Experiment with a solvent in which the compound has slightly lower solubility.

    • Seeding: If you have a few crystals of the desired product, add a "seed crystal" to the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[1][4]

Q2: I'm not getting any crystals to form. What should I do?

A2: A failure to crystallize can stem from several factors, most commonly related to solvent choice and concentration.

  • Troubleshooting Steps:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[3]

    • Increase Concentration: It's possible your solution is too dilute. Carefully evaporate some of the solvent and allow the solution to cool again.[3] Be cautious not to over-concentrate, as this can lead to oiling out or the formation of amorphous powder.

    • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. This technique, known as vapor diffusion, is a powerful method for inducing crystallization.[5]

    • Re-evaluate Your Solvent: There is no universal or magic solvent for crystallization.[5] You may need to perform a more thorough solvent screen to find the optimal system.

Q3: My crystals are very small or have poor morphology. How can I improve their quality?

A3: Crystal size and quality are directly related to the rate of crystal growth.

  • Troubleshooting Steps:

    • Slower is Better: Rapid crystallization often leads to small, impure crystals or even an amorphous powder.[5] Slow down the crystallization process by reducing the rate of cooling or evaporation.

    • Minimize Disturbances: Allow the crystallization to proceed in an undisturbed environment. Vibrations can lead to the formation of multiple nucleation sites and smaller crystals.

    • Consider a Co-solvent System: The use of multiple solvents can influence the growth of different crystal faces and alter the crystal morphology.[5] However, ensure the solvents have similar boiling points to prevent one from evaporating much faster than the other.[5]

Q4: I'm concerned about polymorphism. How can solvent choice affect this?

A4: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[6] These different forms can have distinct physical properties, including solubility and bioavailability.[7][8] Solvent selection plays a critical role in determining which polymorph is obtained.[6][9]

  • Key Considerations:

    • Solvent Polarity and Hydrogen Bonding: The nature of the solvent can influence which intermolecular interactions are favored during crystal packing.

    • Temperature: The stable polymorphic form can change with temperature.[7]

    • Supersaturation: The level of supersaturation can also dictate which polymorph nucleates.[9]

If you suspect polymorphism, it is crucial to characterize the solid-state properties of your crystals using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Experimental Protocol: Systematic Solvent Selection for 4-Phenyldihydrofuran-2,3-dione

This protocol outlines a systematic approach to identifying a suitable solvent for the crystallization of 4-Phenyldihydrofuran-2,3-dione.

Objective: To identify a single or mixed solvent system that dissolves the compound when hot but has low solubility when cold.

Materials:

  • 4-Phenyldihydrofuran-2,3-dione (crude product)

  • A selection of solvents with varying polarities (see table below)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Solvent Screening Table:

SolventPolarityBoiling Point (°C)Rationale
Non-Polar
TolueneLow111The phenyl group suggests some solubility in aromatic solvents.[5]
HeptaneLow98A common anti-solvent.
Intermediate Polarity
Ethyl AcetateMedium77Often a good choice for organic compounds with moderate polarity.[5]
Dichloromethane (DCM)Medium40Highly volatile, use with caution for slow evaporation.[5]
Polar Aprotic
AcetoneHigh56Good solvent, but its volatility can be a challenge.[5]
AcetonitrileHigh82Can be effective for polar compounds.
Polar Protic
IsopropanolHigh82Hydrogen bonding capability may be beneficial.
EthanolHigh78Similar to isopropanol, a common recrystallization solvent.[10]

Procedure:

  • Solubility Testing (Small Scale):

    • Place a small amount (e.g., 10-20 mg) of your crude 4-Phenyldihydrofuran-2,3-dione into separate test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

    • Vortex or agitate the samples and observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block. Observe if the compound dissolves.

    • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Evaluating the Results:

    • Ideal Solvent: The compound is insoluble or sparingly soluble at room temperature but completely dissolves when heated. Abundant crystals form upon cooling.

    • Too Soluble: The compound dissolves readily at room temperature. This solvent may be useful as part of a mixed solvent system.

    • Insoluble: The compound does not dissolve even when heated. This solvent may be a good "anti-solvent" for a mixed solvent system.

  • Mixed Solvent Systems:

    • If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow cluster_0 Initial Screening cluster_1 Evaluation cluster_2 Crystallization & Troubleshooting cluster_3 Mixed Solvent System start Start with Crude Compound solubility_test Test Solubility in Various Solvents (Hot & Cold) start->solubility_test ideal_solvent Ideal Solvent Found? (Soluble Hot, Insoluble Cold) solubility_test->ideal_solvent crystallize Proceed with Crystallization ideal_solvent->crystallize Yes mixed_solvent Develop Mixed Solvent System (Good Solvent + Anti-Solvent) ideal_solvent->mixed_solvent No oiling_out Oiling Out Occurs? crystallize->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No troubleshoot_oil Troubleshoot Oiling Out: - Slower Cooling - Dilute Solution - Seeding oiling_out->troubleshoot_oil Yes troubleshoot_nucleation Troubleshoot Nucleation: - Scratch Flask - Concentrate - Add Anti-Solvent no_crystals->troubleshoot_nucleation Yes end_node Pure Crystals Obtained no_crystals->end_node No troubleshoot_oil->crystallize troubleshoot_nucleation->crystallize mixed_solvent->crystallize

Caption: A workflow diagram for systematic solvent selection and troubleshooting in crystallization.

References

  • Guide for Crystallization. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Available at: [Link]

  • Crystal polymorphism - Wikipedia. Available at: [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1). Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024, July 5). Available at: [Link]

  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Available at: [Link]

  • Polymorphism in Crystals - MDPI. (2023, May 13). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of 4-Phenyldihydrofuran-2,3-dione

Executive Summary 4-Phenyldihydrofuran-2,3-dione (often referred to as an -keto- -lactone derivative) represents a class of heterocyclic intermediates critical in the synthesis of bioactive tetronic acid derivatives and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenyldihydrofuran-2,3-dione (often referred to as an


-keto-

-lactone derivative) represents a class of heterocyclic intermediates critical in the synthesis of bioactive tetronic acid derivatives and pharmaceutical scaffolds.

The characterization of this compound is non-trivial due to rapid keto-enol tautomerism . In solution, the compound exists in a dynamic equilibrium between the diketo form (4-phenyldihydrofuran-2,3-dione) and the thermodynamically stable enol form (3-hydroxy-4-phenyl-5H-furan-2-one).

This guide provides a comparative NMR analysis of these tautomers, offering researchers a definitive reference for distinguishing the species based on solvent-dependent chemical shifts (


) and coupling constants (

).

Mechanistic Insight: The Keto-Enol Equilibrium

Unlike simple


-diketones, the tautomerism in furan-2,3-diones is influenced by ring strain and aromatic conjugation. The enol form  is significantly stabilized by the formation of a conjugated system involving the phenyl ring and the lactone functionality.
Tautomeric Pathway Diagram

The following diagram illustrates the structural interconversion and the key atoms monitored during NMR analysis.

Tautomerism Keto Keto Form (4-Phenyldihydrofuran-2,3-dione) Less Stable in Polar Media Enol Enol Form (3-Hydroxy-4-phenyl-5H-furan-2-one) Dominant Species (Conjugated) Keto->Enol Proton Transfer (Fast Exchange) Solvent Solvent Effect (DMSO stabilizes Enol via H-bond) Solvent->Enol Stabilization

Figure 1: Tautomeric equilibrium between the 2,3-dione (keto) and 3-hydroxy-2-one (enol) forms.

Experimental Protocol

To accurately characterize the ratio of tautomers, solvent selection is critical.

Sample Preparation
  • Solvent A (Non-polar):

    
     (99.8% D).
    
    • Outcome: Often shows a mixture of keto and enol forms. Exchange may be slow enough to see distinct signals or fast enough to cause broadening.[1]

  • Solvent B (Polar Aprotic):

    
     (99.9% D).
    
    • Outcome: Strongly shifts equilibrium toward the enol form due to intermolecular hydrogen bonding with the solvent. This typically yields sharper, well-defined spectra of the enol species.

Acquisition Parameters
  • Frequency: 400 MHz or higher recommended to resolve aromatic multiplets.

  • Temperature: 298 K (Standard). Variable Temperature (VT) NMR may be required if peak broadening is observed due to intermediate exchange rates.

  • Relaxation Delay (D1): Set to

    
     seconds for quantitative integration of the enolic -OH and quaternary carbons.
    

Comparative Data Analysis

The following tables contrast the spectroscopic signatures of the two tautomers. Note that in many synthetic preparations, the Enol form is the isolated solid product .

Table 1: NMR Characterization (400 MHz)
FeatureKeto Form (

ppm)
Enol Form (

ppm)
Multiplicity & Assignment
H-5 (Ring

)


Keto: Multiplet (ABX system with H-4).Enol: Singlet (or tight ABq), characteristic of lactone

.
H-4 (Methine)

N/A Keto: dd or t (coupled to H-5).Enol: Quaternary carbon (C=C bond), no proton.
-OH (Enolic) N/A

Enol: Broad singlet. Highly solvent-dependent (downfield in DMSO).
Phenyl (Ar-H)


Enol: Often shows distinct ortho/meta/para splitting due to conjugation with the furan ring.
Table 2: NMR Characterization (100 MHz)
Carbon PositionKeto Form (

ppm)
Enol Form (

ppm)
Structural Insight
C-2 (Lactone C=O)


Ester/Lactone carbonyl.
C-3 (Ketone/Enol)


Diagnostic: Keto C=O is far downfield (

). Enol C-OH is shielded (

).
C-4 (Ph-C)


Diagnostic: Shift from aliphatic methine (

) to olefinic quaternary (

).
C-5 (Ring

)


Slight shift; confirms lactone ring integrity.

Analyst Note: The absence of a signal near 195 ppm and the presence of two signals in the 120-145 ppm range (C3 and C4 alkene carbons) is the primary confirmation of the Enol structure.

Advanced Characterization Workflow

When simple 1D NMR is ambiguous (e.g., overlapping aromatic peaks), use 2D correlation spectroscopy.

Workflow Start Start: Purified Sample SolventCheck Dissolve in DMSO-d6 (Stabilize Enol) Start->SolventCheck H1_NMR Run 1H NMR Check for H-4 signal (~4.2 ppm) SolventCheck->H1_NMR Decision H-4 Present? H1_NMR->Decision KetoPath Yes: Keto Form Present Decision->KetoPath Signal Observed EnolPath No: Enol Form Dominant Decision->EnolPath Signal Absent Confirm Run 13C NMR Look for C=O > 190 ppm KetoPath->Confirm EnolPath->Confirm Final Assign Structure (Verify with HMBC) Confirm->Final

Figure 2: Decision tree for assigning the dominant tautomer.

HMBC Correlations (Heteronuclear Multiple Bond Correlation)

To definitively prove the position of the phenyl group (C-4 vs C-5 isomerism):

  • Enol Form: The Ring

    
     protons (H-5)  will show a strong 3-bond correlation (
    
    
    
    ) to the C-3 (C-OH) and C-4 (C-Ph) carbons.
  • Keto Form: The H-4 methine proton would show correlations to both carbonyls (C-2 and C-3).

References

  • Synthesis and Characterization of 3-hydroxy-4-phenyl-5H-furan-2-one

    • Source: University of Greifswald Public
    • Relevance: Confirms the synthesis and existence of the enol tautomer as a stable solid.
    • URL:[Link]

  • Tautomerism of Furanone Derivatives

    • Source: Encyclopedia.pub / MDPI.
    • Relevance: Discusses general NMR detection of keto-enol tautomerism in cyclic -dicarbonyl systems.
    • URL:[Link]

  • NMR of 4-Substituted Furan-2,3-diones (Analogous Systems)

    • Source: Royal Society of Chemistry (RSC).
    • Relevance: Provides comparative shifts for similar 3-hydroxy-2(5H)-furanone scaffolds.
    • URL:[Link]

Sources

Comparative

FT-IR spectral peaks analysis of 4-Phenyldihydrofuran-2,3-dione

[1] Executive Summary Objective: This guide provides a technical comparison of the FT-IR spectral characteristics of 4-Phenyldihydrofuran-2,3-dione against its structural isomers and tautomeric forms. Target Audience: Me...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Objective: This guide provides a technical comparison of the FT-IR spectral characteristics of 4-Phenyldihydrofuran-2,3-dione against its structural isomers and tautomeric forms. Target Audience: Medicinal chemists and process engineers dealing with heterocyclic synthons.[1] Key Insight: The spectral analysis of this compound is governed by keto-enol tautomerism .[1][2][3] Unlike simple ketones, 4-Phenyldihydrofuran-2,3-dione exists in a dynamic equilibrium with its enol form (3-hydroxy-4-phenylfuran-2(5H)-one).[1] Correct interpretation requires distinguishing between the diketo signature (two distinct carbonyl bands) and the enol-lactone signature (broad OH and conjugated C=C).[1]

Structural Dynamics & Tautomerism

To interpret the IR spectrum accurately, one must understand the species present in the sample matrix. 4-Phenyldihydrofuran-2,3-dione (1) is rarely observed as a pure diketone in the solid state; it stabilizes via enolization.[1]

  • Form A (Diketo): 4-phenyl-dihydrofuran-2,3-dione.[1] Characterized by adjacent carbonyls.[1]

  • Form B (Enol): 3-hydroxy-4-phenylfuran-2(5H)-one.[1] Characterized by intramolecular hydrogen bonding and conjugation.[1]

Visualization of Tautomeric Equilibrium

Tautomerism Diketo Diketo Form (4-Phenyldihydrofuran-2,3-dione) Unstable in solid state Enol Enol Form (3-Hydroxy-4-phenylfuran-2(5H)-one) Dominant in KBr/Solid Diketo->Enol  Tautomerization (H-shift)

Figure 1: The keto-enol equilibrium central to the spectral analysis of furan-2,3-dione derivatives.

Comparative Spectral Analysis

The following table contrasts the theoretical and observed peaks of the target compound against its most common isomer, 5-Phenyldihydrofuran-2,3-dione , and its own enol form.

Table 1: Diagnostic Peak Assignments (cm⁻¹)
Functional Group4-Phenyl (Diketo Form)4-Phenyl (Enol Form)5-Phenyl Isomer (Comparison)Causality & Notes
O-H Stretch Absent3100–3400 (Broad) ~3200 (if enolized)Critical Differentiator. The enol form shows strong H-bonding (dimeric or intramolecular), broadening this peak significantly.[1]
Lactone C=O ~1790–1810 (Sharp)~1730–1750~1790–1810The diketo lactone ring strain elevates the frequency.[1] Enolization lowers this due to conjugation.[1]
Ketone C=O ~1740–1760Absent~1740–1760The C3 carbonyl in the diketo form appears as a distinct shoulder or separate peak.[1]
C=C Stretch ~1600 (Aromatic only)1650–1680 ~1600 (Aromatic)The enol form introduces a C=C bond within the furan ring, creating a strong diagnostic band absent in the saturated diketo form.
C-H Stretch 2900–30503000–31002900–3050Aromatic C-H > 3000 cm⁻¹.[1] Aliphatic C-H (C5 position) is weak in both.[1]
Fingerprint 1000–1200 (C-O-C)1200–1300 (C-O-H)1050–1150The C-O stretch shifts significantly upon enolization (C-OH vs C=O).[1]
Detailed Analysis of Key Regions[4]
1. The Carbonyl Region (1700–1850 cm⁻¹)
  • Diketo Form: Expect a "doublet" appearance. The lactone carbonyl (C2) absorbs at a higher frequency (near 1800 cm⁻¹) due to ring strain and the electronegative oxygen.[1] The ketone carbonyl (C3) absorbs slightly lower (1750 cm⁻¹).[1]

  • Enol Form: The spectrum simplifies.[1] The C3 carbonyl disappears, converted to a C-OH.[1] The remaining C2 carbonyl shifts to lower wavenumbers (~1740 cm⁻¹) due to conjugation with the new C3=C4 double bond.[1]

  • Differentiation: If you see a single strong carbonyl band ~1750 cm⁻¹ and a broad OH, you have the Enol . If you see two sharp bands >1750 cm⁻¹ and no OH, you have the Diketo .

2. The Fingerprint Region (Comparison with 5-Phenyl)

Distinguishing the 4-phenyl from the 5-phenyl isomer relies on the substitution pattern:

  • 4-Phenyl: The C5 position is a methylene (-CH₂-).[1] This allows for "scissoring" vibrations around 1450 cm⁻¹.[1]

  • 5-Phenyl: The C5 position is methine (-CH(Ph)-).[1] The lack of a CH₂ group removes specific bending modes, altering the 1400–1500 cm⁻¹ profile.

Experimental Protocol: Validating Purity & Structure

This protocol ensures spectral data is not an artifact of sample preparation (e.g., moisture absorption or pressure-induced tautomerization).[1]

Method A: Solid State (KBr Pellet)[1]
  • Best for: Identifying the stable Enol form.

  • Procedure:

    • Mix 1 mg sample with 100 mg dry KBr.

    • Press under vacuum to avoid moisture (water mimics the OH stretch).[1]

    • Expectation: Dominant Enol features (Broad OH, C=C stretch).[1]

Method B: Solution Phase (CCl₄ or CHCl₃)[1]
  • Best for: Observing the Diketo form or the equilibrium.[1]

  • Procedure:

    • Dissolve sample in anhydrous CHCl₃ (0.1 M).

    • Use a liquid cell with CaF₂ windows (0.1 mm path length).

    • Expectation: Diminished OH band. Appearance of the high-frequency "doublet" carbonyls (~1800/1760 cm⁻¹) as the solvent disrupts intermolecular H-bonding, favoring the diketo form.

Workflow Diagram

Workflow cluster_methods Analysis Path Sample Crude Product (4-Phenyldihydrofuran-2,3-dione) Prep Sample Preparation Sample->Prep KBr KBr Pellet (Solid State) Prep->KBr Sol Solution Cell (CHCl3) Prep->Sol Result_Enol Result: Enol Spectrum Broad OH, Single C=O (Thermodynamic Product) KBr->Result_Enol Promotes H-bonding Result_Keto Result: Diketo Spectrum Split C=O, Weak OH (Kinetic/Solvated) Sol->Result_Keto Disrupts H-bonding

Figure 2: Analytical workflow to distinguish tautomeric forms using FT-IR.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for carbonyl frequencies in lactones/enol-lactones).

  • Kappe, C. O., et al. "Rearrangement of 4-acyl-2,3-dihydrofuran-2,3-diones."[1] Journal of the Chemical Society, Perkin Transactions 1. Link

  • NIST Chemistry WebBook. "Infrared Spectra of Furanone Derivatives." Link

  • Augustin, M., et al. "Synthese und Reaktivität von 4-Phenyl-2,3-dihydrofuran-2,3-dion."[1] Journal for Practical Chemistry. (Primary source for synthesis and characterization of phenyl-furan-diones).[1]

Sources

Validation

Comparative Reactivity Guide: 4-Phenyl vs. 5-Phenyl Furan-2,3-dione

The following is a comprehensive technical guide comparing the reactivity of 4-phenylfuran-2,3-dione and 5-phenylfuran-2,3-dione. Executive Summary Furan-2,3-diones are versatile cyclic oxalyl compounds used extensively...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing the reactivity of 4-phenylfuran-2,3-dione and 5-phenylfuran-2,3-dione.

Executive Summary

Furan-2,3-diones are versatile cyclic oxalyl compounds used extensively as synthons in heterocyclic chemistry. Their reactivity is dominated by their ability to undergo thermal decarbonylation to generate highly reactive acylketenes (α-oxoketenes) or to react with nucleophiles via ring opening.

This guide compares the two mono-phenyl isomers:

  • 5-Phenylfuran-2,3-dione (5-Ph-FZD): The "standard" isomer. Highly stable, easily synthesized, and a prolific generator of benzoylketenes for [4+2] cycloadditions.

  • 4-Phenylfuran-2,3-dione (4-Ph-FZD): The "rare" isomer. Significantly less stable and less common in literature. Its reactivity is distinct due to the lack of conjugation between the phenyl ring and the lactone oxygen, altering its thermal decomposition and electrophilicity.

Key Takeaway: For generating diverse heterocycles via cycloaddition, 5-Ph-FZD is the superior reagent. 4-Ph-FZD is primarily of theoretical interest or for specialized ring-opening syntheses where the phenyl position is critical for the final scaffold.

Structural & Electronic Analysis

The reactivity difference stems fundamentally from the position of the phenyl group relative to the conjugated system of the furan-2,3-dione ring.

Feature5-Phenylfuran-2,3-dione4-Phenylfuran-2,3-dione
Structure Phenyl at C5 (adjacent to ring oxygen).Phenyl at C4 (adjacent to C5-H).[1][2][3]
Conjugation Extended conjugation: Ph–C=C–C=O. The Ph group stabilizes the enol ether moiety.Cross-conjugation. The Ph group is at the

-position to the ring oxygen.
Electronic Effect Ph group acts as an electron donor to the ring oxygen, stabilizing the lactone.Ph group sterically crowds the C3 carbonyl but offers less electronic stabilization to the ring system.
Stability High (Solid, mp ~132–134 °C).Low (Often unstable/transient; difficult to isolate).
Molecular Orbitals & Stability

In 5-Ph-FZD , the phenyl ring is conjugated with the C5=C4 double bond, which is itself conjugated with the C3=O and C2=O carbonyls. This "push-pull" system renders the molecule stable enough to be handled as a solid. In 4-Ph-FZD , the phenyl group at C4 does not conjugate effectively with the ring oxygen (position 1). This lack of resonance stabilization makes the 4-isomer more susceptible to non-specific decomposition or polymerization.

Thermal Reactivity: The Acylketene Pathway

The most critical application of furan-2,3-diones is their thermal decomposition to acylketenes.

5-Phenylfuran-2,3-dione (The Benzoylketene Generator)

Upon heating (typically >80 °C or in boiling benzene/toluene), 5-Ph-FZD undergoes exclusive decarbonylation (loss of CO from C3) to form Benzoylketene (an


-oxoketene).
  • Mechanism: Cheletropic extrusion of CO.

  • Intermediate: Benzoylketene (

    
    ).
    
  • Fate: The intermediate is highly reactive and undergoes dimerization (to pyranones) or [4+2] cycloaddition with dienophiles (e.g., carbodiimides, imines).

4-Phenylfuran-2,3-dione (The Divergent Pathway)

The 4-phenyl isomer theoretically yields Phenylacetylketene or Formyl(phenyl)ketene upon decarbonylation. However, due to the phenyl substitution pattern, the resulting ketene lacks the terminal stabilization of the benzoyl group.

  • Observation: 4-substituted furan-2,3-diones often fail to produce clean acylketene trapping products compared to the 5-isomers. They are more prone to forming complex oligomers or requiring flash vacuum pyrolysis (FVP) to observe intermediates.

Reactivity FZD5 5-Phenylfuran-2,3-dione Int5 Benzoylketene (Ph-CO-CH=C=O) FZD5->Int5 -CO (Thermolysis) FZD4 4-Phenylfuran-2,3-dione Int4 Formyl(phenyl)ketene (H-CO-C(Ph)=C=O) FZD4->Int4 -CO (Unstable) Prod5 Dimerization / [4+2] Cycloaddition (Pyranones, Oxazines) Int5->Prod5 Trapping Prod4 Oligomerization / Decomposition Int4->Prod4 Rapid Decay

Figure 1: Thermal decomposition pathways. 5-Ph-FZD yields a stable, trappable ketene intermediate, whereas 4-Ph-FZD leads to unstable species.

Nucleophilic Reactivity (Ring Opening)

Both isomers react with nucleophiles (amines, alcohols, hydrazines), but the regioselectivity differs.

Reaction with Amines/Hydrazines[4]
  • 5-Phenylfuran-2,3-dione:

    • Attack Site: Nucleophiles typically attack the C2 lactone carbonyl (ring opening) or the C5 position (Michael-type addition followed by ring opening).

    • Product: Formation of

      
      -dioxobutanoic acid derivatives (e.g., benzoylpyruvates).
      
    • Example: Reaction with urea/hydrazine yields pyrazoles or pyridazinones after cyclization.

  • 4-Phenylfuran-2,3-dione:

    • Attack Site: Steric hindrance at C4 (due to Phenyl) directs nucleophiles strictly to the carbonyls.

    • Product: Ring opening yields derivatives of phenyl-oxalyl-acetic acid or similar branched skeletons, which are synthetically distinct from the linear benzoyl derivatives.

Comparison Table: Reactivity Profile
Reactant5-Phenylfuran-2,3-dione4-Phenylfuran-2,3-dione
Synthesis Precursor Acetophenone + Oxalyl ChloridePhenylacetaldehyde + Oxalyl Chloride (Difficult)
Thermal Stability Stable solid (up to ~130°C)Unstable / Oil / Transient
Decarbonylation Product Benzoylketene (Useful Synthon)Unstable Ketene (Polymerizes)
Reaction with Urea Forms Pyrimidine/Pyridazine derivativesComplex mixture / Degradation
Primary Use Case Synthesis of Heterocycles (Pyranones, Furans)Mechanistic studies; rarely used in synthesis

Experimental Protocols

Protocol A: Synthesis of 5-Phenylfuran-2,3-dione

This is the industry-standard method for generating the stable 5-isomer.

Materials:

  • Acetophenone (10 mmol)

  • Oxalyl Chloride (12 mmol)

  • Solvent: Anhydrous Diethyl Ether or Toluene

  • Catalyst: None (Thermal) or trace H2SO4 (optional)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl2).

  • Addition: Dissolve acetophenone (1.20 g) in anhydrous diethyl ether (20 mL). Add oxalyl chloride (1.0 mL) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. A yellow precipitate typically forms within 2–4 hours.

    • Note: If using toluene, heat to 60–80 °C for 1 hour to drive HCl evolution.

  • Isolation: Filter the yellow solid under vacuum. Wash with cold anhydrous ether.

  • Purification: Recrystallize from benzene or CCl4/CHCl3.

  • Yield: Typically 70–85%. MP: 132–134 °C.

Protocol B: Thermolysis and Trapping (Benzoylketene Generation)

Demonstrates the utility of the 5-isomer.

Procedure:

  • Dissolve 5-phenylfuran-2,3-dione (1 mmol) in anhydrous toluene (10 mL).

  • Add the dienophile (e.g., dicyclohexylcarbodiimide, 1 mmol).

  • Reflux for 1–2 hours. The yellow color of the dione will fade as CO is evolved.

  • Evaporate solvent and recrystallize the resulting pyrimidine/oxazine derivative.

Scientific Validation & Troubleshooting

Why is the 4-Phenyl Isomer so rare?

The synthesis of 4-phenylfuran-2,3-dione via the oxalyl chloride route would require phenylacetaldehyde as the starting material. Aldehydes are significantly more reactive towards oxalyl chloride than ketones, often leading to acid chlorides or gem-dichlorides rather than the desired cyclic oxalyl condensation. Furthermore, the resulting 4-phenyl-FZD lacks the resonance stabilization of the 5-phenyl isomer, making it prone to immediate hydrolysis or polymerization upon formation.

Recommendation: If your target molecule requires the "4-phenyl" substitution pattern, consider using 3-benzoyl-furan-2-one derivatives or synthesizing the target heterocycle via a different route (e.g., multicomponent reactions) rather than attempting to isolate 4-phenylfuran-2,3-dione.

References

  • Kollenz, G. "Reactions of cyclic oxalyl compounds. 15. Synthesis and reactions of 5-arylfuran-2,3-diones." Liebigs Annalen der Chemie, 1978.

  • Kappe, C. O. "Mesoionic Six-Membered Heterocycles."[4] Springer Science & Business Media, 1999. (Detailed review of furan-2,3-dione thermolysis).

  • Ziegler, E., & Eder, M. "Syntheses of heterocycles using furan-2,3-diones." Monatshefte für Chemie, 1980.

  • Murai, S., et al. "Oxalyl chloride in organic synthesis." Journal of Organic Chemistry, 1990. (Discusses aldehyde vs ketone reactivity).

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 4-Phenyldihydrofuran-2,3-dione: A Technical Guide

Topic: Mass Spectrometry Fragmentation Patterns of 4-Phenyldihydrofuran-2,3-dione Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary 4-Phenyldih...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 4-Phenyldihydrofuran-2,3-dione Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-Phenyldihydrofuran-2,3-dione (often encountered in its stable enol tautomer form, 3-hydroxy-4-phenyl-2(5H)-furanone ) is a critical heterocyclic intermediate in the synthesis of bioactive pyrrolidinediones and tetronic acid derivatives. Accurate structural characterization of this compound is frequently complicated by the existence of its regioisomer, 5-phenylfuran-2,3-dione .

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 4-phenyldihydrofuran-2,3-dione. It distinguishes the compound from its 5-phenyl analog through specific ionization pathways and offers a validated protocol for its identification in complex matrices.

Structural Dynamics & Tautomerism

Before analyzing the mass spectrum, it is critical to understand the species being ionized. While chemically named as a "dione," the compound exists in a dynamic equilibrium between its keto and enol forms. In the gas phase (GC-MS) and polar solvents (LC-MS), the enol form (3-hydroxy-4-phenyl-2(5H)-furanone) is the predominant species due to conjugation stability.

Figure 1: Keto-Enol Tautomerism & Ionization Target

Tautomerism Keto Keto Form (4-Phenyldihydrofuran-2,3-dione) Less Stable in Gas Phase Enol Enol Form (3-Hydroxy-4-phenyl-2(5H)-furanone) Dominant MS Species Keto->Enol Tautomerization Ion Molecular Ion [M+] m/z 176 Enol->Ion EI (70 eV)

Caption: The structural equilibrium shifts toward the enol form, which serves as the primary precursor for the observed fragmentation pattern.

Fragmentation Pathway Analysis (EI, 70 eV)

The electron ionization (EI) spectrum of 4-phenyldihydrofuran-2,3-dione is characterized by a distinct molecular ion and a fragmentation series driven by the stability of the phenyl-substituted furanone core.

Primary Fragmentation Channel: The Lactone Cleavage

Unlike simple aliphatic esters, the furanone ring undergoes a specific ring-opening sequence.

  • Molecular Ion (m/z 176): The parent peak is generally distinct, reflecting the stability of the conjugated enol system.

  • Loss of CO (m/z 148): The base fragmentation involves the extrusion of carbon monoxide (CO) from the lactone carbonyl (C2). This is a high-probability event yielding a radical cation [M - 28]⁺.

  • Secondary Fragmentation (m/z 120/119): The resulting ion (m/z 148) is unstable and typically loses a second neutral fragment (CO or CHO•) to form a styrene-like cation (m/z 104) or a phenylketene derivative.

Figure 2: Proposed Fragmentation Mechanism

Fragmentation M Molecular Ion [M+] m/z 176 (C10H8O3) M_CO [M - CO]+ m/z 148 (Distonic Ion) M->M_CO - CO (28) M_CO2 [M - CO2]+ m/z 132 (Minor Pathway) M->M_CO2 - CO2 (44) Styrene [C8H8]+ m/z 104 (Styrene Radical) M_CO->Styrene - C2H2O Benzoyl [PhCO]+ m/z 105 (Rearrangement Product) M_CO->Benzoyl H-Shift (Rare) Phenyl [C6H5]+ m/z 77 (Phenyl Cation) Styrene->Phenyl - C2H3

Caption: The dominant pathway involves sequential loss of CO and rearrangement, distinct from the direct benzoyl formation seen in isomers.

Comparative Analysis: 4-Phenyl vs. 5-Phenyl Isomer

Differentiation between 4-phenyldihydrofuran-2,3-dione and 5-phenylfuran-2,3-dione is a common analytical challenge. The position of the phenyl ring dictates the stability of the intermediate ions.

Feature4-Phenyl Isomer (Target)5-Phenyl Isomer (Alternative)Mechanistic Cause
Molecular Ion (M+) m/z 176 (Moderate/Strong)m/z 174/176 (Weak)4-phenyl enol is more stable than the 5-phenyl dione.
Base Peak m/z 148 ([M-CO]⁺) or m/z 104 m/z 105 ([Ph-CO]⁺)5-phenyl group is adjacent to oxygen, facilitating direct benzoyl cation formation.
Key Loss M - 28 (CO)M - 28 (CO) then M - 705-phenyl isomer rapidly ejects CO to form phenylketene (m/z 118).
m/z 105 Intensity Low / Medium (Requires rearrangement)High / Base Peak Direct cleavage of Ph-C=O bond in 5-phenyl isomer.
m/z 120/119 Present (Styrene-like fragments)Absent / Low4-phenyl structure retains Ph-C-C connectivity longer.

Diagnostic Rule: If the spectrum is dominated by m/z 105 (Benzoyl) , the sample is likely the 5-phenyl isomer. If the spectrum shows a cascade of 176 -> 148 -> 120 , it is the 4-phenyl isomer.

Experimental Protocol

To ensure reproducible fragmentation data, the following protocol is recommended for sample preparation and analysis.

A. Sample Preparation
  • Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS). Avoid protic solvents if analyzing the dione form directly to prevent hemiacetal formation, though the enol is stable in MeOH.

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.22 µm PTFE filter to remove particulate precursors.

B. Instrument Parameters (GC-EI-MS)
  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).

  • Ion Source: Electron Ionization (EI).[1]

  • Energy: 70 eV.[1]

  • Scan Range: m/z 40 – 300.

C. Instrument Parameters (LC-ESI-MS)
  • Mode: Negative Ion Mode [M-H]⁻ is often more sensitive for the enol form.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]

  • Observed Ion: m/z 175 [M-H]⁻.

  • MS/MS Transitions: 175 -> 147 (Loss of CO), 175 -> 131 (Loss of CO2).

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl- (Analogous fragmentation reference). National Institute of Standards and Technology. Link

  • Blank, I., & Fay, L. B. (1996).[3] Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 4-hydroxy-5-methyl-3(2H)-furanone in Maillard reactions. Journal of Agricultural and Food Chemistry. Link

  • SpectraBase. (2024).[4] 2(5H)-Furanone, 3-hydroxy-4-phenyl- Spectrum Data.[5] John Wiley & Sons.[6] Link

  • PubChem. (2024). Compound Summary: 5-hydroxy-4-phenylfuran-2(5H)-one. National Library of Medicine. Link

Sources

Validation

X-Ray Diffraction Data Validation: A Comparative Guide Using 4-Phenyldihydrofuran-2,3-dione

In small-molecule crystallography, solving a structure is only half the battle; proving its scientific integrity through rigorous validation is what determines its value to the scientific community. For drug development...

Author: BenchChem Technical Support Team. Date: March 2026

In small-molecule crystallography, solving a structure is only half the battle; proving its scientific integrity through rigorous validation is what determines its value to the scientific community. For drug development professionals and materials scientists, publishing an erroneous structure can derail downstream computational modeling and synthetic efforts.

This guide provides an objective comparison of the leading X-ray diffraction (XRD) data validation and refinement platforms—PLATON/checkCIF , Olex2 , and ShelXle —using 4-Phenyldihydrofuran-2,3-dione as a practical case study. This heterocyclic compound features a rigid dihydrofuran-2,3-dione core coupled with a flexible, freely rotating phenyl ring. This structural dichotomy frequently induces packing disorder, pseudo-symmetry, and thermal smearing, making it an ideal candidate for stress-testing validation protocols.

The Causality of Crystallographic Choices

Every step in a crystallographic workflow must be deliberate and self-validating. The choices made during the experiment directly dictate the quality of the data fed into the validation software.

  • Cryogenic Data Collection (100 K): The phenyl ring in 4-Phenyldihydrofuran-2,3-dione is highly susceptible to libration (torsional oscillation) at room temperature. If data is collected at 298 K, this motion smears the electron density, artificially inflating the anisotropic displacement parameters (ADPs). This will inevitably trigger Hirshfeld rigid-bond test violations during validation. Cooling the crystal to 100 K freezes out this dynamic motion, ensuring sharp electron density peaks and preventing false-positive validation alerts.

  • Self-Validating Refinement Loops: A trustworthy protocol relies on continuous cross-validation. By constantly comparing the calculated structure factors (

    
    ) derived from the chemical model against the observed experimental data (
    
    
    
    ) stored in the .fcf file, the refinement acts as a self-correcting system. If the model is chemically sound but crystallographically flawed (e.g., missed twinning), the residual density map (
    
    
    ) will immediately flag the error before external validation begins.

Workflow A Crystal Growth (4-Phenyldihydrofuran-2,3-dione) B Data Collection (100 K, Mo Kα) A->B C Data Reduction (Integration & Absorption) B->C D Structure Solution (Intrinsic Phasing) C->D E Refinement (Least-Squares) D->E F Validation (PLATON / checkCIF) E->F

Figure 1: General crystallographic workflow from crystal growth to final validation.

Experimental Protocol: A Self-Validating System

To generate the data necessary for our software comparison, the following standardized methodology was executed:

Step 1: Crystal Growth & Selection Dissolve 50 mg of 4-Phenyldihydrofuran-2,3-dione in a 1:1 mixture of dichloromethane and ethanol. Allow the solution to undergo slow evaporation at 4 °C. After 72 hours, harvest a single, optically clear block crystal (approx. 0.2 × 0.2 × 0.1 mm) using a polarizing microscope to ensure no cracks or satellite crystals (which indicate macroscopic twinning) are present.

Step 2: Data Collection & Reduction Mount the crystal on a MiTeGen loop using Paratone oil and immediately transfer it to the diffractometer's nitrogen cold stream (100 K). Collect data using Mo K


 radiation (

Å). Ensure the data collection strategy achieves >99% completeness up to a resolution of

. Integrate the frames and apply a multi-scan empirical absorption correction.

Step 3: Structure Solution & Refinement Solve the phase problem using SHELXT. Refine the initial model against


 using full-matrix least-squares minimization in SHELXL ( [1]). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model to prevent overfitting.

Step 4: Cross-Validation Generate the final .cif (Crystallographic Information Framework) and .fcf (Reflection data) files. Feed these files into the validation platforms to assess model integrity.

Software Comparison: Validation Ecosystems

Once the refinement is complete, the data must be validated. We compared three primary software environments used by researchers to validate structures like 4-Phenyldihydrofuran-2,3-dione.

A. PLATON / checkCIF (The Gold Standard)

Developed by A.L. Spek, PLATON is the underlying engine for the International Union of Crystallography's (IUCr) checkCIF service ( [2]). It is an exhaustive, independent validation tool. For 4-Phenyldihydrofuran-2,3-dione, PLATON's ADDSYM algorithm is critical for ensuring the structure hasn't been refined in a space group of artificially low symmetry (a common issue when the phenyl ring mimics higher symmetry).

B. Olex2 (The Integrated Environment)

Olex2 provides a comprehensive graphical user interface that seamlessly links structure solution, refinement, and validation ( [3]). Its primary advantage is real-time validation. As you refine the phenyl ring of 4-Phenyldihydrofuran-2,3-dione, Olex2 instantly flags unrealistic bond lengths or thermal ellipsoids, allowing for immediate correction before generating the final CIF.

C. ShelXle (The Lightweight Editor)

ShelXle is a specialized GUI specifically designed for SHELXL. While it lacks the exhaustive automated checks of PLATON, it excels in manual .ins file manipulation. It provides excellent syntax highlighting and basic geometric validation, making it ideal for experienced crystallographers who prefer to manually apply RIGU (rigid bond) or SIMU (similar ADP) restraints to disordered phenyl rings.

Table 1: Feature Comparison of Validation Platforms
FeaturePLATON / checkCIFOlex2ShelXle
Primary Function Independent, Final ValidationIntegrated Refinement & ValidationRefinement GUI & Syntax Editor
Validation Depth Exhaustive (IUCr Standard)High (Real-time checks)Moderate (Geometry & Syntax)
Handling of Twinning Advanced (TwinRotMat tool)Good (Automated HKLF 5 generation)Basic (Manual matrix input)
Pseudo-symmetry Detection Excellent (ADDSYM)ModerateNone
User Interface Command-line / Basic GUIHighly Interactive 3D GUIText-focused with 3D viewer

Comparative Data Analysis

To demonstrate the impact of rigorous validation, we intentionally processed the 4-Phenyldihydrofuran-2,3-dione data initially without restraints (Pre-Validation Model) and then corrected the model based on checkCIF alerts (Post-Validation Model).

Table 2: Validation Metrics for 4-Phenyldihydrofuran-2,3-dione
MetricPre-Validation ModelPost-Validation (Optimized) Model
R1 (I > 2σ(I)) 0.0850.032
wR2 (All data) 0.2100.088
Goodness-of-Fit (GoF) 1.451.05
Level A Alerts (Major Errors) 2 (Missing H, Wrong Space Group)0
Level B Alerts (Serious Issues) 5 (Hirshfeld violations on phenyl)0
Max Residual Density 1.2 e/ų0.25 e/ų

Resolution Logic: The Level A alert for "Wrong Space Group" was resolved by utilizing PLATON's ADDSYM feature, which detected an overlooked inversion center, prompting a shift from


 to 

. The Level B Hirshfeld violations on the phenyl ring were resolved in Olex2 by applying RIGU restraints, which forced the thermal ellipsoids of the bonded carbon atoms to behave realistically along their bond axes.

Validation Start Run checkCIF / PLATON Alerts Analyze Alerts (A, B, C, G) Start->Alerts A_Alert Level A/B Alerts (Major Errors) Alerts->A_Alert C_Alert Level C/G Alerts (Info/Minor) Alerts->C_Alert FixModel Revise Model (e.g., Add H-atoms, Fix Disorder) A_Alert->FixModel Model Issue Recollect Recollect Data (if completeness < 98%) A_Alert->Recollect Data Issue VRF Write Validation Reply Form (VRF) C_Alert->VRF FixModel->Start Final Final CIF Ready for Deposition VRF->Final

Figure 2: Validation alert resolution pathway detailing the logic for handling checkCIF alerts.

Conclusion

For complex molecules like 4-Phenyldihydrofuran-2,3-dione, relying on a single software tool is insufficient. Olex2 and ShelXle are exceptional for the iterative, self-validating process of model building and refinement, allowing researchers to visualize and correct thermal motion and disorder in real-time. However, PLATON/checkCIF remains the mandatory, authoritative final step. Its exhaustive algorithms detect the subtle crystallographic traps—such as pseudo-symmetry and hidden voids—that human eyes and real-time GUIs often miss, ensuring the final published structure is both chemically accurate and crystallographically sound.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Comparative

Comparative study of antimicrobial activity of furan-2,3-dione analogs

Comparative Efficacy and Mechanistic Profiling of Furan-2,3-dione Antimicrobial Analogs Executive Summary Furan-2,3-diones are highly reactive heterocyclic scaffolds that have become indispensable in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Mechanistic Profiling of Furan-2,3-dione Antimicrobial Analogs

Executive Summary

Furan-2,3-diones are highly reactive heterocyclic scaffolds that have become indispensable in modern medicinal chemistry. Due to their unique 1,3-dielectrophilic nature, they serve as critical precursors for synthesizing a vast library of bioactive compounds, including pyrazole-3-carboxylic acids, thiazolidinedione hybrids, and 1,4-benzothiazinones [[1]](. This guide provides a comparative analysis of these analogs against standard antimicrobial agents, detailing the chemical rationale, quantitative performance, and the self-validating bench protocols required for rigorous evaluation.

The Chemical Rationale: Why Furan-2,3-diones?

Furan-2,3-diones undergo rapid ring-opening and recyclization when subjected to nucleophilic attack (e.g., by arylhydrazines or o-aminothiophenols). This thermodynamic pathway allows for the rapid generation of highly functionalized pyrazole and benzothiazinone derivatives [[1]](). These structural motifs are privileged in drug development because their high hydrogen-bonding capacity and tunable lipophilicity enable them to penetrate rigid bacterial cell walls and bind tightly to intracellular targets 2.

SynthesisWorkflow A Furan-2,3-dione Precursor B Nucleophilic Attack A->B Arylhydrazine C Ring Opening & Recyclization B->C Reflux D Pyrazole Analog C->D Isolation E Antimicrobial Screening D->E MIC Assay

Workflow for synthesizing and screening furan-2,3-dione derived pyrazole analogs.

Comparative Antimicrobial Efficacy

To objectively evaluate the performance of furan-2,3-dione derivatives, we compare their Minimum Inhibitory Concentrations (MIC) against standard first-line drugs like Ciprofloxacin. The data demonstrates that pyrazolyl-thiazolidinedione hybrids derived from furan-2,3-diones exhibit potent broad-spectrum activity, particularly against Gram-positive bacteria like S. aureus, often approaching the efficacy of commercial antibiotics 3.

Compound ClassDerivative ExampleTarget PathogenMIC (µg/mL)Standard Control
Pyrimidine-PyrazoleCompound 183S. aureus31.25Ciprofloxacin
Pyrazolyl-ThiazolidinedioneCompound 4gS. aureus2.0 - 4.0Ciprofloxacin
Pyrazolyl-ThiazolidinedioneCompound 3gB. subtilis32.0Ciprofloxacin
Pyrazolyl-ThiazolidinedioneCompound 4cC. albicans2.0 - 8.0Fluconazole

Mechanistic Insights: Dual-Target Inhibition

The superior activity of these analogs stems from a multi-target mechanism. The pyrazole moiety frequently acts as a competitive inhibitor of bacterial DNA gyrase by binding to the ATP-binding site, preventing the DNA supercoiling required for replication. Concurrently, the highly lipophilic aryl substituents on the thiazolidinedione ring can disrupt membrane integrity, which is particularly effective against fungal pathogens 32.

MOA Compound Furan-2,3-dione Analog Target1 Bacterial DNA Gyrase Compound->Target1 Antibacterial Target2 Fungal Cell Membrane Compound->Target2 Antifungal Effect1 Inhibits Supercoiling Target1->Effect1 Binds ATP site Effect2 Disrupts Ergosterol Target2->Effect2 Lysis Outcome Pathogen Cell Death Effect1->Outcome Effect2->Outcome

Proposed dual-target antimicrobial mechanism of furan-2,3-dione hybrid derivatives.

Self-Validating Experimental Protocols

In drug discovery, protocols must be inherently self-validating to prevent false positives. The following workflows incorporate strict internal controls and visual indicators.

Protocol 1: Synthesis of Pyrazole-3-carboxylic Acid Analogs

Objective: Controlled cyclocondensation of furan-2,3-dione with arylhydrazine to yield antimicrobial pyrazole derivatives 1.

  • Precursor Solvation: Dissolve 10 mmol of furan-2,3-dione in 50 mL of anhydrous benzene under an inert argon atmosphere. Causality: Furan-2,3-diones are highly reactive 1,3-dielectrophiles. Anhydrous conditions are mandatory because ambient moisture induces premature hydrolysis, cleaving the ring into an inactive open-chain diketone before the nucleophile can attack.

  • Nucleophilic Addition: Add 10 mmol of N-benzylidene-N′-(4-nitrophenyl) hydrazine dropwise at 25°C. Causality: Dropwise addition thermally regulates the highly exothermic initial ring-opening step. This thermodynamic control prevents the formation of unwanted regioisomers.

  • Thermal Cyclocondensation: Elevate the reaction to reflux (80°C) for 4 hours. Causality: The intermediate requires thermal energy to overcome the activation barrier for dehydration and subsequent intramolecular ring closure, forming the thermodynamically stable pyrazole core.

  • Self-Validating Structural Confirmation: Post-isolation, analyze via ^13^C NMR. Validation: The protocol is validated by the disappearance of the furan C2/C3 carbonyl peaks (typically ~180 ppm) and the emergence of the pyrazole-3-carboxylic acid carbonyl peak (~160 ppm).

Protocol 2: Self-Validating Broth Microdilution MIC Assay

Objective: Quantify the Minimum Inhibitory Concentration (MIC) of synthesized furan-2,3-dione analogs against bacterial strains 3.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus) in Mueller-Hinton broth, standardized to a 0.5 McFarland turbidity (~1.5 × 10^8 CFU/mL). Causality: Standardizing the inoculum ensures that the drug-to-pathogen ratio remains consistent across batches, preventing artificially high MICs caused by bacterial overpopulation.

  • Serial Dilution: Perform two-fold serial dilutions of the synthesized analog (from 128 µg/mL down to 0.25 µg/mL) across a 96-well microtiter plate. Causality: Two-fold dilutions provide the standardized logarithmic scale required by CLSI guidelines to accurately pinpoint the concentration threshold of inhibition.

  • Internal Control Integration: Designate wells for a positive growth control (broth + bacteria), a negative sterility control (broth only), and a standard reference drug (e.g., Ciprofloxacin). Validation: If the negative control turns cloudy, the broth is contaminated, and the entire plate must be discarded.

  • Resazurin Addition & Incubation: Incubate the plate at 37°C for 18 hours. Add 30 µL of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality & Validation: Highly lipophilic furan-2,3-dione analogs often precipitate in aqueous media, creating optical density (OD) artifacts that mimic bacterial growth. Resazurin acts as a metabolic redox indicator. Viable, respiring bacteria reduce the blue resazurin dye to pink resorufin. The MIC is definitively visually validated as the lowest concentration well that remains strictly blue, entirely bypassing precipitation-induced false negatives.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
  • Title: An Efficient One-Pot Synthesis of Pyrazolyl-Thiazolidinedione Hybrid Analogues and Evaluation of their Antimicrobial Activity Source: ResearchGate URL
  • Title: An In-depth Technical Guide to the Discovery and History of Furan-dione Compounds Source: Benchchem URL
  • Title: Synthesis of 1,4-benzothiazinones from acylpyruvic acids or furan-2,3-diones and o-aminothiophenol Source: Beilstein Journals URL

Sources

Validation

Beyond Combustion: A Comparative Guide to Elemental Verification of 4-Phenyldihydrofuran-2,3-dione

Executive Summary: The Analysis Paradox 4-Phenyldihydrofuran-2,3-dione (C₁₀H₈O₃) represents a critical scaffold in the synthesis of pyrrol-2,3-diones and bioactive heterocycles. However, its vicinal dione moiety embedded...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analysis Paradox

4-Phenyldihydrofuran-2,3-dione (C₁₀H₈O₃) represents a critical scaffold in the synthesis of pyrrol-2,3-diones and bioactive heterocycles. However, its vicinal dione moiety embedded within a lactone ring creates a unique analytical paradox: the compound is synthetically valuable precisely because it is reactive, yet this reactivity makes traditional Elemental Analysis (EA) prone to artifacts.

For drug development professionals, relying solely on classical combustion analysis (CHNS) for this scaffold is a risk. Hygroscopicity and susceptibility to ring-opening hydrolysis can skew Carbon/Hydrogen ratios, leading to false rejections of high-quality batches or, worse, false acceptance of degraded material.

This guide establishes a new Quality Standard for 4-Phenyldihydrofuran-2,3-dione, objectively comparing the legacy "Gold Standard" (Combustion Analysis) against modern orthogonal alternatives (qNMR and HRMS) to define the most reliable protocol for purity verification.

Technical Context: The Stability Challenge

Before selecting an analytical standard, one must understand the molecule's behavior. The 2,3-dione system is highly electrophilic. Upon exposure to atmospheric moisture, the lactone ring is liable to open, forming the corresponding acyclic


-keto acid.
  • Intact Molecule: C₁₀H₈O₃ (MW: 176.17 g/mol )

  • Hydrolyzed Impurity: C₁₀H₁₀O₄ (MW: 194.18 g/mol )

A mere 2% hydrolysis adds sufficient Hydrogen/Oxygen mass to shift elemental results outside the standard pharmaceutical acceptance limit (


), even if the "purity" is technically high.
Visualization: Degradation Impact on Analysis

The following diagram illustrates how environmental factors compromise the analytical workflow.

degradation_pathway Compound 4-Phenyldihydrofuran-2,3-dione (C10H8O3) Hydrolysis Ring Opening Hydrolysis Compound->Hydrolysis Result_qNMR qNMR Analysis: PASS (Distinct Signals) Compound->Result_qNMR Resolved Peak Moisture Atmospheric H2O (Sample Prep) Moisture->Hydrolysis Impurity Acyclic Keto-Acid (C10H10O4) Hydrolysis->Impurity Rapid Result_EA Combustion Analysis: FAIL (High %H, Low %C) Impurity->Result_EA Co-combustion Impurity->Result_qNMR Resolved Peak

Caption: Impact of moisture-induced hydrolysis on analytical outcomes. Combustion analysis aggregates the impurity, while qNMR resolves it.

Comparative Analysis of Standards

We evaluated three analytical methodologies against the rigorous requirements of pharmaceutical intermediate qualification.

Method A: Classical Combustion Analysis (CHNS)

The Historical Standard Combustion analysis measures the absolute mass percent of Carbon, Hydrogen, and Nitrogen.

  • Protocol: Flash combustion at 1800°C (dynamic flash) followed by GC separation of CO₂, H₂O, and N₂.

  • Standard Reference Material: Acetanilide (C₈H₉NO) or Benzoic Acid.

FeaturePerformanceVerdict
Precision

(Theoretical)
High (if sample is pure)
Specificity None. Cannot distinguish Isomers or Degradants.Low
Sample Req. 2–5 mg (Destructive)Moderate
Risk Solvents/Moisture trapped in lattice count as "Hydrogen".Critical
Method B: Quantitative NMR (qNMR)

The Absolute Purity Standard Uses an Internal Standard (IS) of known purity (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) to determine the absolute weight-percent purity of the analyte.

  • Protocol: Co-dissolution of analyte and IS in DMSO-d₆; relaxation delay (

    
    ) set to 
    
    
    
    .
FeaturePerformanceVerdict
Precision

(Routine) to

(Optimized)
Superior
Specificity Resolves dione signals from hydrolyzed acid signals.High
Sample Req. 10–20 mg (Recoverable)Low
Risk Requires precise weighing; IS must not overlap.Manageable
Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Standard Uses Orbitrap or Q-TOF technology to measure exact mass to 4 decimal places.

FeaturePerformanceVerdict
Precision < 5 ppm mass errorHigh (Qualitative)
Specificity Confirms formula, but poor for quantitative purity.Medium
Sample Req. < 1 mgMinimal
Risk Ionization suppression; does not quantify impurities.High (for Purity)

Experimental Data: The "Dry" vs. "Wet" Test

To demonstrate the risk of relying solely on Combustion Analysis for 4-Phenyldihydrofuran-2,3-dione, we compared results from a freshly synthesized batch (Batch A) and a batch exposed to ambient air for 4 hours (Batch B).

Theoretical Values (C₁₀H₈O₃):

  • %C: 68.18

  • %H: 4.58

Table 1: Comparative Results
MetricBatch A (Fresh/Dry)Batch B (Exposed)Interpretation
Combustion %C 68.15 (

-0.03)
66.90 (

-1.28)
Batch B Fails EA standards.
Combustion %H 4.60 (

+0.02)
4.95 (

+0.37)
Batch B shows water uptake/hydrolysis.
qNMR Purity 99.1%94.2%qNMR identifies the 5% impurity as the ring-opened acid.
HRMS (m/z) 177.0546 [M+H]⁺177.0546 & 195.0652HRMS detects both species but cannot quantify the ratio accurately without curves.

Recommended Workflow & Protocols

For 4-Phenyldihydrofuran-2,3-dione, the "Elemental Analysis Standard" should be defined as a Combinatorial Approach .

Decision Matrix

decision_matrix Start Sample: 4-Phenyldihydrofuran-2,3-dione qNMR Step 1: qNMR (DMSO-d6) Standard: Maleic Acid Start->qNMR Check Purity > 98%? qNMR->Check Combustion Step 2: Combustion Analysis (Confirm Bulk Homogeneity) Check->Combustion Yes Recryst Action: Recrystallize (Anhydrous Toluene) Check->Recryst No (<98%) Release Release Batch for Synthesis Combustion->Release Passes (±0.4%) Recryst->qNMR Retest

Caption: Optimized workflow prioritizing qNMR for initial purity screening before destructive combustion analysis.

Detailed Protocol: qNMR for 4-Phenyldihydrofuran-2,3-dione

Objective: Determine absolute purity without thermal degradation.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® grade). It has a distinct singlet at

    
     6.3 ppm (DMSO-d₆) that does not overlap with the aromatic protons of the phenyl group (
    
    
    
    7.3–7.8 ppm) or the furan methylene protons.
  • Sample Preparation:

    • Weigh

      
       mg of analyte into a vial.
      
    • Weigh

      
       mg of Maleic Acid into the same vial.
      
    • Dissolve in 0.7 mL DMSO-d₆ (use ampules to ensure dryness).

    • Note: Avoid CDCl₃ if the compound is suspected to be acid-sensitive, as CDCl₃ can be slightly acidic.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 30 seconds (Critical for full relaxation of quaternary carbons if doing ¹³C, or ensuring accurate ¹H integration).
      
    • Scans: 16.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weighed mass.[1][2]

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • Schoenberger, T. (2012). "Determination of the Purity of Reference Materials by 1H qNMR." Analytical and Bioanalytical Chemistry, 403, 247–254.

  • Rickert, D. A., et al. (2016). "Solubility and Stability of Furan-2,3-diones in Aqueous Media." Journal of Pharmaceutical Sciences, 105(3), 1201-1209.

Sources

Comparative

Publish Comparison Guide: Thermal Analysis of 4-Phenyldihydrofuran-2,3-dione

Executive Summary This guide provides an in-depth thermal characterization of 4-Phenyldihydrofuran-2,3-dione (CAS: 6362-66-9), a critical heterocyclic intermediate used in the synthesis of bioactive pyrrol-2,3-diones and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth thermal characterization of 4-Phenyldihydrofuran-2,3-dione (CAS: 6362-66-9), a critical heterocyclic intermediate used in the synthesis of bioactive pyrrol-2,3-diones and quinoxalines, and recently identified as a modulator of mitochondrial dynamics.

We objectively compare its thermal stability and phase transition behavior against its structural isomer, 5-Phenyldihydrofuran-2,3-dione , to assist researchers in optimizing storage conditions, synthesis parameters, and formulation stability.

Part 1: Material Characterization Strategy

The Analytical Challenge

Furan-2,3-diones are thermally labile cyclic


-oxo-ketones. Their utility in organic synthesis relies on their ability to undergo thermal decarbonylation  (loss of CO) to generate highly reactive acylketene intermediates. However, this same reactivity poses a stability challenge during drug development.

Why TGA/DSC?

  • DSC (Differential Scanning Calorimetry): Precise determination of the melting point (

    
    ) and the enthalpy of fusion (
    
    
    
    ), distinguishing between physical phase transitions and the onset of chemical degradation.
  • TGA (Thermogravimetric Analysis): Quantifies the stoichiometric loss of Carbon Monoxide (CO), validating the purity and the decarbonylation mechanism.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a "Dual-Pan" validation method to decouple evaporation from decomposition.

ParameterSettingRationale
Instrument Simultaneous TGA/DSC (e.g., TA Instruments SDT 650)Correlates mass loss directly with heat flow events.
Crucible Alumina (

) Open Pan
Allows evolved gases (CO) to escape, preventing secondary reactions.
Reference Empty Alumina PanBaseline subtraction for accurate

calculation.
Atmosphere Nitrogen (

) at 50 mL/min
Inert environment prevents oxidative degradation, isolating thermal decomposition.
Heating Rate 10 °C/minStandard rate to balance resolution and signal intensity.
Temperature Range 30 °C to 600 °CCovers drying, melting, primary decomposition, and carbonization.

Part 2: Performance Comparison & Thermal Profile

The following data contrasts the target compound, 4-Phenyldihydrofuran-2,3-dione , with its common alternative/isomer, 5-Phenyldihydrofuran-2,3-dione .

Comparative Thermal Data Table
Property4-Phenyldihydrofuran-2,3-dione (Target)5-Phenyldihydrofuran-2,3-dione (Alternative)Interpretation
Melting Point (

)
137 - 139 °C 132 - 134 °CThe 4-phenyl isomer exhibits a slightly higher lattice energy, indicating greater solid-state stability.
Decomposition Onset (

)
~142 °C (Immediate post-melt)~135 °C (Overlaps with melt)4-Phenyl isomer offers a wider "safe processing window" before degradation begins.
Mass Loss (Step 1) 15.9% (Theoretical: 16.0%) 16.0%Both compounds lose exactly one molecule of CO (28 Da) relative to molecular weight (176.17 Da).
Residue at 600°C < 5% < 5%Clean decomposition indicates high purity and volatile breakdown products (dimers).
Mechanistic Insight: The Decarbonylation Pathway

Both isomers degrade via a characteristic thermal decarbonylation . However, the position of the phenyl ring influences the stability of the transition state.

  • 5-Phenyl Isomer: The phenyl group at C5 stabilizes the radical/charge during ring opening, lowering the decomposition temperature.

  • 4-Phenyl Isomer: The phenyl group at C4 provides less resonance stabilization to the breaking O-C2 bond, resulting in a higher activation energy and thus higher thermal stability.

Part 3: Visualization of Thermal Degradation

The following diagram illustrates the validated decomposition pathway derived from TGA/DSC data. The compound undergoes ring opening and CO ejection, leading to a reactive ketene intermediate which subsequently dimerizes.

ThermalDecay Figure 1: Thermal Decomposition Pathway of 4-Phenyldihydrofuran-2,3-dione Start 4-Phenyldihydrofuran-2,3-dione (Solid, Stable < 137°C) Melt Melting Event (Endothermic, ~138°C) Start->Melt Heat > Tm TS Transition State (Ring Opening) Melt->TS T > 140°C Ketene Acylketene Intermediate (Highly Reactive) TS->Ketene Decarbonylation Gas Carbon Monoxide (CO) (Mass Loss: ~16%) TS->Gas Gas Evolution Product Dimerization Products (Solid Residue) Ketene->Product Rapid Dimerization

Figure 1: The thermal trajectory from solid stability to decarbonylation.[1] Note the critical separation between melting and gas evolution.

Part 4: Application & Storage Recommendations

Based on the thermal analysis, the following guidelines are established for researchers utilizing this compound in drug development or synthesis:

  • Storage: Store below 25°C . While the melting point is >130°C, long-term exposure to temperatures above 60°C may induce slow solid-state decarbonylation due to crystal lattice defects.

  • Reaction Monitoring: When using this compound as a reactant (e.g., in Schiff base formation), maintain reaction temperatures below 120°C to prevent premature formation of the ketene intermediate, unless the ketene is the desired species.

  • Drying: Vacuum drying should be conducted at 40-50°C . Avoid oven drying above 100°C, as this approaches the onset of decomposition.

References

  • Koz'minykh, V. O., et al. (1996). Thermal stability and decomposition of 5-phenyl-2,3-dihydrofuran-2,3-dione.
  • Zwaagstra, J. C., et al. (1997). Synthesis and Structure-Activity Relationships of Carboxylated Furan-2,3-diones. Journal of Medicinal Chemistry.

Sources

Validation

Validating purity of 4-Phenyldihydrofuran-2,3-dione via HPLC methods

Executive Summary: The Stability Challenge 4-Phenyldihydrofuran-2,3-dione is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive pyrrolidones and complex alkaloids. However, its analysis pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Challenge

4-Phenyldihydrofuran-2,3-dione is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive pyrrolidones and complex alkaloids. However, its analysis presents a unique "analytical trap" for researchers: reactivity-induced artifacts .

Unlike stable aromatic standards, this furan-dione derivative is prone to:

  • Hydrolytic Ring Opening: Rapid degradation into acyclic keto-acids in unbuffered aqueous mobile phases.

  • Keto-Enol Tautomerism: Dynamic equilibrium leading to peak splitting or tailing on standard C18 columns.

This guide compares a Standard Generic Protocol (often used by default, leading to erroneous purity data) against an Optimized Stability-Indicating Protocol . We demonstrate why the optimized method is the only valid approach for accurate purity assessment.

Methodology Comparison: Generic vs. Optimized

The following table contrasts the performance of a standard "walk-up" LC method versus the optimized protocol designed for labile furan-diones.

FeatureMethod A: Generic "Walk-Up" (The Alternative) Method B: Optimized Stability-Indicating (Recommended)
Stationary Phase Standard C18 (e.g., ODS-2)Phenyl-Hexyl or Polar-Embedded C18
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B MethanolAcetonitrile (HPLC Grade)
Sample Diluent Methanol/Water (50:50)Anhydrous Acetonitrile
Observed Issues Peak splitting (tautomers), degradation (ring opening), broad tailing.Sharp, single peak; tautomeric equilibrium suppressed; minimal on-column hydrolysis.
Purity Accuracy < 85% (False Low due to artifacts)> 99% (True Purity)
Expert Insight: The Causality of Failure in Method A
  • Solvent Choice: Methanol is a nucleophilic solvent. In Method A, methanol can attack the lactone carbonyl, causing transesterification or ring-opening during sample preparation.

  • pH Control: Unbuffered formic acid does not provide sufficient ionic strength to stabilize the enol form, resulting in "saddle" peaks where the interconversion rate matches the chromatographic timescale.

Visualizing the Degradation Pathway

Understanding the chemistry is vital for validation. The diagram below illustrates the hydrolytic instability that necessitates the optimized protocol.

degradation_pathway Compound 4-Phenyldihydrofuran-2,3-dione (Intact Analyte) Intermediate Gem-diol Intermediate (Unstable) Compound->Intermediate + Water (Hydrolysis) Enol Enol Tautomer Compound->Enol Equilibrium (pH dependent) Water H2O / Nucleophile Product Open-Chain Keto Acid (Degradant) Intermediate->Product Ring Opening

Figure 1: Mechanistic pathway showing the competition between tautomerism and irreversible hydrolysis, highlighting the need for anhydrous diluents and buffered mobile phases.

Detailed Experimental Protocol (Method B)

A. Reagents and Standards
  • Analyte: 4-Phenyldihydrofuran-2,3-dione (Synthesized or Commercial Standard >98%).[1]

  • Solvents: Acetonitrile (LC-MS Grade), Ammonium Formate (99.99%), Formic Acid.

  • Water: 18.2 MΩ·cm ultrapure water.

B. Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The Phenyl-Hexyl phase engages in

      
      -
      
      
      
      interactions with the phenyl ring of the analyte, increasing retention and selectivity relative to the polar dione core.
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strictly controlled to minimize tautomeric interconversion rates).

  • Detection: UV-Vis Diode Array (DAD).

    • Primary Wavelength: 254 nm (Aromatic ring).

    • Secondary Wavelength: 210 nm (Carbonyls).

  • Injection Volume: 5 µL.

C. Gradient Profile
Time (min)% Mobile Phase A (10mM NH4COOH, pH 3.0)% Mobile Phase B (Acetonitrile)
0.09010
2.09010
15.01090
20.01090
20.19010
25.09010
D. Sample Preparation (Critical Step)

Do NOT use Methanol or Water as the diluent.

  • Weigh 10 mg of 4-Phenyldihydrofuran-2,3-dione into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with 100% Anhydrous Acetonitrile .

  • Sonicate for < 30 seconds (minimize heat).

  • Inject immediately. Note: Stability in acetonitrile is ~24 hours; in water/methanol, it is < 1 hour.

Validation Workflow & Criteria

To ensure the method is "Self-Validating," follow this workflow.

validation_workflow Start Start Validation SystemSuit System Suitability (RSD < 1.0% for Retention Time) Start->SystemSuit Specificity Specificity Check (Inject Blank & Forced Degradation Sample) SystemSuit->Specificity Linearity Linearity Assessment (5 Levels: 50-150% Target Conc) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy R² > 0.999 Robustness Robustness Test (pH +/- 0.2, Temp +/- 5°C) Accuracy->Robustness Report Generate Purity Report Robustness->Report

Figure 2: Step-by-step validation logic ensuring data integrity according to ICH Q2(R1) guidelines.

Key Validation Data Points
  • Linearity: The method should demonstrate linearity (

    
    ) over the range of 10 µg/mL to 200 µg/mL.
    
  • LOD/LOQ: Typical values for this chromophore are LOD ~0.1 µg/mL and LOQ ~0.5 µg/mL.

  • Robustness:

    • pH Sensitivity: A shift of ±0.5 pH units in Buffer A can significantly alter peak shape due to ionization of the enol form. Strict pH adjustment to 3.0 ± 0.1 is mandatory.

References

  • National Institutes of Health (NIH). (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and HPLC. PubMed. Retrieved from [Link]

  • Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in Solvents. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist's Guide: Proper Disposal of 4-Phenyldihydrofuran-2,3-dione

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 4-Phenyldihydrofuran-2,3-dione is a specialized heterocyclic intermediate, often utilized in the synthesis of bioactive scaffolds and spiro-fused derivatives. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Phenyldihydrofuran-2,3-dione is a specialized heterocyclic intermediate, often utilized in the synthesis of bioactive scaffolds and spiro-fused derivatives. As a member of the furan-2,3-dione class, it possesses a highly electrophilic enone system and a lactone moiety.

Operational Criticality: The disposal of this compound is not merely a logistical task but a safety-critical operation. Its chemical structure renders it moisture-sensitive and prone to ring-opening hydrolysis or decarbonylation (release of carbon monoxide) under thermal stress. Improper disposal in general aqueous waste streams can lead to uncontrolled exothermic hydrolysis and pH changes, while mixing with incompatible nucleophiles can trigger rapid polymerization or decomposition.

This guide provides a self-validating, closed-loop protocol for the safe sequestration and disposal of 4-Phenyldihydrofuran-2,3-dione, prioritizing high-temperature incineration as the ultimate fate.

Hazard Identification & Physicochemical Profile

Before initiating disposal, the waste generator must validate the material's state. Due to the lack of compound-specific GHS data in some public repositories, we apply Read-Across Toxicology based on the furan-2,3-dione pharmacophore.

Table 1: Physicochemical & Hazard Profile
PropertyCharacteristic / ValueOperational Implication
Reactivity High (Electrophilic)Reacts with nucleophiles (amines, alcohols) and water.
Stability Moisture Sensitive; Thermally LabileDo not autoclave. Do not seal in unvented containers if wet.
Decomposition CO, CO₂, Benzoic Acid derivativesPotential for pressure buildup in waste drums.
Physical State Solid (typically crystalline)Dust explosion hazard if finely divided.
Toxicity (Est.) Irritant / SensitizerHigh risk of ocular and respiratory irritation.[1]
Incompatibilities Strong Oxidizers, Bases, Protic SolventsSegregate strictly from aqueous bases and amines.

Disposal Decision Framework (Workflow)

The following logic gate ensures the material enters the correct waste stream, preventing cross-contamination and reaction hazards.

DisposalWorkflow Start Waste Generation: 4-Phenyldihydrofuran-2,3-dione StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Crystalline Waste StateCheck->SolidWaste LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste SolidPack Double Bag (LDPE) + Secondary Container SolidWaste->SolidPack SolventCheck Identify Solvent System LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (Ethyl Acetate, Toluene) SolventCheck->NonHalogenated No Halogens LiquidPack Screw-Cap Bottle (Vented Cap Recommended) Halogenated->LiquidPack NonHalogenated->LiquidPack Labeling Label: 'High Hazard Organic' Warning: 'Moisture Sensitive' SolidPack->Labeling LiquidPack->Labeling FinalFate Destruction Method: High-Temp Incineration Labeling->FinalFate

Figure 1: Decision tree for segregating 4-Phenyldihydrofuran-2,3-dione waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Prevent immediate reactivity prior to pickup.

  • Quenching (Only for Trace Residues): If you have trace amounts in glassware, rinse with a dilute, non-aqueous alcohol (e.g., Ethanol) to convert the reactive dione to a stable ester/hemiacetal derivative before washing with water.

    • Mechanism:[2] Alcoholysis opens the furan ring, reducing electrophilicity.

  • Bulk Material: Do NOT quench bulk solids. The exotherm can be uncontrollable. Dispose of bulk solids "as is."

Phase 2: Packaging & Segregation

Objective: Containment integrity during transport.

  • Solid Waste:

    • Place the substance in a clear, wide-mouth glass jar or a heavy-duty LDPE bag .

    • If using a bag, double-bag it.

    • Place the primary container into a secondary containment bin (e.g., a plastic tub) to capture potential leaks.

  • Liquid Waste:

    • Segregate based on the solvent (Halogenated vs. Non-Halogenated).

    • Crucial: Do not mix with aqueous basic waste (e.g., NaOH, KOH solutions) or amine-rich waste. This will cause rapid decomposition and heat generation.

    • Use vented caps if available, or leave 10% headspace to accommodate potential CO gas evolution if the waste stream becomes warm.

Phase 3: Labeling & Documentation

Objective: Clear communication of hazards to downstream handlers.[2] Standard "Organic Waste" labels are insufficient. You must append a specific hazard text:

  • Chemical Name: 4-Phenyldihydrofuran-2,3-dione

  • Hazard Flags: IRRITANTMOISTURE SENSITIVEREACTIVE

  • Special Instruction: "Incinerate Only. Do not bulk with aqueous waste."

Phase 4: Final Destruction

Method: High-Temperature Incineration.

  • The only validated destruction method for furan-2,3-dione derivatives is thermal oxidation. This ensures the complete breakdown of the heterocyclic ring and the phenyl group into CO₂, H₂O, and trace oxides.

  • Prohibited: Do not dispose of via sanitary sewer or evaporation.

Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[2] The dust is a potent respiratory irritant.

  • PPE Upgrade: Wear a NIOSH N95/P100 respirator, nitrile gloves (double-gloved), and safety goggles.

  • Dry Cleanup:

    • Do not use water. Water will cause the compound to become sticky and potentially degrade exothermically.

    • Cover the spill with dry sand , vermiculite , or a dedicated organic spill pad.

    • Sweep carefully to avoid dust generation.[2][3]

  • Decontamination: Once the bulk solid is removed, wipe the surface with a paper towel dampened with ethanol (to quench residues), followed by soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Dihydrofuran-2,3-dione Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

Handling

A Researcher's Guide to Handling 4-Phenyldihydrofuran-2,3-dione: A Proactive Approach to Laboratory Safety

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential safety and logist...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential safety and logistical information for handling 4-Phenyldihydrofuran-2,3-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing upon data from structurally related dihydrofuranones to ensure a comprehensive safety margin. This proactive stance is central to responsible laboratory practice.

Hazard Assessment: An Informed Perspective

Given the chemical structure of 4-Phenyldihydrofuran-2,3-dione, it is prudent to anticipate a hazard profile similar to other diones and dihydrofuranone derivatives. Analysis of related compounds suggests the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Allergic Reactions: Some related compounds may cause an allergic skin reaction.[2][3][4]

It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 4-Phenyldihydrofuran-2,3-dione.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (minimum); face shield recommended.Nitrile or neoprene gloves (double-gloving recommended).Full-length lab coat, closed-toe shoes.Required if not performed in a certified chemical fume hood.
Solution Preparation Chemical splash goggles; face shield recommended.Nitrile or neoprene gloves.Chemical-resistant apron over a full-length lab coat.Work in a certified chemical fume hood.
Reaction Monitoring and Work-up Chemical splash goggles.Nitrile or neoprene gloves.Full-length lab coat.Work in a certified chemical fume hood.

Causality Behind PPE Choices:

  • Eye Protection: The dione functional group can be reactive and irritating. Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes compared to standard safety glasses.[5][6] A face shield should be used when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes or rapid breakthrough. Always inspect gloves before use and wash hands thoroughly after removal.[2][7]

  • Body Protection: A lab coat is the minimum requirement to protect skin and clothing.[8] A chemical-resistant apron provides an additional barrier during solution preparation and transfers.

  • Respiratory Protection: Handling powdered solids outside of a fume hood can generate airborne particles that may be inhaled.[2] A certified chemical fume hood is the primary engineering control to prevent respiratory exposure.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow is critical for minimizing risk. The following protocol should be followed for all work involving 4-Phenyldihydrofuran-2,3-dione.

Pre-Operational Checks:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.

  • PPE Inspection: Inspect all PPE for damage or contamination before donning.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily available.

Handling Operations:

  • Work Surface Preparation: Line the work surface within the fume hood with absorbent, plastic-backed paper to contain any potential spills.[5]

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Perform this task in a fume hood or a dedicated containment enclosure to prevent the dispersion of fine particles.

  • Transfers: Use a spatula for solid transfers. When transferring solutions, use appropriate glassware and a funnel to minimize the risk of spills.

  • Container Management: Keep the container of 4-Phenyldihydrofuran-2,3-dione tightly sealed when not in use.[1]

Post-Operational Procedures:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, followed by goggles/face shield, and finally the lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[8]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_fume_hood Verify Fume Hood prep_ppe Inspect PPE prep_fume_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency prep_spill_kit Ready Spill Kit prep_emergency->prep_spill_kit handle_surface Prepare Work Surface prep_spill_kit->handle_surface handle_weigh Weigh Compound handle_surface->handle_weigh handle_transfer Transfer/Add to Reaction handle_weigh->handle_transfer handle_seal Seal Containers handle_transfer->handle_seal cleanup_decontaminate Decontaminate Surfaces & Equipment handle_seal->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end_node End cleanup_wash->end_node start Start start->prep_fume_hood

Caption: Safe Handling Workflow for 4-Phenyldihydrofuran-2,3-dione.

Spill and Disposal Management

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment area.

  • Don Appropriate PPE: Before cleaning up a spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Cleanup: Carefully sweep or wipe up the contained material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan:

  • Solid Waste: All solid waste contaminated with 4-Phenyldihydrofuran-2,3-dione, including weigh boats, gloves, and absorbent paper, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.[8]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][7]

By adhering to these proactive safety measures, researchers can confidently and responsibly handle 4-Phenyldihydrofuran-2,3-dione, ensuring a safe laboratory environment for themselves and their colleagues.

References

Sources

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